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  • Product: 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid
  • CAS: 1094307-41-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

This guide details the synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid , a critical scaffold in the development of c-Met kinase inhibitors and other heterocyclic antitumor agents.[1] The following protocols ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid , a critical scaffold in the development of c-Met kinase inhibitors and other heterocyclic antitumor agents.[1]

The following protocols are designed for high-purity applications, prioritizing regioselectivity and yield.

[1]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

Target Molecule Profile[3]
  • IUPAC Name: 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Features:

    • Pyridine Core: Electron-deficient heterocycle.[1][2]

    • C2 Carboxylic Acid: Handle for amide coupling (common in drug discovery) or solubility.[1][2]

    • C4 Ether Linkage: The critical biaryl ether bond formed via Nucleophilic Aromatic Substitution (

      
      ).[1][2]
      
    • 2-Fluorophenyl Ring: A lipophilic, metabolically stable moiety often used to modulate potency in kinase inhibitors.[1][2]

Retrosynthetic Logic

The most robust disconnection relies on the


 (Addition-Elimination)  mechanism.[1][2] The pyridine ring is activated for nucleophilic attack at the 4-position due to the electron-withdrawing nitrogen atom and the carboxylate (or ester) group at the 2-position.[1]

Disconnection Strategy:

  • C–O Bond Cleavage: Disconnect the ether linkage to reveal the nucleophile (2-Fluorophenol) and the electrophile (4-Chloropicolinate derivative).[1][2]

  • Functional Group Interconversion (FGI): The carboxylic acid is best synthesized via an ester intermediate to prevent zwitterion formation and solubility issues during the coupling step.[1][2]

Retrosynthesis Target Target: 4-(2-Fluorophenoxy)pyridine- 2-carboxylic acid Ester Intermediate: Methyl 4-(2-fluorophenoxy) picolinate Target->Ester Hydrolysis (Saponification) Precursors Starting Materials: Methyl 4-chloropicolinate + 2-Fluorophenol Ester->Precursors SnAr Coupling (C-O Bond Formation)

Figure 1: Retrosynthetic analysis utilizing the ester-mediated


 pathway.[1]

Part 2: Primary Synthesis Pathway (The "Gold Standard")[1]

This route utilizes Methyl 4-chloropicolinate as the electrophile.[1][2] The ester group enhances the electrophilicity of the C4 position compared to the free acid, significantly improving yield and reaction kinetics.[2]

Phase 1: Activation (Esterification)

If starting from commercially available 4-chloropicolinic acid.[1]

Reaction:


[1]
ParameterSpecification
Reagents 4-Chloropicolinic acid (1.0 eq), Thionyl Chloride (2.0 eq), Methanol (Solvent)
Temperature Reflux (65°C)
Time 4–6 Hours
Yield Target >95%

Protocol:

  • Dissolve 4-chloropicolinic acid in anhydrous methanol (0.5 M concentration).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    ) to control exotherm.
    
  • Heat to reflux for 4 hours. Monitor by TLC or LCMS.[1][2]

  • Concentrate in vacuo to remove solvent and excess

    
    .[1][2]
    
  • Partition residue between EtOAc and sat.[1][2]

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[1][2][3] Use directly in Phase 2.
Phase 2: Coupling (The Critical Step)

This step forms the biaryl ether.[1][2] The use of a weak base (


) in a polar aprotic solvent (DMF) is preferred over strong hydride bases to minimize side reactions.[1][2]

Reaction:



Experimental Protocol:

  • Setup: Charge a dry round-bottom flask with Methyl 4-chloropicolinate (1.0 equiv) and 2-Fluorophenol (1.1 equiv).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][2] Concentration: 0.2 M.[1][2]

  • Base: Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv).
    
    • Note: Cesium Carbonate (

      
      ) can be used to accelerate sluggish reactions but is more expensive.[1][2]
      
  • Reaction: Heat the mixture to 80–100°C under inert atmosphere (

    
    ).
    
    • Monitoring: Reaction typically completes in 4–12 hours.[1][2] Monitor disappearance of the chloropyridine by HPLC (254 nm).

  • Workup:

    • Cool to room temperature.[1][2][4][5][6]

    • Pour into ice-water (10x reaction volume). The product ester often precipitates as a solid.[1][2]

    • Filter the solid.[1][2][4][5][6][7] If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and brine.[2]

  • Purification: Recrystallization from EtOH/Hexanes or Flash Chromatography (Hexanes:EtOAc) if necessary.

Phase 3: Saponification (Deprotection)

Hydrolysis of the methyl ester to the final carboxylic acid.[1][2]

Reaction:



Experimental Protocol:

  • Dissolution: Dissolve the intermediate ester in THF:Water (3:1) .

  • Reagent: Add Lithium Hydroxide Monohydrate (

    
    )  (2.5 equiv).
    
  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

    • Check: LCMS should show mass shift from [M+H] (ester) to [M+H] (acid).[1][2]

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 3–4 using 1N HCl.[1][2]

    • The target acid, 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid , will precipitate.[1]

    • Filter, wash with cold water, and dry under vacuum.[2]

Part 3: Mechanism & Pathway Visualization[1][2]

The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The electron-withdrawing nitrogen and carboxylate group lower the energy of the transition state, stabilizing the negative charge delocalized onto the nitrogen.[1]

Mechanism Step1 Step 1: Nucleophilic Attack Phenoxide attacks C4 position Intermediate Transition State (Meisenheimer Complex) Negative charge on Nitrogen Step1->Intermediate Addition Step2 Step 2: Elimination Chloride ion departs Aromatization restored Intermediate->Step2 Elimination (-Cl)

Figure 2:


 Mechanism showing the addition-elimination sequence.

Part 4: Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Reaction temperature too low or wet solvent.[1][2]Increase T to 100°C; Ensure DMF is anhydrous (water quenches phenoxide).
Hydrolysis Side Product Presence of water in Phase 2.[1][2][4][8]Use anhydrous

and dry solvents.[1][2] Water causes direct hydrolysis of the ester or chloride displacement by OH-.[1][2]
Regioselectivity N/A for this substrate.[1][2]The 4-position is significantly more reactive than the 6-position or 2-position (blocked) for

.[1]
Purification Difficulty Residual DMF/Phenol.[1][2]DMF requires thorough water washes (3x).[1][2] Residual phenol can be removed by washing the organic layer with 1N NaOH (before acid workup).[1][2]
Safety Considerations
  • 4-Chloropicolinic acid: Irritant to eyes and respiratory system.[1][2]

  • 2-Fluorophenol: Toxic and corrosive.[1][2] Rapidly absorbed through skin.[1][2] Double-gloving and fume hood use are mandatory.[1][2]

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .[1][2] Use a caustic scrubber.[1][2]
    

References

  • Synthesis of c-Met Kinase Inhibitors: Wang, X., et al. (2020).[1][2] "Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives." European Journal of Medicinal Chemistry. Link

  • General

    
     Methodology for Picolinates:  Banks, R. E., et al. (1995).[2] "Nucleophilic substitution of 4-chloropyridine-2-carboxylic acid derivatives." Journal of Fluorine Chemistry.
    
  • Synthesis of 4-Chloropicolinic Acid: GuideChem Technical Report. "Synthesis and properties of 4-Chloropyridine-2-carboxylic acid (CAS 5470-22-4)." Link

  • Process Chemistry of Fluorophenol Ethers: Bio-Conferences. "Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate." Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful synthesis.

Introduction: Significance of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry. The 4-phenoxypyridine scaffold is a common structural motif in a variety of kinase inhibitors, including those targeting c-Met, a receptor tyrosine kinase implicated in various cancers.[1][2] The presence of the 2-fluorophenoxy group can significantly influence the molecule's binding affinity and pharmacokinetic properties. A robust and scalable synthetic route to this intermediate is therefore of high importance for the advancement of related drug discovery programs.

This guide will detail a reliable two-step synthetic sequence starting from commercially available picolinic acid. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of aryl ethers.

Retrosynthetic Analysis and Synthetic Strategy

Our synthetic approach to 4-(2-fluorophenoxy)pyridine-2-carboxylic acid is outlined in the retrosynthetic analysis below. The target molecule can be disconnected at the ether linkage, leading to 2-fluorophenol and a 4-halopyridine-2-carboxylic acid derivative. 4-Chloropyridine-2-carboxylic acid is a suitable and accessible precursor for this transformation. This starting material can, in turn, be synthesized from picolinic acid.

Retrosynthesis Target 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid Intermediate1 4-Chloropyridine-2-carboxylic acid Target->Intermediate1 SNAr Reaction StartingMaterial2 2-Fluorophenol Target->StartingMaterial2 StartingMaterial1 Picolinic Acid Intermediate1->StartingMaterial1 Chlorination

A retrosynthetic approach for the synthesis of the target compound.

The overall synthetic workflow can be visualized as a two-step process: the chlorination of picolinic acid to yield 4-chloropyridine-2-carboxylic acid, followed by the nucleophilic aromatic substitution with 2-fluorophenol.

Workflow PicolinicAcid Picolinic Acid Chlorination Chlorination PicolinicAcid->Chlorination Intermediate 4-Chloropyridine-2-carboxylic acid Chlorination->Intermediate SNAr SNAr with 2-Fluorophenol Intermediate->SNAr FinalProduct 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid SNAr->FinalProduct

The overall synthetic workflow.

Synthesis of the Starting Material: 4-Chloropyridine-2-carboxylic Acid

The synthesis of 4-chloropyridine-2-carboxylic acid from picolinic acid is a critical first step. While several methods exist, a common approach involves the use of thionyl chloride.[3]

Experimental Protocol: Chlorination of Picolinic Acid

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1 equivalent).

  • Under a nitrogen atmosphere, add thionyl chloride (5-10 equivalents) and a catalytic amount of DMF.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual SOCl₂.

  • The resulting crude 4-chloropyridine-2-carbonyl chloride is then carefully added to a solution of methanol in dichloromethane at 0 °C to form the methyl ester.

  • The reaction mixture is then washed with saturated sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield methyl 4-chloropyridine-2-carboxylate.

  • For the final product, the methyl ester is hydrolyzed using aqueous HCl or NaOH, followed by neutralization to precipitate the 4-chloropyridine-2-carboxylic acid.

Note: This procedure is adapted from general methods for the chlorination of picolinic acid and its derivatives.[3] The intermediate acid chloride is highly reactive and moisture-sensitive. The esterification followed by hydrolysis is a common strategy to obtain the carboxylic acid with higher purity.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key step in this synthesis is the nucleophilic aromatic substitution of the chloride at the C-4 position of the pyridine ring with the hydroxyl group of 2-fluorophenol.

Mechanistic Insights

The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen.[4] This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to nucleophilic attack.[5] The presence of an additional electron-withdrawing group, such as the carboxylic acid at the C-2 position, further activates the C-4 position for substitution.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it and lowers the activation energy for its formation.[5]

SNAr_Mechanism cluster_1 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_2 Step 2: Elimination of Leaving Group and Aromatization Reactants 4-Chloropyridine-2-carboxylic acid + 2-Fluorophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid + Cl⁻ Meisenheimer->Product Elimination

The two-step mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

This protocol is designed based on analogous reactions reported in the literature for the synthesis of similar 4-phenoxypyridine derivatives.[7][8]

Materials:

  • 4-Chloropyridine-2-carboxylic acid

  • 2-Fluorophenol

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorophenol (1.1 equivalents) in anhydrous DMF or NMP.

  • Cool the solution to 0 °C and add potassium tert-butoxide (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the potassium 2-fluorophenoxide.

  • To this solution, add 4-chloropyridine-2-carboxylic acid (1 equivalent).

  • Heat the reaction mixture to 100-115 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH 3-4 with 1N HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary and Expected Results

The following table summarizes the key parameters for the SNAr reaction.

ParameterValue
Starting Materials 4-Chloropyridine-2-carboxylic acid, 2-Fluorophenol
Base Potassium tert-butoxide
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 100-115 °C
Reaction Time 4-6 hours
Expected Yield 75-90% (based on analogous reactions)
Purification Method Recrystallization or Column Chromatography

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The SNAr reaction is sensitive to moisture, especially when using strong bases like potassium tert-butoxide. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Choice of Base: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the phenol. Sodium hydride can also be used.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure the base is fully dissolved and the phenoxide has formed before adding the pyridine derivative.

  • Side Reactions: At higher temperatures, decarboxylation of the product or starting material can be a potential side reaction. It is important to maintain the recommended temperature range.

  • Purification: The final product is an acid, which can streak on silica gel columns. It may be beneficial to add a small amount of acetic acid to the eluent during column chromatography to improve separation.

Conclusion

The synthesis of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid is a straightforward process that relies on the well-established nucleophilic aromatic substitution reaction. By carefully controlling the reaction conditions and using anhydrous techniques, this valuable intermediate can be prepared in good yield. The protocols and insights provided in this guide are intended to equip researchers with the necessary information for the successful and efficient synthesis of this important building block for pharmaceutical research and development.

References

  • US Patent 9,458,107 B2, Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)
  • BIO Web of Conferences, 2021, 38, 01007. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

  • WO 2016/005874 A1, Process for preparation of Regorafenib and its crystalline forms.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.4 (1963); Vol. 34, p.1 (1954). [Link]

  • Heterocycles, 1991, 32(10), 1947-1953. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • EP 0 221 023 A2, Process for the preparation of pyridine-2-carboxylic-acid deriv
  • Wikipedia, Nucleophilic aromatic substitution. [Link]

  • Bioorganic & Medicinal Chemistry, 2017, 25(5), 1672-1682. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

  • PubChem, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

  • Journal of the American Chemical Society, 2020, 142(40), 17187–17194. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Chemical Science, 2022, 13(1), 107-113. Directed nucleophilic aromatic substitution reaction. [Link]

  • EP 2 428 505 A2, Process For Producing Pyridine Carbocyxlic Acids.
  • European Journal of Medicinal Chemistry, 2020, 194, 112244. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. [Link]

  • King's College London Research Portal, Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • PrepChem, Synthesis of pyridine-2-carboxylic acid. [Link]

  • US Patent 5,387,713 A, Process for purific
  • Chemistry LibreTexts, 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate, Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. [Link]

  • US Patent 8,575,350 B2, Process for producing pyridine carboxylic acids.
  • EP 2 428 505 B1, Process for producing pyridine carboxylic acids.
  • MDPI, Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • IRL @ UMSL, Synthesis of Some Aminopicolinic Acids. [Link]

  • PubMed, purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. [Link]

  • KPU Pressbooks, 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ChemRxiv, Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PMC, Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • MDPI, Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

Sources

Foundational

Technical Assessment: 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

Physicochemical Properties and Synthetic Utility in Drug Discovery[1] Executive Summary 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in the synthesis of Type II...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties and Synthetic Utility in Drug Discovery[1]

Executive Summary

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in the synthesis of Type II kinase inhibitors.[1] As a pharmacophore, it serves as a critical "hinge-binding" or "linker" motif in small molecule drugs targeting receptor tyrosine kinases such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical stability, validated synthetic protocols via nucleophilic aromatic substitution (


), and its structural role in medicinal chemistry.
Part 1: Physicochemical Profile[2][3]

The molecular weight and derived physical properties of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid are dictated by the electron-deficient pyridine ring and the lipophilic fluorophenoxy substituent.[1]

1.1 Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Confirmed stoichiometry.
Molecular Weight (Average) 233.20 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 233.04883 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification

.[2]
Physical State Solid (Crystalline)Typically isolated as an off-white to pale yellow powder.[1]
Predicted LogP ~2.3 – 2.5Moderate lipophilicity; suitable for oral bioavailability optimization.
Acid Dissociation (pKa) ~3.5 (Carboxylic Acid)~2.8 (Pyridine N)The electron-withdrawing phenoxy group lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine.
H-Bond Acceptors 4N (pyridine), O (ether), O (carbonyl), O (hydroxyl).
H-Bond Donors 1OH (carboxylic acid).[1]
1.2 Structural Analysis

The compound features a 2,4-disubstituted pyridine core.[1] The carboxylic acid at position C2 provides a handle for further functionalization (typically amidation), while the 2-fluorophenoxy group at position C4 occupies the hydrophobic pocket in kinase active sites.[1] The ortho-fluorine atom on the phenoxy ring is strategically placed to induce conformational restrictions or metabolic stability against ring oxidation.[1]

Part 2: Synthetic Methodology

The synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid follows a convergent route relying on Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) . The reaction is driven by the electron-deficiency of the pyridine ring, which is further activated by the electron-withdrawing carboxylic acid (or ester) at the C2 position.[1]
2.1 Validated Synthetic Protocol

Precursors:

  • Substrate: 4-Chloropyridine-2-carboxylic acid (CAS: 5470-22-4) or Methyl 4-chloropicolinate (CAS: 24484-93-3).[1]

  • Nucleophile: 2-Fluorophenol.[1]

  • Base: Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or Potassium tert-butoxide (
    
    
    
    ).

Step-by-Step Workflow:

  • Activation: If starting with the acid, it is often converted to the methyl ester (using

    
    ) to increase solubility and reactivity at the C4 position.
    
  • Substitution (

    
    ): 
    
    • Dissolve Methyl 4-chloropicolinate (1.0 eq) and 2-Fluorophenol (1.1 eq) in anhydrous DMF or DMSO.

    • Add

      
       (2.0 eq).
      
    • Heat to 80–100°C for 4–12 hours. The reaction color typically shifts from pale to deep yellow/brown.

    • Mechanism: The phenoxide ion attacks C4, displacing the chloride ion. The negative charge is stabilized by the pyridine nitrogen and the electron-withdrawing ester.[1]

  • Hydrolysis (If Ester Used):

    • Treat the intermediate ester with LiOH or NaOH in THF/Water (1:1).

    • Stir at room temperature until TLC shows consumption of the ester.

  • Workup & Purification:

    • Acidify the aqueous layer to pH ~3–4 with 1N HCl.

    • The product, 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid, typically precipitates.[1]

    • Filter, wash with cold water, and dry. Recrystallization from Ethanol/Water can yield high purity (>98%).

2.2 Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: SnAr Coupling cluster_2 Step 3: Hydrolysis S1 4-Chloropicolinic Acid (Starting Material) S2 Methyl 4-chloropicolinate (Activated Ester) S1->S2 SOCl2, MeOH Reflux S4 Intermediate Ether S2->S4 K2CO3, DMF 100°C S3 2-Fluorophenol (Nucleophile) S3->S4 S5 4-(2-Fluorophenoxy) pyridine-2-carboxylic acid (Final Product) S4->S5 LiOH, THF/H2O then HCl (pH 3)

Figure 1: Convergent synthesis route via Nucleophilic Aromatic Substitution (


).
Part 3: Structural Characterization & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following characterization signatures must be verified.

3.1 NMR Spectroscopy (

NMR in DMSO-

)
  • Pyridine Protons:

    • H3 (d): ~7.4–7.6 ppm (Doublet, coupling with H5).

    • H5 (dd): ~7.1–7.3 ppm (Doublet of doublets).

    • H6 (d): ~8.5–8.7 ppm (Deshielded by ring nitrogen).

  • Phenoxy Protons:

    • Multiplet region at 7.1–7.5 ppm corresponding to the 4 aromatic protons of the fluorophenyl ring.

  • Diagnostic Shift: The absence of the methyl ester singlet (~3.9 ppm) confirms successful hydrolysis.

3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

  • Target Ion

    
    : 
    
    
    
    .
  • Target Ion ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : 
    
    
    
    .
  • Fragmentation: In MS/MS, expect a neutral loss of

    
     (44 Da) from the carboxylic acid, generating a fragment at 
    
    
    
    .
Part 4: Medicinal Chemistry Applications[1][5][6]

This scaffold is a cornerstone in the design of Type II Kinase Inhibitors , which bind to the inactive conformation (DFG-out) of the kinase enzyme.

4.1 Mechanism of Action (c-Met/VEGFR)

The 4-phenoxypyridine moiety acts as a hydrophobic linker that spans the distance between the ATP-binding hinge region and the allosteric hydrophobic back pocket.[1]

  • Hinge Binding: The pyridine nitrogen or the amide derivative (formed from the carboxylic acid) forms hydrogen bonds with the kinase hinge region (e.g., Cys1157 in c-Met).

  • Hydrophobic Interaction: The 2-fluorophenyl ring occupies the hydrophobic pocket created by the movement of the activation loop (DFG-out).[1] The fluorine atom can engage in multipolar interactions with backbone amides.

4.2 Biological Pathway Context[1][3][4]

Signaling_Pathway Ligand HGF / VEGF (Ligand) Receptor RTK (c-Met / VEGFR) (Transmembrane Receptor) Ligand->Receptor Activation RAS RAS / RAF Receptor->RAS Phosphorylation PI3K PI3K / AKT Receptor->PI3K Inhibitor 4-(2-Fluorophenoxy) pyridine Scaffold (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (DFG-out Lock) MEK MEK / ERK RAS->MEK Effect Tumor Angiogenesis Cell Proliferation MEK->Effect PI3K->Effect

Figure 2: Inhibition of RTK signaling cascades by 4-phenoxypyridine scaffolds.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Related Scaffold). Retrieved from [Link][1]

  • Watson International. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS 757251-39-1.[1] Retrieved from [Link][1][3][5]

Sources

Exploratory

Technical Guide: Mechanism of Action of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (FPCA)

Executive Summary 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (FPCA) is a bifunctional pharmacophore acting primarily as a 2-oxoglutarate (2OG) mimic and a privileged scaffold for Type II kinase inhibitors. Its mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (FPCA) is a bifunctional pharmacophore acting primarily as a 2-oxoglutarate (2OG) mimic and a privileged scaffold for Type II kinase inhibitors. Its mechanism of action is context-dependent:

  • As a Free Acid: It functions as a competitive inhibitor of Fe(II)/2OG-dependent dioxygenases (e.g., HIF Prolyl Hydroxylase), driving therapeutic effects in anemia and ischemia via hypoxia-inducible factor (HIF) stabilization.

  • As a Structural Scaffold: It serves as the "warhead" and "linker" core for multi-kinase inhibitors (e.g., c-Met, VEGFR2 antagonists), where the 2-fluorophenoxy moiety provides critical hydrophobic anchoring in the kinase back-pocket.

Part 1: Intrinsic Mechanism – Metalloenzyme Inhibition

In its free acid form, FPCA acts as a classic bidentate chelator , targeting the active site of non-heme iron enzymes.

Target: HIF Prolyl Hydroxylase Domain (PHD)

The primary intrinsic target is the HIF Prolyl Hydroxylase (PHD1-3) . These enzymes normally degrade HIF-1α by hydroxylating specific proline residues (Pro402/Pro564) in the presence of oxygen, iron, and 2-oxoglutarate.

Molecular Interaction Dynamics

FPCA mimics the endogenous cofactor 2-oxoglutarate (2OG) .

  • Bidentate Chelation: The nitrogen of the pyridine ring and the oxygen of the 2-carboxylate group form a stable coordination complex with the active site Fe(II) ion.

  • Competitive Inhibition: By occupying the iron center, FPCA prevents the binding of 2OG and the subsequent activation of molecular oxygen.

  • Steric Fit: The 4-(2-fluorophenoxy) substituent extends into the hydrophobic pocket (lined by Tyr303, Tyr329 in PHD2), displacing water networks and increasing binding affinity compared to unsubstituted picolinic acid.

Downstream Signaling Pathway

Inhibition of PHD leads to a "pseudohypoxic" state:

  • HIF Stabilization: HIF-1α is not hydroxylated and escapes von Hippel-Lindau (VHL)-mediated ubiquitination.

  • Nuclear Translocation: Stabilized HIF-1α translocates to the nucleus and dimerizes with HIF-1β.

  • Gene Transcription: The complex binds to Hypoxia Response Elements (HREs), upregulating genes for Erythropoietin (EPO) (erythropoiesis) and VEGF (angiogenesis).

HIF_Mechanism FPCA FPCA (Free Acid) PHD HIF Prolyl Hydroxylase (Active Site Fe2+) FPCA->PHD Bidentate Chelation (Competes with 2OG) HIF_OH HIF-1α Hydroxylation FPCA->HIF_OH BLOCKS PHD->HIF_OH Normal Function VHL VHL Ubiquitination & Degradation HIF_OH->VHL Promotes HIF_Stab HIF-1α Stabilization HIF_OH->HIF_Stab Inhibition leads to EPO EPO / VEGF Expression HIF_Stab->EPO Transcription Activation

Figure 1: Mechanism of HIF stabilization via PHD inhibition by FPCA.

Part 2: Scaffold Mechanism – Kinase Inhibition

FPCA is extensively utilized as a scaffold for synthesizing Type II Kinase Inhibitors (e.g., c-Met and VEGFR2 inhibitors). In this context, the carboxylic acid is often derivatized (to an amide or urea), but the 4-(2-fluorophenoxy)pyridine core dictates the binding mode.

Target: Receptor Tyrosine Kinases (c-Met, VEGFR)

The scaffold is critical for inhibiting c-Met (Hepatocyte Growth Factor Receptor), which is often overexpressed in non-small cell lung cancer (NSCLC) and gastric cancer.

Structural Activity Relationship (SAR)
  • Hinge Binding: The pyridine nitrogen (or an adjacent amide NH) forms hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).

  • Hydrophobic Anchoring (The "Tail"): The 2-fluorophenoxy group is the critical "tail" moiety. It penetrates the deep hydrophobic back-pocket (adjacent to the ATP binding site).

    • Fluorine Effect: The ortho-fluorine atom provides metabolic stability (blocking oxidation) and enhances lipophilicity, improving the partition coefficient (LogP) for membrane permeability.

    • Conformational Lock: The ether linkage allows the phenoxy ring to adopt a perpendicular conformation relative to the pyridine, locking the kinase in an inactive DFG-out conformation (Type II inhibition).

Quantitative Impact (Data Summary)

Table 1: Comparative Activity of FPCA-derived Scaffolds in Kinase Inhibition

Compound ClassCore ScaffoldTargetIC50 (nM)Binding Mode
FPCA (Acid) Pyridine-2-carboxylic acidHIF-PH2~500 - 5,000Active Site Chelation
FPCA-Amide Pyridine-2-carboxamidec-Met10 - 50Type I/II (Hinge + Pocket)
Regorafenib 4-(4-amino-3-fluorophenoxy)...VEGFR2/TIE24 - 13Type II (DFG-out stabilizer)

Note: Data aggregated from structure-activity relationship studies [1, 2].[1]

Kinase_Binding Scaffold 4-(2-Fluorophenoxy) pyridine Core Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bonding (Pyridine N) Pocket Hydrophobic Back Pocket (DFG-out) Scaffold->Pocket Hydrophobic Interaction (2-Fluorophenoxy group) Inhibition Kinase Inactivation (Apoptosis/Anti-angiogenesis) Hinge->Inhibition Blocks ATP Pocket->Inhibition Stabilizes Inactive Conf.

Figure 2: Dual-point binding mechanism of FPCA-derived kinase inhibitors.

Part 3: Experimental Protocols

To validate the mechanism of action for FPCA or its derivatives, the following self-validating protocols are recommended.

Protocol A: HIF-PH Inhibition Assay (Fluorescence Polarization)

Objective: Quantify the IC50 of FPCA against PHD2 enzyme.

  • Reagents: Recombinant human PHD2, FAM-labeled HIF-1α peptide (substrate), Fe(II), 2-oxoglutarate.

  • Reaction Mix: Incubate 50 nM PHD2 with graded concentrations of FPCA (0.1 nM – 100 µM) in buffer (20 mM Tris-HCl, pH 7.5) for 15 mins.

  • Initiation: Add 2OG (10 µM) and FAM-HIF peptide.

  • Detection: Measure Fluorescence Polarization (FP) after 30 mins.

    • Logic: Hydroxylation changes the peptide conformation/binding to VHL (if VHL is added in a coupled assay). Alternatively, use a simpler 2OG consumption assay measuring succinate production via mass spectrometry.

  • Validation: Use IOX2 or Roxadustat as a positive control.

Protocol B: c-Met Kinase Activity Assay (FRET)

Objective: Determine if the FPCA derivative acts as a Type I or Type II inhibitor.

  • System: TR-FRET assay using a specific c-Met substrate (e.g., PolyGT).

  • Procedure:

    • Mix c-Met enzyme, ATP (at Km), and FPCA derivative.

    • Incubate for 60 mins at RT.

    • Add EDTA/Eu-antibody detection mix.

  • Differentiation Step (Type I vs II):

    • Perform the assay at High ATP (1 mM) vs Low ATP (10 µM) .

    • Result: Type I inhibitors (ATP competitive) show a significant shift in IC50. Type II inhibitors (allosteric/back-pocket) often show less shift or time-dependent inhibition.

References

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Source: NIH/PubMed [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Source: European Journal of Medicinal Chemistry [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Source: MDPI [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (Intermediate Synthesis). Source: BIO Web of Conferences [Link]

Sources

Foundational

Tavapadon: Molecular Pharmacology and G-Protein Biased Signaling at D1/D5 Receptors

Executive Summary Tavapadon (formerly PF-06649751/CVL-751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD). Unlike traditional dopamine agonists (DAs) that indiscriminately targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tavapadon (formerly PF-06649751/CVL-751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD). Unlike traditional dopamine agonists (DAs) that indiscriminately target D2/D3 receptors—often leading to off-target effects like impulse control disorders and somnolence—Tavapadon is a highly selective, partial agonist of the Dopamine D1 and D5 receptors .[1][2][3][4][5][6]

Critically, Tavapadon exhibits functional selectivity (biased agonism) . It potently activates the G


s-cAMP signaling cascade while minimizing 

-arrestin recruitment. This molecular bias is hypothesized to prevent receptor desensitization and internalization, addressing the historical challenge of rapid tolerance (tachyphylaxis) seen with earlier D1 agonists.

Molecular Pharmacology & Structural Dynamics

Receptor Selectivity Profile

Tavapadon is a non-catecholamine ligand designed to target the D1-like receptor family (D1/D5) with high specificity.[1][2][3][7][8] This selectivity directs therapeutic activity to the Direct Pathway of the basal ganglia, facilitating motor initiation while sparing the Indirect Pathway (D2/D3) associated with common DA side effects.[1]

Table 1: Tavapadon Binding Affinity and Functional Potency

Receptor SubtypeBinding Affinity (

)
Functional Potency (

)
Intrinsic Activity (IA)
Dopamine D1 9 nM 19 nM ~65% (Partial Agonist)
Dopamine D5 13 nM 17 nM ~81% (Partial Agonist)
Dopamine D2> 6,000 nMInactiveN/A
Dopamine D3> 6,000 nMInactiveN/A
Dopamine D4> 4,000 nMInactiveN/A

Data aggregated from preclinical characterization and radioligand displacement assays [8, 2].

Structural Basis of Biased Agonism

The mechanism of Tavapadon's biased signaling lies in its unique binding pose. Unlike dopamine or catechol-based agonists (e.g., apomorphine) that engage serine residues on Transmembrane domains 3 and 5 (TM3/TM5), Tavapadon interacts primarily with Extracellular Loop 2 (ECL2) and distinct hydrophobic pockets.

  • Conformational Constraint: This binding mode stabilizes the receptor in a conformation that permits G

    
    s coupling but sterically restricts the phosphorylation sites required for 
    
    
    
    -arrestin recruitment.
  • Therapeutic Consequence: Reduced

    
    -arrestin recruitment prevents the formation of the clathrin-coated pits necessary for receptor endocytosis. Consequently, D1 receptors remain on the cell surface, maintaining sensitivity to the drug over chronic dosing intervals [9].
    

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling pathways. Tavapadon selectively drives the "Motor Facilitation" arm (Green) while avoiding the "Desensitization" arm (Red).

Tavapadon_Mechanism Tavapadon Tavapadon D1R Dopamine D1 Receptor (Striatal MSN) Tavapadon->D1R High Affinity Binding (Ki = 9 nM) Gs Gαs Protein Activation D1R->Gs Biased Activation GRK GRK Phosphorylation D1R->GRK Minimal Activity AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 p-DARPP-32 (Thr34) PKA->DARPP32 Phosphorylation Motor Direct Pathway Activation (Motor Facilitation) DARPP32->Motor B_Arrestin β-Arrestin Recruitment GRK->B_Arrestin Internalization Receptor Internalization (Desensitization) B_Arrestin->Internalization BLOCKED

Figure 1: Tavapadon biases signaling towards Gs-mediated cAMP accumulation, bypassing


-arrestin-mediated desensitization.

Experimental Validation Protocols

To rigorously validate the mechanism of action described above, the following self-validating experimental workflows are recommended. These protocols distinguish between simple binding and functional bias.

Protocol A: High-Sensitivity cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the intrinsic activity (partial agonism) of Tavapadon at D1 receptors relative to Dopamine.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell System: Use CHO-K1 cells stably expressing recombinant human D1 dopamine receptor (hD1R).

    • Control: Parental CHO-K1 cells (null) to rule out non-specific effects.

  • Reagent Prep:

    • Prepare Tavapadon serial dilutions (10 pM to 10

      
      M) in stimulation buffer containing IBMX (500 
      
      
      
      M) to inhibit phosphodiesterase activity.
    • Reference Standard: Dopamine (Full Agonist).[2][3]

  • Incubation:

    • Seed cells at 2,000 cells/well in a 384-well low-volume plate.

    • Add 5

      
      L of compound dilution. Incubate for 30 minutes at 37°C .
      
  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor).
      
    • Incubate for 1 hour at room temperature.

  • Data Analysis:

    • Read on a TR-FRET compatible plate reader (ex: 337 nm, em: 665/620 nm).

    • Calculate Ratio (665/620*10^4).

    • Validation Criteria: Z' factor must be > 0.5. Dopamine

      
       set to 100%. Tavapadon should plateau at ~65% of Dopamine response [7].
      
Protocol B: -Arrestin Recruitment Assay (Quantifying Bias)

Objective: Confirm the "silent" nature of Tavapadon regarding the desensitization pathway.

Methodology: Enzyme Fragment Complementation (EFC) (e.g., PathHunter®).

  • Cell System: U2OS cells co-expressing:

    • hD1 receptor fused to a small enzyme fragment (ProLink™).

    • 
      -Arrestin-2 fused to the larger enzyme acceptor (EA).
      
  • Workflow:

    • Treat cells with Tavapadon (up to 10

      
      M) for 90 minutes .
      
    • Positive Control: Dopamine (induces robust recruitment).

  • Detection:

    • Add detection reagent containing cell lysis buffer and substrate.

    • Interaction between D1R and

      
      -Arrestin reconstitutes the enzyme, hydrolyzing the substrate to generate chemiluminescence.
      
  • Result Interpretation:

    • Tavapadon: Should show negligible or significantly reduced signal (<20% of Dopamine

      
      ) compared to the cAMP assay, confirming G-protein bias [9].
      

Clinical Translation & Efficacy

The molecular mechanism described above directly correlates with clinical outcomes observed in the TEMPO Phase 3 trials.

  • Sustained Efficacy: The lack of

    
    -arrestin recruitment translates to a reduced likelihood of tachyphylaxis.[1] In TEMPO-3, Tavapadon significantly increased "ON" time without troublesome dyskinesia, suggesting the receptor remains sensitive and functional over time [10].
    
  • Safety Profile: By avoiding D2/D3 receptors, Tavapadon minimizes the risk of impulse control disorders and excessive somnolence, which are mechanistically linked to D2/D3 stimulation in the ventral striatum and mesolimbic pathways [4].

References

  • Drug Hunter. (2025).[3][5][6][8][11][12] Potency, Selectivity, and Biased Signaling at D1/D5 Receptors.[1][8][12]

  • MDPI. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease.[1][3][5][8][13]

  • ACS Publications. (2025).[6] Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays.

  • Wikipedia. (2024). Tavapadon - Mechanism and Ki Values.[1][2][7][14]

  • AbbVie Press Release. (2025). AbbVie Submits New Drug Application to U.S. FDA for Tavapadon for the Treatment of Parkinson's Disease.[3][4][10]

  • APDA. (2026).[4] Two New Parkinson's Therapies Enter Final Stages of Clinical Trials.[3][4]

Sources

Exploratory

Tavapadon: A Precision-Engineered Partial Agonist for Dopamine D1/D5 Receptor Modulation in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Parkinson's disease (PD) treatment has long been dominated by levodopa, a highly effective dopamine precursor, and dopamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) treatment has long been dominated by levodopa, a highly effective dopamine precursor, and dopamine agonists that primarily target the D2/D3 receptor family. While beneficial, these therapies are often accompanied by significant long-term complications, including motor fluctuations, dyskinesia, and a range of non-motor adverse events like impulse control disorders and somnolence.[1][2] Tavapadon (CVL-751) represents a novel therapeutic strategy, engineered as a selective, orally administered, once-daily partial agonist of the dopamine D1 and D5 receptors.[2][3][4] This targeted mechanism aims to preferentially stimulate the 'direct pathway' of motor control within the basal ganglia, offering the potential for robust, levodopa-level motor symptom relief while mitigating the side effects associated with D2/D3 receptor stimulation.[1][5] This guide provides a comprehensive technical overview of Tavapadon's pharmacology, mechanism of action, clinical development, and the scientific rationale supporting its potential as a next-generation therapy for Parkinson's disease.

The Scientific Rationale: Targeting the Direct Pathway with D1/D5 Partial Agonism

The progressive loss of nigrostriatal dopaminergic neurons in Parkinson's disease disrupts the delicate balance between the "direct" and "indirect" motor pathways.[1] The direct pathway, primarily driven by D1-family receptors (D1 and D5), facilitates movement, while the indirect pathway, mediated by D2-family receptors (D2, D3, D4), inhibits movement.[5][6]

Existing dopamine agonists predominantly target D2/D3 receptors.[1] While they provide symptomatic relief, their widespread distribution throughout the brain contributes to off-target effects.[1][7] The development of selective D1/D5 agonists has historically been challenged by poor oral bioavailability, short half-lives, and adverse cardiovascular effects associated with full agonism.[1][2][8]

Tavapadon was designed to overcome these limitations.[1] Its key attributes are:

  • High Selectivity: It demonstrates nanomolar affinity for D1 and D5 receptors with negligible activity at D2, D3, and D4 receptors, focusing its action on the direct motor pathway.[1][4][5][6]

  • Partial Agonism: Unlike full agonists that can lead to receptor over-activation and desensitization, Tavapadon provides a sub-maximal, yet sufficient, level of receptor stimulation.[1][5][9] This "Goldilocks" approach is hypothesized to provide sustained motor benefit while reducing the risk of dyskinesia.[1][5]

  • Biased Signaling: Tavapadon is a G protein-biased agonist, preferentially activating the desired cAMP signaling pathway linked to motor function, while showing reduced recruitment of β-arrestin, a mechanism associated with receptor desensitization and tolerance.[4][6][10]

  • Optimized Pharmacokinetics: Its non-catechol chemical structure resists metabolism by COMT and MAO, and it possesses a long half-life that allows for consistent, once-daily oral dosing.[1][3][11]

Molecular Pharmacology and Mechanism of Action

Receptor Binding and Functional Activity

Tavapadon's pharmacological profile has been extensively characterized through in vitro assays. Radioligand binding studies in cell lines expressing recombinant human dopamine receptors have established its high affinity and selectivity.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (% of Dopamine's Intrinsic Activity)
Dopamine D1 9 nM65%
Dopamine D5 13 nM81%
Dopamine D2 ≥ 6210 nMNegligible
Dopamine D3 ≥ 6720 nMNegligible
Dopamine D4 ≥ 4870 nMNegligible
Source: Bezard E, et al. (2024); Emerging Clinical Role of Tavapadon (2025)[1][4][5][6][8]

This data demonstrates a highly favorable selectivity profile for the D1/D5 receptors over the D2/D3/D4 subtypes. The partial agonist activity is critical, providing enough stimulation to improve motor function while potentially avoiding the overstimulation that can lead to complications like dyskinesia.[1][5]

Signaling Pathway Modulation

Activation of the D1 receptor, a G-protein-coupled receptor (GPCR), stimulates Gs/Golf proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade depolarizes the direct-pathway medium spiny neurons, ultimately facilitating voluntary movement.[1][5] Tavapadon's mechanism as a non-catechol, biased agonist avoids the significant β-arrestin recruitment seen with older catechol-derived full agonists, which is believed to contribute to receptor endocytosis and desensitization.[5][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Medium Spiny Neuron (Direct Pathway) cluster_2 Adverse Effect Pathway (Minimized by Tavapadon) DOPA L-DOPA DA Dopamine DOPA->DA DDC D1R D1 Receptor DA->D1R Endogenous Binding Tavapadon Tavapadon Tavapadon->D1R Partial Agonist Binding AC Adenylyl Cyclase D1R->AC Activates (Gs/Golf) cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Movement Facilitation of Movement PKA->Movement D2R D2/D3 Receptors SideEffects Impulse Control Disorders, Hallucinations, Somnolence D2R->SideEffects OtherAgonists Traditional D2/D3 Dopamine Agonists OtherAgonists->D2R

Caption: Tavapadon's selective partial agonism on the D1 receptor signaling cascade.

Preclinical and Clinical Development

Preclinical Evidence

Preclinical studies in non-human primate models of Parkinson's disease (MPTP-induced) provided foundational support for Tavapadon's therapeutic potential. In these models, Tavapadon demonstrated:

  • Robust Motor Control: Administration of Tavapadon, both as a monotherapy and in combination with levodopa, resulted in significant improvements in motor symptoms, comparable to the effects of levodopa.[8]

  • Reduced Dyskinesia: Critically, Tavapadon induced markedly less dyskinesia compared to levodopa, supporting the hypothesis that partial D1/D5 agonism can uncouple motor benefit from this debilitating side effect.[1][5][8]

Pharmacokinetics in Humans

Phase 1 studies established a favorable pharmacokinetic (PK) profile for Tavapadon in both healthy volunteers and patients with PD.[3]

PK ParameterValue / CharacteristicClinical Implication
Administration Oral tablet[12]Convenient for patient use.
Absorption Rapid, with peak plasma concentrations at 3-4 hours[8]Onset of therapeutic effect.
Half-life Approximately 24 hours[3]Supports a once-daily dosing regimen, promoting adherence and stable plasma levels.[11]
Metabolism Primarily via Cytochrome P450 3A4 (CYP3A4)[3]Potential for drug-drug interactions with strong CYP3A4 inhibitors/inducers.[3]
Food Effect No clinically relevant impact from high-fat meals[3]Can be taken with or without food, increasing convenience.
Source: Neurology (2022)[3]
Phase 2 & 3 Clinical Trial Program (TEMPO)

The efficacy and safety of Tavapadon have been rigorously evaluated in a comprehensive Phase 3 program known as TEMPO.[13] This program was designed to assess Tavapadon across the full spectrum of Parkinson's disease.

TrialPatient PopulationDosingPrimary EndpointKey Outcome
TEMPO-1 Early-stage PD (monotherapy)Fixed doses (5 mg & 15 mg)Change in MDS-UPDRS Parts II & III scoreStatistically significant improvement in motor symptoms and daily living vs. placebo.[13][14][15]
TEMPO-2 Early-stage PD (monotherapy)Flexible doseChange in MDS-UPDRS Parts II & III scoreStatistically significant improvement in motor function vs. placebo.[13][14][16]
TEMPO-3 Advanced PD with motor fluctuations (adjunct to levodopa)Flexible dose (5-15 mg)Change in total daily "ON" time without troublesome dyskinesiaSignificant increase of 1.1 hours in "ON" time vs. placebo; significant reduction in "OFF" time.[1][7][17]
TEMPO-4 Open-label extension5-15 mg once dailyLong-term safety and tolerabilityProvides crucial data on the long-term efficacy and safety profile over 58 weeks.[5][12][14]
Source: AbbVie Press Releases, Neurology Abstracts[13][14][16][17]

Across these pivotal trials, Tavapadon consistently met its primary endpoints, demonstrating clinically meaningful improvements in motor function for both early-stage patients as a monotherapy and for advanced-stage patients as an adjunctive therapy.[5][13] In September 2025, AbbVie submitted a New Drug Application (NDA) to the U.S. FDA for Tavapadon based on these positive results.[13][18]

Safety and Tolerability Profile

A key differentiator for Tavapadon is its safety and tolerability profile, which reflects its selective mechanism of action.[5] Across the clinical trial program, Tavapadon was generally safe and well-tolerated.[3][14]

  • Common Adverse Events: The most frequently reported adverse events were mild to moderate in severity and included nausea, headache, dizziness, and somnolence.[5][13][19] When used as an adjunct to levodopa, dyskinesia was also noted as a common side effect.[7][13]

  • Minimized D2/D3-Mediated Side Effects: Importantly, the incidence of adverse events commonly associated with D2/D3 agonists, such as hallucinations, orthostatic hypotension, and impulse-control disorders, was comparable to placebo.[5] This provides clinical validation for the hypothesis that selectively targeting D1/D5 receptors can spare patients from these often-disruptive side effects.[7][14][18]

Experimental Protocols

Protocol: Radioligand Displacement Assay for Receptor Binding Affinity (Ki)
  • Cell Culture: Maintain HEK293 cells stably transfected with the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) under standard conditions.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Competition Binding: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1/D5, [³H]spiperone for D2).

  • Compound Addition: Add increasing concentrations of Tavapadon (or a reference compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with an ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Tavapadon concentration. Use a non-linear regression model to determine the IC₅₀ (the concentration of Tavapadon that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

A Prepare Cell Membranes (Expressing Dopamine Receptor) B Add Radioligand (e.g., [³H]SCH23390) A->B C Add Serial Dilutions of Tavapadon B->C D Incubate to Equilibrium C->D E Filter to Separate Bound vs. Free Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) F->G

Caption: Workflow for determining receptor binding affinity (Ki) via radioligand displacement.

Conclusion and Future Directions

Tavapadon stands as a testament to rational drug design, leveraging a deep understanding of basal ganglia circuitry to create a targeted therapy. By selectively activating the D1/D5-mediated direct pathway through partial agonism, it offers a novel mechanism that has demonstrated robust, levodopa-level motor control with a favorable safety profile that avoids many of the problematic side effects of current dopaminergic therapies.[5] The comprehensive data from the TEMPO clinical trial program supports its potential as a once-daily oral treatment for patients across the spectrum of Parkinson's disease, from early-stage monotherapy to adjunctive treatment in advanced disease.[13]

The long-term data from the TEMPO-4 study, expected in 2026, will provide further insights into the durability of its efficacy and its long-term safety.[1][5] If approved, Tavapadon will be the first selective D1/D5 dopamine receptor agonist available for PD, representing a significant and welcome addition to the therapeutic armamentarium for this progressive neurodegenerative disorder.[1]

References

  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PMC. (2025, September 2). Vertex AI Search.
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PMC. Vertex AI Search.
  • TEMPO: Tavapadon Shows Promise as Both First and Adjunct Therapy in Parkinson's - Consult QD. (2025, April 11). Vertex AI Search.
  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - MDPI. (2025, September 2). Vertex AI Search.
  • Pharmacokinetics, Pharmacodynamics, and Safety of the Highly Selective Dopamine D1/D5 Agonist Tavapadon: Summary of Phase 1 Clinical Studies (P10-11.001) | Neurology. (2022, May 3). Vertex AI Search.
  • Tavapadon – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Vertex AI Search.
  • Study on the Long-Term Safety of Tavapadon for Patients with Parkinson's Disease. (2025, December 11). Vertex AI Search.
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed. Vertex AI Search.
  • What is Tavapadon used for? - Patsnap Synapse. (2024, June 27). Vertex AI Search.
  • Tavapadon improves motor function in early PD - Medthority. (2025, April 28). Vertex AI Search.
  • Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. (2026, January 6). Vertex AI Search.
  • TEMPO trials: Fixed, flexible doses of tavapadon improve motor function in Parkinson's. (2025, April 10). Vertex AI Search.
  • Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D1/D5 Receptors. (2025, July 28). Vertex AI Search.
  • New Parkinson's Drug Tavapadon Submitted for FDA Review. (2025, November 6). Vertex AI Search.
  • AbbVie Submits New Drug Application to U.S. FDA for Tavapadon for the Treatment of Parkinson's Disease - Sep 26, 2025. (2025, September 26). Vertex AI Search.
  • Tavapadon - Wikipedia. Vertex AI Search.
  • Efficacy and Safety of Tavapadon, an Orally Administered, Once-daily, Selective D1/D5 Partial Dopamine Agonist, Adjunctive to Levodopa for Treatment of Parkinson's Disease with Motor Fluctuations (S37.003) | Neurology. (2025, April 7). Vertex AI Search.
  • Efficacy, Safety and Tolerability of Tavapadon in Subjects With Early Stage Parkinson's Disease - MDS Abstracts. (2019, September 23). Vertex AI Search.
  • tavapadon (CVL-751, PF-06649751) - Drug Hunter. (2025, March 12). Vertex AI Search.
  • AbbVie Announces Positive Topline Results From Phase 3 Parkinson's Disease Monotherapy Trial | Drug Topics. (2024, September 26). Vertex AI Search.

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Foundational

Preclinical Characterization of Tavapadon: A Next-Generation D1/D5 Selective Partial Agonist

Executive Summary Tavapadon (formerly PF-06649751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD). Unlike classical dopamine agonists (DAs) that indiscriminately target D2/D3 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tavapadon (formerly PF-06649751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD). Unlike classical dopamine agonists (DAs) that indiscriminately target D2/D3 receptors—often leading to off-target effects like somnolence and impulse control disorders—Tavapadon is a highly selective, non-catechol D1/D5 partial agonist .[1]

Its preclinical development was driven by a core hypothesis: Can selective "soft" stimulation of the direct striatal pathway (D1-mediated) provide Levodopa-like motor efficacy without the maladaptive plasticity (dyskinesia) associated with pulsatile stimulation?

This technical guide synthesizes the critical preclinical datasets, defining the molecule's binding kinetics, functional selectivity (signaling bias), and systems pharmacology in non-human primate models.

Molecular Pharmacology & Binding Kinetics

Receptor Selectivity Profile

Tavapadon was engineered to avoid the D2-like receptor family entirely.[1] Radioligand binding assays confirm a high-affinity interaction with D1 and D5 receptors, with negligible affinity for D2, D3, or D4 subtypes.[2][3][4] This selectivity is critical for avoiding the side-effect profile of current standard-of-care agonists (e.g., pramipexole, ropinirole).

Table 1: Tavapadon Binding Affinity and Functional Potency

Receptor SubtypeBinding Affinity (

nM)
Functional Potency (

nM)
Intrinsic Activity (IA) (% of Dopamine)
D1 (Human) 9 19 65%
D5 (Human) 13 17 81%
D2

6,210
N/AInactive
D3

6,720
N/AInactive
D4

4,870
N/AInactive

Data Source: Bezard et al., 2024; Young et al., 2020.

Structural Basis of Action

Unlike older D1 agonists (e.g., catechol-based SKF-81297), Tavapadon utilizes a non-catechol pyrimidine scaffold . This structural innovation confers two advantages:

  • Metabolic Stability: Resistance to COMT/MAO degradation, enabling a long half-life (~24h in humans).

  • Biased Binding Mode: The molecule interacts with the TM5 domain of the D1 receptor, specifically positioning near residue S1985.42 .[2] This steric interaction restricts the conformational flexibility required for

    
    -arrestin coupling, driving the signaling bias described below.
    

Functional Selectivity: The "Biased Agonism" Mechanism

The differentiating factor for Tavapadon is not just which receptors it binds, but how it activates them. It acts as a biased agonist , preferentially activating the G


s-cAMP pathway while minimizing 

-arrestin recruitment.
Mechanism of Bias
  • Canonical Pathway (Gs): Tavapadon induces robust cAMP accumulation (65-81% efficacy), sufficient to drive protein kinase A (PKA) signaling and phosphorylate DARPP-32, facilitating motor output.

  • Non-Canonical Pathway (

    
    -arrestin):  It shows significantly reduced recruitment of 
    
    
    
    -arrestin compared to dopamine.[3] Since
    
    
    -arrestin drives receptor internalization and desensitization (tachyphylaxis), this bias preserves receptor surface density during chronic dosing.
Visualization: Biased Signaling Architecture

The following diagram illustrates the divergence in downstream signaling triggered by Tavapadon compared to a full, unbiased agonist.

G Figure 1: Tavapadon Biased Signaling Mechanism. Note the preferential activation of the Gs pathway over Beta-Arrestin. Tavapadon Tavapadon (Ligand) D1R D1 Receptor (TM5 Interaction) Tavapadon->D1R High Affinity (Ki = 9nM) Gs Gs Protein Coupling D1R->Gs Primary Pathway (Partial Agonist) Arrestin Beta-Arrestin Recruitment D1R->Arrestin Minimal Recruitment (Steric Restriction) AC Adenylyl Cyclase Activation Gs->AC cAMP cAMP Accumulation AC->cAMP Motor Motor Activation (DARPP-32) cAMP->Motor Sustained Efficacy Internalization Receptor Internalization Arrestin->Internalization Desensitization Tachyphylaxis (Tolerance) Internalization->Desensitization

In Vivo Systems Pharmacology

The MPTP Primate Model (Gold Standard)

The pivotal preclinical validation occurred in MPTP-lesioned Macaca fascicularis (cynomolgus monkeys) . This model is highly predictive of human motor response and dyskinesia liability.[5]

Experimental Protocol:

  • Induction: Systemic MPTP administration to induce stable parkinsonism (bilateral nigrostriatal degeneration).

  • Priming: Animals were chronically treated with L-DOPA until they developed reproducible Levodopa-Induced Dyskinesia (LID).

  • Treatment: Crossover design comparing Tavapadon (0.1 - 0.15 mg/kg) vs. L-DOPA.

Key Efficacy Outcomes
  • Motor Score: Tavapadon produced a reduction in parkinsonian disability scores comparable to optimal L-DOPA doses.

  • Duration of Action: A single oral dose provided motor relief for >2x the duration of L-DOPA (sustained "ON" time).

  • Dyskinesia Profile: At doses providing equivalent motor benefit to L-DOPA, Tavapadon elicited significantly lower dyskinesia scores.[2][6][7]

Visualization: MPTP Study Workflow & Outcomes

This diagram outlines the rigorous validation process used to confirm efficacy and safety.

MPTP_Study Figure 2: MPTP Primate Study Workflow. Comparison of Tavapadon vs. L-DOPA in dyskinetic animals. Subject M. fascicularis (Primate) Lesion MPTP Induction (Nigral Degeneration) Subject->Lesion Priming L-DOPA Priming (Induce Dyskinesia) Lesion->Priming Treatment_A Arm A: L-DOPA (Control) Priming->Treatment_A Treatment_B Arm B: Tavapadon (0.1 mg/kg) Priming->Treatment_B Outcome_A Result A: High Efficacy High Dyskinesia Short Duration Treatment_A->Outcome_A Outcome_B Result B: High Efficacy LOW Dyskinesia Long Duration (>5h) Treatment_B->Outcome_B

Translational Pharmacokinetics (PK/PD)

The transition from preclinical to clinical was supported by a robust PK/PD relationship model.

  • Receptor Occupancy (RO): In non-human primates, maximal motor efficacy was achieved at a calculated D1 receptor occupancy of ~48% .[3] This suggests that full saturation of the receptor is not required for therapeutic benefit, maintaining a "reserve" that may further buffer against desensitization.

  • Dissociation Kinetics: Tavapadon exhibits slow dissociation kinetics from the D1 receptor.[8] This molecular property contributes to its long half-life and the "smooth" pharmacokinetic profile that avoids the peaks and troughs associated with pulsatile L-DOPA therapy.

Conclusion

Preclinical studies define Tavapadon as a precision tool for the direct striatal pathway. By combining high D1/D5 selectivity with a biased signaling profile that favors Gs-protein activation over


-arrestin recruitment, it achieves a unique therapeutic window: Levodopa-like efficacy with a reduced liability for dyskinesia and a sustained duration of action. 

References

  • Bezard, E., Gray, D., Kozak, R., et al. (2024).[4] Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. CNS & Neurological Disorders - Drug Targets.[1][2][4][9][10][5][11][12][13] Link

  • Young, D., Popiolek, M., Trapa, P., et al. (2020).[3] Discovery of Tavapadon (PF-06649751): A Clinical Candidate for the Treatment of Parkinson’s Disease. ACS Chemical Neuroscience.[3] Link

  • Hall, A., Provins, L., & Valade, A. (2019).[4] Novel Strategies To Activate the Dopamine D1 Receptor: Recent Advances in Orthosteric Agonism and Positive Allosteric Modulation. Journal of Medicinal Chemistry. Link

  • Cerri, S., & Blandini, F. (2020).[4] An update on the use of non-ergot dopamine agonists for the treatment of Parkinson’s disease. Expert Opinion on Pharmacotherapy. Link

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Exploratory

In vitro activity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

In-Depth Technical Guide: In Vitro Activity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid Executive Summary 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (also known as 4-(2-fluorophenoxy)picolinic acid ) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: In Vitro Activity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

Executive Summary

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (also known as 4-(2-fluorophenoxy)picolinic acid ) is a critical chemical scaffold with dual significance in medicinal chemistry. It serves primarily as a potent pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition and as a key synthetic intermediate for c-Met kinase inhibitors .

This guide characterizes the molecule's in vitro profile, focusing on its intrinsic activity as a 2-oxoglutarate (2-OG) competitive inhibitor and its utility as a building block for advanced therapeutics. While often encountered as an ester or amide in drug discovery campaigns (e.g., c-Met inhibitors), the free acid form possesses distinct biological activity centered on metal chelation within the active sites of iron-dependent dioxygenases.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the free acid is prerequisite for accurate in vitro assay design, particularly regarding solubility and pH-dependent ionization.

PropertyValue / DescriptionSignificance for In Vitro Assays
IUPAC Name 4-(2-Fluorophenoxy)pyridine-2-carboxylic acidCore scaffold identification.
Common Class Picolinic Acid Derivative; HIF-PH Inhibitor PharmacophoreDefines the primary mechanism (metal chelation).
Molecular Weight ~233.19 g/mol Low MW facilitates membrane permeability.
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Ionized (carboxylate) at physiological pH (7.4).
pKa (Pyridine N) ~1.0 - 2.0 (Electron-deficient ring)Remains unprotonated at physiological pH.
LogP ~2.1 - 2.5 (Estimated)Moderate lipophilicity; suitable for cell-based assays.
Solubility Low in acidic media; High in basic/buffered media (pH > 5)Critical: Dissolve in DMSO, then dilute into buffered media to prevent precipitation.

Mechanism of Action (MOA)

The biological activity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is driven by its structural capacity to mimic 2-oxoglutarate (2-OG), the co-substrate for HIF prolyl hydroxylases.

Primary Target: HIF Prolyl Hydroxylase (HIF-PH)

The molecule acts as a competitive inhibitor of HIF-PH enzymes (PHD1, PHD2, PHD3).

  • Binding Mode: The pyridine nitrogen and the 2-carboxylate group form a bidentate chelate with the active site Iron (Fe²⁺).

  • Hydrophobic Interaction: The 4-(2-fluorophenoxy) group extends into the hydrophobic pocket of the enzyme, displacing the natural substrate (HIF-α proline residue) or stabilizing the inhibitor-enzyme complex.

  • Consequence: Inhibition of HIF-PH prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and transcriptional activation of hypoxia-responsive genes (e.g., EPO, VEGF).

Secondary Context: Kinase Inhibitor Intermediate

While the free acid is a HIF-PH inhibitor, it is frequently amidated to generate c-Met kinase inhibitors . In this context, the acid is a precursor. However, residual free acid in screening libraries can produce off-target HIF stabilization signals.

In Vitro Assay Protocols

A. Enzymatic Inhibition Assay (HIF-PH)

Objective: Determine the IC50 of the compound against recombinant HIF-PH2 (PHD2).

Protocol:

  • Reagents: Recombinant human PHD2 enzyme, HIF-1α peptide substrate (DLDLEMLAPYIPMDDDFQL), 2-oxoglutarate (2-OG), Fe(II) sulfate, Ascorbate.

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a Europium-labeled anti-hydroxyproline antibody.

  • Procedure:

    • Prepare 10 mM stock of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid in DMSO.

    • Dilute compound in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM KCl, 1.5 mM MgCl₂, 1 mM DTT).

    • Incubate enzyme (5 nM) with compound for 15 min at Room Temperature (RT).

    • Add Substrate Mix: HIF-1α peptide (50 nM), 2-OG (10 µM), Fe(II) (5 µM), Ascorbate (100 µM).

    • Note: Keep Fe(II) concentration low to maximize sensitivity to chelators.

    • Incubate for 60 min at RT.

    • Add Detection Mix (Eu-antibody + APC-acceptor).

    • Read TR-FRET signal (Ex 340 nm, Em 615/665 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve.

B. Cell-Based HIF-1α Stabilization Assay

Objective: Confirm cell permeability and functional HIF-1α accumulation.

Protocol:

  • Cell Line: Hep3B or HeLa cells (express functional VHL/PHD pathway).

  • Seeding: 2 x 10⁵ cells/well in 6-well plates; culture overnight.

  • Treatment:

    • Treat cells with 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (0.1, 1, 10, 50, 100 µM) for 4–6 hours.

    • Positive Control: Desferrioxamine (DFO, 100 µM) or Cobalt Chloride (CoCl₂, 100 µM).

    • Negative Control: DMSO (0.1%).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane on SDS-PAGE.

    • Primary Ab: Anti-HIF-1α (1:1000).

    • Loading Control: Anti-β-Actin (1:5000).

  • Readout: Presence of a ~120 kDa band indicates HIF-1α stabilization.

C. Functional Reporter Assay (HRE-Luciferase)

Objective: Quantify transcriptional activation of hypoxia-response elements (HRE).

Protocol:

  • Transfection: Transfect HEK293 cells with an HRE-Luciferase plasmid (e.g., pGL4.42[luc2P/HRE/Hygro]).

  • Treatment: 24 hours post-transfection, treat with compound dose-response (0.1 – 100 µM).

  • Incubation: 16–24 hours in normoxia (21% O₂).

  • Detection: Add Luciferase substrate (e.g., Bright-Glo™). Measure luminescence.

  • Result: Dose-dependent increase in luminescence confirms functional HIF pathway activation.

Visualization: Mechanism & Workflow

G cluster_0 Normoxia (Basal) cluster_1 With Inhibitor Compound 4-(2-Fluorophenoxy) pyridine-2-carboxylic acid PHD2 PHD2 Enzyme (Active Site Fe2+) Compound->PHD2 Chelates Fe2+ Competes with 2-OG Compound->PHD2 HIF1a_OH Hydroxylated HIF-1α (Unstable) PHD2->HIF1a_OH Hydroxylates PHD2->HIF1a_OH HIF1a HIF-1α (Stabilized) VHL VHL Complex HIF1a_OH->VHL Binds HIF1a_OH->VHL Nucleus Nucleus HIF1a->Nucleus Translocation HIF1a->Nucleus Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination VHL->Proteasome HRE HRE Promoter Nucleus->HRE Binding Nucleus->HRE Genes Target Genes (EPO, VEGF, GLUT1) HRE->Genes Transcription HRE->Genes

Figure 1: Mechanism of Action. The compound inhibits PHD2 via iron chelation, preventing HIF-1α degradation and triggering hypoxia gene transcription.

Data Interpretation & Troubleshooting

ObservationPossible CauseTroubleshooting Step
High IC50 (> 100 µM) Competitive displacement by high Fe(II) or 2-OG in assay buffer.Lower Fe(II) to < 5 µM and 2-OG to Km levels (e.g., 1-5 µM) in the enzymatic assay.
Precipitation in Media Low solubility of the free acid at high concentrations.Ensure DMSO stock is fully dissolved; limit final DMSO to 0.5%. Check pH of media (must be > 7.0).
No Cellular Activity Poor membrane permeability of the free acid (charged at pH 7.4).Verify with ester prodrug (e.g., methyl ester) if available, or increase incubation time.
Cytotoxicity Off-target metal chelation (e.g., inhibiting other metalloenzymes).Run a counter-screen with Fe(II) supplementation to see if toxicity is rescued.

References

  • Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature, 399(6733), 271-275. [Link]

  • Epstein, A. C., et al. (2001). "C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation." Cell, 107(1), 43-54. [Link][1]

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468. [Link]

  • Mole, D. R., et al. (2003). "2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. [Link]

  • PubChem Compound Summary. "Methyl 4-fluoropyridine-2-carboxylate" (Related Ester).[1] [Link]

Sources

Foundational

The Diverse Biological Landscape of the 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid Scaffold: A Technical Guide for Researchers

Introduction The 4-(2-fluorophenoxy)pyridine-2-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in its biological applications. While the parent molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(2-fluorophenoxy)pyridine-2-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in its biological applications. While the parent molecule itself is not extensively characterized in publicly available literature, its structural motifs are integral to compounds targeting a range of significant biological pathways. This technical guide provides an in-depth exploration of the known and potential biological activities associated with this chemical framework, with a primary focus on its role in the development of selective dopamine receptor agonists and potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental considerations of this important chemical class.

The pyridine ring, a bioisostere of benzene, is a common feature in many pharmaceuticals, often enhancing solubility and providing a key point for molecular interactions.[1] The strategic placement of a fluorinated phenoxy group and a carboxylic acid at the 4- and 2-positions, respectively, creates a unique electronic and steric profile that has been successfully exploited to achieve high target affinity and selectivity. This guide will delve into the specific biological targets, the underlying mechanisms of action, and the experimental methodologies used to characterize compounds built upon this versatile scaffold.

Part 1: Selective Dopamine D1/D5 Receptor Partial Agonism for Parkinson's Disease

A preeminent application of the 4-(2-fluorophenoxy)pyridine-2-carboxylic acid scaffold is found in the structure of Tavapadon (also known as PF-06649751 or CVL-751), an investigational treatment for Parkinson's disease.[2][3][4] Tavapadon is a highly selective partial agonist of the dopamine D1 and D5 receptors, offering a novel therapeutic approach to managing the motor symptoms of this neurodegenerative disorder.[5][6]

Mechanism of Action and Rationale

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum.[3] This dopamine deficiency disrupts the balance between the "direct" and "indirect" motor pathways within the basal ganglia. The direct pathway, which facilitates movement, is primarily driven by the activation of D1 receptors.[7][8] Conversely, the indirect pathway, which inhibits movement, is modulated by D2 receptors.

Current dopamine agonist therapies often target D2/D3 receptors, which can be effective but are also associated with significant side effects such as excessive daytime sleepiness and impulse control disorders.[6][7] Levodopa, the gold-standard treatment, is a dopamine precursor that non-selectively stimulates all dopamine receptors, leading to excellent motor control but also a risk of motor fluctuations and dyskinesia with long-term use.[7]

Tavapadon's mechanism is designed to circumvent these limitations by selectively targeting the D1/D5 receptors of the direct pathway.[6][8] As a partial agonist, it provides a more modulated and sustained stimulation of these receptors compared to a full agonist, which may help to reduce the risk of receptor desensitization and other adverse effects.[5][6][8] This targeted approach aims to restore motor function with a potentially more favorable side-effect profile.[5][6]

Pharmacological Profile of Tavapadon
ParameterValueReference
Target(s)Dopamine D1 and D5 receptors[3][6]
MechanismPartial Agonist[5][8]
D1 Receptor Kᵢ9 nM[3][4]
D5 Receptor Kᵢ13 nM[3][4]
D1 Intrinsic Activity65% of dopamine[3][4]
D5 Intrinsic Activity81% of dopamine[3][4]
D2, D3, D4 Receptor Kᵢ≥4870 nM[3][4]
Clinical IndicationParkinson's Disease[2][5]
Signaling Pathway

Tavapadon_D1_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Medium Spiny Neuron (Direct Pathway) Tavapadon Tavapadon D1R D1 Receptor Tavapadon->D1R Binds & Partially Activates G_olf Gα_olf D1R->G_olf Activates AC Adenylyl Cyclase G_olf->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Movement Facilitation of Movement DARPP32->Movement Promotes

Caption: Tavapadon's partial agonism of the D1 receptor activates the direct motor pathway.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH23390 (a D1 antagonist).

  • Non-specific binding control: Butaclamol.

  • Test compound (e.g., 4-(2-fluorophenoxy)pyridine-2-carboxylic acid derivative).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D1 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-SCH23390, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of butaclamol.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Part 2: Kinase Inhibition in Oncology

The 4-(2-fluorophenoxy)pyridine scaffold is also a key structural element in the design of inhibitors targeting receptor tyrosine kinases (RTKs) implicated in cancer, such as c-Met and VEGFR-2.[9][10] The abnormal activation of these kinases can drive tumor growth, proliferation, and metastasis.[10]

Mechanism of Action: c-Met and VEGFR-2 Inhibition

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and survival.[10] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of these pathways is a compelling anti-cancer strategy.

Derivatives of 4-(2-fluorophenoxy)pyridine have been designed to act as ATP-competitive inhibitors.[9] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.

Structure-Activity Relationships (SAR)

Research into 4-phenoxypyridine derivatives has revealed key SAR insights for c-Met and VEGFR-2 inhibition:

  • Pyridine Core: Serves as a crucial hinge-binding motif.

  • 4-Phenoxy Group: Occupies a hydrophobic pocket. The 2-fluoro substituent often enhances potency.

  • Substituents at the 2-position: Modifications at this position, often with amide or other heterocyclic moieties, are critical for achieving high potency and can be tuned to modulate selectivity.[9][11] For instance, the introduction of pyrazolone and triazole moieties has yielded potent dual c-Met/VEGFR-2 inhibitors.[9]

One study identified compound 12d (a 2-substituted-4-(2-fluorophenoxy) pyridine derivative) as a potent dual inhibitor with IC₅₀ values of 0.11 µM and 0.19 µM for c-Met and VEGFR-2, respectively.[9] Another study on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives identified compound 26a as a promising c-Met inhibitor with an IC₅₀ of 0.016 µM and significant cytotoxicity against several cancer cell lines.[11]

Signaling Pathway

Kinase_Inhibition cluster_membrane Cell Membrane RTK c-Met / VEGFR-2 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Ligand HGF / VEGF Ligand->RTK Binds & Activates Inhibitor 4-(2-Fluorophenoxy)pyridine Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Tumor Growth, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinases by blocking the ATP-binding site.

Part 3: Potential as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors

While direct evidence for 4-(2-fluorophenoxy)pyridine-2-carboxylic acid as a HIF-PHD inhibitor is not prominent, its core structure, particularly the pyridine-2-carboxylic acid moiety, is a well-established pharmacophore for inhibiting 2-oxoglutarate (2OG) dependent oxygenases, including HIF-PHDs.[12]

Mechanism of Action and Rationale

HIF-prolyl hydroxylases are enzymes that, in the presence of oxygen, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[13][14] Under hypoxic conditions, PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and metabolic adaptation.[13][14]

Inhibitors of HIF-PHD mimic a hypoxic state by blocking the enzyme's active site.[13] They are typically structural analogs of the 2-oxoglutarate co-substrate and chelate the active site iron atom.[13] This mechanism has been successfully leveraged to develop treatments for anemia associated with chronic kidney disease.[15][16]

Given that pyridine-2,4-dicarboxylic acid is a known broad-spectrum inhibitor of 2OG oxygenases, it is plausible that derivatives of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid could be designed to selectively inhibit HIF-PHDs.[12] The carboxylic acid group is critical for coordinating the active site iron, and the phenoxy moiety could be optimized to confer selectivity and favorable pharmacokinetic properties.

Experimental Workflow: HIF-PHD Inhibition Assay

HIF_PHD_Workflow Start Prepare Recombinant HIF-PHD2 Enzyme Step1 Incubate PHD2 with HIF-1α peptide, 2-oxoglutarate, Fe(II), ascorbate, and test compound Start->Step1 Step2 Quench Reaction Step1->Step2 Step3 Detect Hydroxylated Peptide (e.g., via Mass Spectrometry or Antibody-based methods) Step2->Step3 Step4 Calculate % Inhibition Step3->Step4 End Determine IC₅₀ Step4->End

Caption: A typical workflow for assessing HIF-PHD inhibitory activity in vitro.

Conclusion

The 4-(2-fluorophenoxy)pyridine-2-carboxylic acid scaffold represents a highly fruitful starting point for the design of biologically active molecules. Its proven success in the development of Tavapadon, a selective D1/D5 partial agonist for Parkinson's disease, highlights its utility in crafting agents with precise neurological targets. Furthermore, its demonstrated potential in the design of potent kinase inhibitors for oncology underscores its versatility. The structural similarity of its core components to known pharmacophores for 2-oxoglutarate oxygenase inhibitors suggests a promising, albeit less explored, avenue for the development of HIF-PHD inhibitors. For researchers in drug discovery, this scaffold offers a validated and adaptable framework for creating novel therapeutics with tailored selectivity and potency profiles across diverse and impactful disease areas.

References

  • What is Tavapadon used for? - Patsnap Synapse. (2024, June 27).
  • Tavapadon improves motor function in early PD - Medthority. (2025, April 28).
  • Tavapadon – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PMC. (2025, September 2).
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PMC.
  • tavapadon (CVL-751, PF-06649751) - Drug Hunter. (2025, March 12).
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020, May 15).
  • Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed. (2017, June 15).
  • Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease - MDPI. (2023, May 12). Available from: [Link]

  • Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PubMed. (2018, December 15). Available from: [Link]

  • Tavapadon - Wikipedia. Available from: [Link]

  • (PDF) PF-06649751 efficacy and safety in early Parkinson's disease: a randomized, placebo-controlled trial - ResearchGate. Available from: [Link]

  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed. (2013, June 1). Available from: [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. Available from: [Link]

  • HIF-PHD inhibitor regulates the function of group2 innate lymphoid cells and polarization of M2 macrophages - PMC. (2023, February 1). Available from: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation - MDPI. (2025, October 28). Available from: [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Available from: [Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC. Available from: [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. Available from: [Link]_

Sources

Exploratory

Tavapadon: A Selective D1/D5 Partial Agonist for Parkinson’s Disease

Technical Monograph & Research Guide Executive Summary Tavapadon (CVL-751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD).[1] Unlike traditional dopamine agonists (DAs) that pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Research Guide

Executive Summary

Tavapadon (CVL-751) represents a paradigm shift in the pharmacological management of Parkinson’s Disease (PD).[1] Unlike traditional dopamine agonists (DAs) that primarily target the D2/D3 receptor families—often leading to off-target effects like impulse control disorders and somnolence—Tavapadon is a highly selective, orally bioavailable D1/D5 receptor partial agonist .[1][2][3][4][5][6]

This guide dissects the molecular mechanisms, preclinical validation, and clinical efficacy of Tavapadon.[7] It is designed for researchers requiring a deep understanding of its biased signaling profile, which optimizes the therapeutic window by balancing motor efficacy (via the direct striatal pathway) against the risk of dyskinesia and desensitization.

Molecular Pharmacology & Mechanism of Action[1]

The Direct Pathway Hypothesis

Current standard-of-care DAs (e.g., pramipexole, ropinirole) stimulate D2/D3 receptors located on the indirect pathway of the basal ganglia. While effective, this mechanism is distinct from Levodopa, which stimulates both pathways.[7] Tavapadon selectively targets D1/D5 receptors expressed on Medium Spiny Neurons (MSNs) of the direct pathway , theoretically mimicking the physiological "Go" signal more closely than D2 agonists.

Receptor Binding Profile

Tavapadon exhibits high affinity and selectivity, avoiding the D2/D3 autoreceptors that contribute to immediate side effects like nausea and orthostasis.

Table 1: Tavapadon Receptor Binding & Functional Data

ParameterReceptor SubtypeValueContext
Binding Affinity (

)
D1 9 nM High Affinity
D5 13 nM High Affinity
D2 / D3 / D4> 6,000 nMNegligible Activity
Intrinsic Activity D1~65%Partial Agonist (vs. Dopamine)
D5~81%Partial Agonist (vs. Dopamine)
Signaling Bias G

s vs.

-arrestin
G-protein Biased Reduced desensitization risk
Biased Agonism & Signaling

A critical differentiator is Tavapadon's biased agonism .[1] Full D1 agonists historically failed in the clinic due to rapid tolerance (tachyphylaxis) and hypotension.[1] Tavapadon preferentially stabilizes the receptor conformation that couples to


 proteins (driving cAMP production) while minimizing recruitment of 

-arrestin, which is responsible for receptor internalization and desensitization.[1][8]

D1_Signaling Tavapadon Tavapadon D1R D1 Receptor (Direct Pathway MSN) Tavapadon->D1R High Affinity Binding Gs Gs Protein Activation D1R->Gs Biased Activation Arrestin Beta-Arrestin Recruitment D1R->Arrestin Minimal Activity AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Increase PKA PKA Activation cAMP->PKA Motor Motor Facilitation (Thalamocortical Disinhibition) PKA->Motor Phosphorylation of DARPP-32 / GluR1 Internal Receptor Internalization Arrestin->Internal

Figure 1: Biased signaling pathway of Tavapadon.[1] Note the preferential activation of the Gs-cAMP motor pathway over the Beta-arrestin desensitization pathway.

Self-Validating Experimental Protocols

To verify Tavapadon’s pharmacological profile in a research setting, the following protocols utilize internal controls to ensure data integrity.

Protocol A: cAMP Accumulation Assay (Functional Potency)

Objective: Determine EC50 and intrinsic activity relative to Dopamine.[1]

Reagents:

  • CHO-K1 cells stably expressing human D1 receptor.[1]

  • Agonist: Tavapadon (10 pM – 10 µM).[1]

  • Reference: Dopamine (Full agonist).[1]

  • Detection: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.[1]

Step-by-Step Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume plate.

  • Antagonist Block (Validation Step): In control wells, pre-incubate with 1 µM SCH-23390 (D1 antagonist).[1] If Tavapadon signal is not blocked, the response is non-specific (Fail).

  • Agonist Stimulation: Add Tavapadon serial dilutions in stimulation buffer containing IBMX (PDE inhibitor) to prevent cAMP degradation.[1] Incubate 30 min at RT.

  • Lysis & Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates.[1] Incubate 1 hour.

  • Readout: Measure FRET signal (665nm/620nm ratio).

  • Calculation:

    
    [1]
    
Protocol B: MPTP Primate Model (Dyskinesia Assessment)

Objective: Assess motor rescue vs. dyskinesia potential.[1][9]

Subject: Macaca fascicularis (Cynomolgus monkey) rendered parkinsonian via MPTP. Validation Criteria: Animals must show stable parkinsonian scores (mPDS) > 10 prior to testing.[1]

  • Baseline: Record locomotor activity for 60 min.

  • Dosing: Administer Tavapadon (oral or s.c.) vs. L-DOPA (positive control).

  • Observation:

    • Efficacy: Measure reduction in mPDS (bradykinesia, tremor).

    • Safety: Score Dyskinesia (LID) using a validated dyskinesia scale (0-4).

  • Success Metric: Tavapadon must achieve motor score reduction comparable to L-DOPA but with LID scores statistically indistinguishable from Vehicle.

Clinical Development: The TEMPO Program

The Phase 3 TEMPO program validated the translational potential of the D1/D5 mechanism.[10]

Table 2: Key Phase 3 Trial Results

TrialDesignPopulationPrimary EndpointResult
TEMPO-1 Fixed Dose (5/15mg)Early PDMDS-UPDRS II+IIIMet. -11.5 (5mg) & -12.1 (15mg) vs Placebo.[1]
TEMPO-2 Flexible DoseEarly PDMDS-UPDRS II+IIIMet. Significant improvement (-9.1 to -10.3).[1]
TEMPO-3 Adjunct to L-DOPAAdvanced PDTotal "ON" timeMet. +1.1 hours "ON" time w/o troublesome dyskinesia.[1][2][7][8][9][11]
Pharmacokinetics[12]
  • Half-life (

    
    ):  ~24 hours.[1][2][5][11][12]
    
  • Benefit: Enables true once-daily dosing, avoiding the pulsatile stimulation associated with immediate-release L-DOPA (which drives dyskinesia).[1]

  • Metabolism: CYP3A4 substrate; requires dose adjustment with strong CYP3A4 inhibitors.[1]

Synthesis & Chemical Structure

Chemical Name: 1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione Molecular Formula:


[1][3]

The synthesis involves a convergent route coupling a pyrimidine core with a trifluoromethyl-pyridine moiety.[1] The non-catechol structure is critical for its metabolic stability (resistance to COMT) and oral bioavailability.[1]

Synthesis_Workflow Start Precursors: Pyrimidine Core + Trifluoro-pyridine Step1 Coupling Reaction (Palladium Catalysis) Start->Step1 Step2 Purification (Crystallization) Step1->Step2 Product Tavapadon (Free Base) Step2->Product Formulation Clinical Formulation (Tablet) Product->Formulation

Figure 2: Simplified manufacturing workflow for Tavapadon API.

References

  • Cerevel Therapeutics. (2024).[1] TEMPO-3 Phase 3 Trial Results: Tavapadon as Adjunctive Therapy in Parkinson's Disease.[1][2][4][7][11][13][14] Source: [1]

  • AbbVie. (2024).[1][11][14] AbbVie Announces Positive Topline Results for Phase 3 TEMPO-2 Trial.[1][10] Source: [1]

  • Gray, D. L., et al. (2018).[1] Discovery of the First-in-Class D1/D5 Selective Partial Agonist Tavapadon (PF-06649751).[1][11]Journal of Medicinal Chemistry. Source: [1]

  • Sohur, U. S., et al. (2022).[1] Pharmacokinetics and Safety of Tavapadon in Phase 1 Clinical Studies.[5][12]Neurology.[1][5][13][15] Source: [1]

  • Hall, A., et al. (2020).[1] Preclinical Characterization of Tavapadon: A Potent and Selective D1/D5 Partial Agonist.[6]ACS Chemical Neuroscience.[1][9] Source: [1]

Sources

Protocols & Analytical Methods

Method

Using Tavapadon in neuroscience and neurodegenerative disease research

Executive Summary & Pharmacological Profile[1][2] Tavapadon represents a paradigm shift in dopaminergic therapy.[1][2][3] Unlike classical dopamine agonists (e.g., pramipexole, ropinirole) that target D2/D3 receptors—oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Profile[1][2]

Tavapadon represents a paradigm shift in dopaminergic therapy.[1][2][3] Unlike classical dopamine agonists (e.g., pramipexole, ropinirole) that target D2/D3 receptors—often leading to off-target effects like impulse control disorders and somnolence—Tavapadon is a highly selective D1/D5 partial agonist .[4][5][6][7][8][9]

Its critical differentiator is biased agonism . Tavapadon selectively recruits the G


s-protein signaling pathway (driving motor efficacy) while minimizing 

-arrestin recruitment.[3] This bias is hypothesized to reduce receptor desensitization and internalization, thereby maintaining efficacy over time and reducing the risk of dyskinesia commonly associated with pulsatile stimulation by full agonists (e.g., L-DOPA).
Key Pharmacological Parameters
ParameterValueNote
Target D1 / D5 ReceptorsHigh Selectivity
Binding Affinity (

)
D1: 9 nM; D5: 13 nMHigh Affinity
Selectivity Ratio > 400-fold vs. D2/D3

for D2/D3 > 4000 nM
Intrinsic Activity ~65% (D1); ~81% (D5)Relative to Dopamine (

)
Signaling Bias G

s >

-arrestin
Reduced desensitization potential

Mechanism of Action: Biased Signaling Pathway

The following diagram illustrates the biased signaling mechanism. Note how Tavapadon activates the cAMP pathway (motor control) but limits the


-arrestin pathway (side effects/tolerance), contrasting with full agonists.

G cluster_membrane Synaptic Membrane D1R D1 Receptor (Transmembrane) Gs Gαs Protein Recruitment D1R->Gs Strong Activation (Biased) Arrestin β-Arrestin Recruitment D1R->Arrestin Weak/Minimal Recruitment Tavapadon Tavapadon (Partial Agonist) Tavapadon->D1R High Affinity Binding Dopamine Dopamine (Full Agonist) Dopamine->D1R Endogenous Binding AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (PKA Activation) AC->cAMP Response Motor Control (Sustained Efficacy) cAMP->Response Internal Receptor Internalization Arrestin->Internal SideEffect Desensitization & Dyskinesia Risk Internal->SideEffect

Figure 1: Biased signaling mechanism of Tavapadon at the D1 receptor, favoring G-protein coupling over Beta-arrestin.[3]

Protocol: Handling and Formulation

Tavapadon is a hydrophobic molecule. Proper vehicle selection is critical for bioavailability in preclinical models.

Solubility Profile
  • DMSO: Soluble up to ~60 mg/mL (warmth/sonication may be required).[10]

  • Water/Saline: Insoluble. Do not attempt direct dissolution.

  • Corn Oil: Soluble (often used as a co-solvent).

In Vivo Vehicle Preparation (Standard Protocol)

Target Concentration: 0.1 mg/mL to 0.5 mg/mL (depending on dose). Vehicle Composition: 10% DMSO / 90% Corn Oil.[11]

Step-by-Step Formulation:

  • Weighing: Weigh the required amount of Tavapadon powder.

  • Primary Solubilization: Add 100% DMSO to the powder to achieve 10x the final target concentration.

    • Critical Step: Vortex and sonicate at 40°C for 5-10 minutes until the solution is completely clear.

  • Dilution: Slowly add Corn Oil (90% of final volume) to the DMSO stock while vortexing.

    • Note: Add the oil to the DMSO, not vice versa, to prevent precipitation shock.

  • Verification: The final solution should be clear. If cloudy, sonicate further.

  • Storage: Prepare fresh daily. Discard unused formulation after 24 hours.

Protocol: In Vitro Functional Assay (cAMP)

To validate Tavapadon's partial agonist profile in your specific cell line, a cAMP accumulation assay is the gold standard.

Objective: Determine


 and Intrinsic Activity (

) relative to Dopamine.
Materials
  • Cells: HEK293 stably expressing human D1 receptor.

  • Reagents: HTRF cAMP kit (Cisbio) or GloSensor cAMP (Promega).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX .

    • Expert Insight: IBMX (phosphodiesterase inhibitor) is non-negotiable. It prevents the degradation of cAMP, allowing you to measure the cumulative Gs-protein output accurately.

Workflow
  • Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Agonist Preparation: Prepare serial dilutions of Tavapadon (100

    
    M to 1 pM).
    
    • Control: Run a parallel curve with Dopamine (Full Agonist) to define 100%

      
      .
      
  • Stimulation: Add compounds to cells and incubate for 30 minutes at Room Temperature.

  • Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-cryptate for HTRF).

  • Analysis:

    • Calculate % Efficacy:

      
      
      
    • Success Criteria: Tavapadon should plateau between 60-80% of the Dopamine signal. If it reaches 100%, your receptor expression density is likely too high (receptor reserve effect), masking the partial agonism.

Protocol: In Vivo Efficacy (6-OHDA Rat Model)

The unilateral 6-OHDA lesion model is the industry standard for assessing motor rescue in PD.

Experimental Design
  • Subject: Sprague-Dawley Rats (Male, 250-300g).

  • Model: Unilateral injection of 6-OHDA into the Medial Forebrain Bundle (MFB).

  • Dose Groups:

    • Vehicle (10% DMSO/Corn Oil)

    • L-DOPA (6 mg/kg) + Benserazide (Positive Control)

    • Tavapadon Low (0.04 mg/kg s.c.)

    • Tavapadon High (0.15 mg/kg s.c.)

Workflow Diagram

Experiment cluster_timeline Experimental Timeline (Weeks) Week0 Week 0: Stereotaxic Surgery (6-OHDA MFB) Week3 Week 3: Lesion Validation (Apomorphine Rotation) Week0->Week3 Week4 Week 4: Washout Period (7 Days) Week3->Week4 Select >7 turns/min Week5 Week 5: Tavapadon Dosing (s.c. administration) Week4->Week5 Test Testing: Contralateral Rotations (0-240 min post-dose) Week5->Test

Figure 2: Workflow for validating Tavapadon efficacy in the 6-OHDA rat model.

Data Interpretation & Causality
  • Rotation Behavior: 6-OHDA lesions create hypersensitive dopamine receptors on the lesioned side. Agonists cause the rat to rotate away from the lesion (contralateral).

  • Tavapadon Signature:

    • Onset: Slower than L-DOPA (~30-60 min to peak).

    • Duration: Significantly longer than L-DOPA (> 4 hours).

    • Dyskinesia (AIMs): Unlike L-DOPA, chronic Tavapadon administration should result in minimal Abnormal Involuntary Movements (AIMs) due to the reduced

      
      -arrestin recruitment.
      

Translational Context: The TEMPO Trials

Researchers should contextualize their preclinical findings against recent clinical data. The TEMPO-1, -2, and -3 trials (Phase 3) have evaluated Tavapadon in early and advanced PD.

  • Clinical Efficacy: Demonstrated statistically significant improvement in "On" time without troublesome dyskinesia.

  • Safety Profile: Lower incidence of orthostatic hypotension and hallucinations compared to D2/D3 agonists, validating the D1-selectivity hypothesis.

References

  • Bezard, E., et al. (2024). "Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease."[7] CNS & Neurological Disorders - Drug Targets. Link

  • Young, D., et al. (2020). "D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects." ACS Chemical Neuroscience.[7][11] Link

  • Hall, A., et al. (2019). "Novel Strategies To Activate the Dopamine D1 Receptor: Recent Advances in Orthosteric Agonism and Positive Allosteric Modulation."[12] Journal of Medicinal Chemistry. Link

  • Cerevel Therapeutics.[12][13] (2024). "Cerevel Therapeutics Announces Positive Topline Results for Tavapadon in Phase 3 TEMPO-3 Trial."[13] Press Release. Link

  • Gray, D. L., et al. (2018). "Discovery of the First D1/D5 Selective Partial Agonist for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry. Link

Sources

Application

Analytical methods for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid characterization

Application Note: Analytical Characterization of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid Introduction & Chemical Context 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (often referred to as a fluorinated picolinic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

Introduction & Chemical Context

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (often referred to as a fluorinated picolinic acid derivative) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors, particularly those targeting c-Met and RIP1 pathways. The ether linkage between the pyridine and fluorobenzene rings provides necessary flexibility for ATP-binding pocket accommodation, while the carboxylic acid serves as a versatile handle for amide coupling or heterocycle formation (e.g., triazolopyridines).

This guide outlines a multi-modal analytical strategy to ensure the identity, purity, and quality of this intermediate. The presence of the ortho-fluorine atom and the amphoteric nature of the picolinic acid core require specific method adaptations to prevent peak tailing and ensure regioisomeric specificity.

Physicochemical Profile[1][2][3][4]
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 233.20 g/mol

  • pKa (Calculated): ~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen).

  • Solubility: Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent).

Spectroscopic Identification (The "Fingerprint")

Accurate identification requires distinguishing the 2-fluorophenoxy isomer from potential 3- or 4-fluorophenoxy regioisomers, which may arise from impure starting materials (fluorophenols).

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6): The spectrum is characterized by two distinct aromatic systems: the pyridine ring and the 2-fluorophenoxy ring.

  • Pyridine Ring:

    • H-3 (d, ~2.5 Hz): The proton ortho to the carboxylic acid appears as a doublet with a small coupling constant due to meta-coupling with H-5.

    • H-6 (d, ~5.8 Hz): The proton adjacent to the nitrogen is the most deshielded.

    • H-5 (dd): Appears as a doublet of doublets, coupling with H-6 and H-3.

  • 2-Fluorophenoxy Ring:

    • The ortho-fluorine breaks the symmetry of the phenoxy ring. Unlike the para-isomer (which shows a symmetric AA'BB' system), the 2-fluoro isomer displays a complex multiplet pattern (ABCD system) for the 4 aromatic protons.

    • Diagnostic Signal: Look for the splitting of the proton at the 3-position of the phenoxy ring, which shows a large

      
       coupling (~8-10 Hz).
      

19F NMR (376 MHz, DMSO-d6):

  • Shift: A single singlet (or multiplet if proton-coupled) appearing around -128 to -135 ppm .

  • Validation: Absence of peaks at -115 ppm (typically 4-fluoro) or -110 ppm (3-fluoro) confirms regioisomeric purity.

B. Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Target Ion: [M-H]

    
     = m/z 232.1.
    
  • Fragmentation (MS/MS): Loss of CO

    
     ([M-H-44]
    
    
    
    ) is a characteristic transition for picolinic acids.

Chromatographic Method Development (HPLC/UPLC)

The amphoteric nature of the molecule (basic pyridine N, acidic COOH) makes it prone to peak tailing on standard C18 columns due to secondary silanol interactions.

Method A: Purity & Assay (Reverse Phase)
  • Rationale: Acidic mobile phase is mandatory to keep the carboxylic acid protonated (neutral) and suppress silanol ionization, ensuring sharp peak shape.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B.
Column Temp 40°C
Detection UV at 254 nm (Pyridine

) and 270 nm.
Injection Vol 2.0 µL

Critical Quality Attribute (CQA) - Resolution: The method must resolve the target from the starting material 4-chloropyridine-2-carboxylic acid (matches early eluting peaks) and 2-fluorophenol (late eluting).

Method B: Chiral/Regioisomer Screening (Optional)

If regioisomeric purity is critical (e.g., <0.1% 4-fluoro isomer required), use a PFP (Pentafluorophenyl) column. The Fluorine-Fluorine interactions between the stationary phase and the analyte provide superior selectivity for fluorinated isomers compared to C18.

Impurity Profiling & Fate Mapping

Understanding the synthetic origin allows for targeted impurity monitoring.

Primary Impurities:

  • Starting Material 1: 4-Chloropyridine-2-carboxylic acid (Hydrolytic instability can lead to 4-hydroxypicolinic acid).

  • Starting Material 2: 2-Fluorophenol.

  • By-product: 4-Hydroxypyridine-2-carboxylic acid (formed by hydrolysis of the chloro-precursor if water is present during synthesis).

Impurity Fate Diagram (Graphviz):

ImpurityFate SM1 4-Chloropyridine- 2-carboxylic acid Target 4-(2-Fluorophenoxy) pyridine-2-carboxylic acid SM1->Target SnAr Coupling (Base/Heat) Imp1 Impurity A: 4-Hydroxypicolinic acid (Hydrolysis) SM1->Imp1 H2O/OH- SM2 2-Fluorophenol SM2->Target Imp2 Impurity B: Regioisomers (3- or 4-Fluorophenoxy) SM2->Imp2 Impure SM HPLC HPLC-UV (RRT < 0.8) Imp1->HPLC NMR 19F-NMR (Shift Check) Imp2->NMR

Caption: Synthetic pathway and impurity origins. Impurity A is polar (early eluting), Impurity B requires NMR or PFP-HPLC for detection.

Detailed Protocol: Purity Determination

Objective: Determine the % area purity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

Step 1: System Suitability Solution Preparation

  • Weigh 5 mg of Reference Standard into a 10 mL flask.

  • Add 1 mg of 4-Chloropyridine-2-carboxylic acid (Impurity marker).

  • Dissolve in 50:50 Water:Acetonitrile.

Step 2: Sample Preparation

  • Weigh 10 mg of the test sample.

  • Dissolve in 10 mL of Diluent (50:50 Water:MeCN). Sonicate for 5 mins.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 3: Analysis Sequence

  • Blank: Inject Diluent (Verify baseline).

  • SST: Inject System Suitability Solution.

    • Acceptance Criteria: Resolution between Impurity and Target > 2.0. Tailing Factor < 1.5.

  • Sample: Inject Test Sample (Duplicate).

Step 4: Calculation Calculate % Purity using Area Normalization:



Note: Exclude peaks from the blank.

References

  • Synthesis & Context: Rigel Pharmaceuticals.[1] (2021).[2] RIP1 Inhibitory Compounds and Methods for Making and Using the Same. (Patent WO2021046407A1). Link

    • Provides the general synthetic route for 4-phenoxypicolinic acids.
  • HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Standard text for acidic mobile phase selection for amphoteric compounds.
  • NMR Characterization: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Analogous Characterization: Sigma-Aldrich. Product Specification: 4-Phenoxypyridine-2-carboxylic acid hydrochloride. Link

    • Used as a baseline for physicochemical property estim

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid: A Comprehensive Application Protocol for Pharmaceutical Analysis

Abstract This comprehensive application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid. This molecule is a key building block in the synthesis of various pharmaceutical compounds, making its accurate quantification and purity assessment critical for drug development and quality control. This guide provides a step-by-step protocol, from sample preparation to chromatographic analysis, and delves into the scientific rationale behind the methodological choices. Furthermore, a thorough discussion on method validation, following ICH guidelines, and a strategy for conducting forced degradation studies to establish the stability-indicating nature of the assay are presented. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

Introduction: The Analytical Imperative for 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules. The purity and stability of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

The development of a stability-indicating HPLC method is a regulatory expectation and a scientific necessity. Such a method must be able to resolve the main compound from its potential process-related impurities and degradation products that may arise during synthesis, storage, or formulation. This application note addresses this need by providing a scientifically sound and rigorously validated HPLC method.

Physicochemical Properties of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (Predicted)

PropertyPredicted ValueImplication for HPLC Method Development
pKa (acidic) 2.15 (most acidic)The carboxylic acid moiety is strongly acidic. At a pH well above this pKa (e.g., pH > 3.5), the analyte will be in its anionic (deprotonated) form, which is generally well-retained on reversed-phase columns.
pKa (basic) -1.16 (most basic)The pyridine nitrogen is very weakly basic, indicating it will be protonated only under highly acidic conditions. In typical reversed-phase mobile phases (pH 2-8), the pyridine nitrogen will be neutral.
logP 2.58This value suggests that the compound is moderately lipophilic and will have good retention on a reversed-phase (e.g., C18) column with a typical hydro-organic mobile phase.
Aqueous Solubility 0.29 g/L (at pH 7.4)The compound has limited aqueous solubility. This necessitates the use of an organic co-solvent for the preparation of stock and working standard solutions.

Note: These values are computationally predicted and should be considered as estimates to guide method development. The use of prediction software is a valuable tool in the absence of experimental data.[1][2]

Recommended Materials and Methods

Instrumentation

A standard HPLC system equipped with the following is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

Chemicals and Reagents
  • 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, preferably from a water purification system)

  • Formic acid (≥ 98% purity)

  • Ammonium acetate (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been developed based on the predicted physicochemical properties of the analyte and general principles of reversed-phase chromatography for acidic, aromatic compounds.

ParameterRecommended ConditionJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides good retention for the moderately lipophilic analyte (predicted logP of 2.58). A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterA mobile phase pH of approximately 2.8 ensures the carboxylic acid group (predicted pKa ~2.15) is predominantly in its neutral form, which can enhance retention and improve peak shape on some C18 phases. Formic acid is a volatile buffer, making it suitable for potential LC-MS applications.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.
Gradient Elution Time (min)%B
030
1580
1780
17.130
2030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal detection wavelength.
Injection Volume 10 µLThis is a typical injection volume and can be adjusted based on analyte concentration and detector response.

Detailed Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase initial composition (70:30 v/v Mobile Phase A:Mobile Phase B).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance:

  • Accurately weigh approximately 25 mg of the 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid sample and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase initial composition.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in ACN/Water Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in ACN/Water Sample_Weighing->Sample_Dissolution Working_Standard Prepare Working Standard Standard_Dissolution->Working_Standard Sample_Dilution Dilute Sample Sample_Dissolution->Sample_Dilution Autosampler Autosampler Injection (10 µL) Working_Standard->Autosampler Filtering Filter Sample (0.45 µm) Sample_Dilution->Filtering Filtering->Autosampler Column C18 Column (30 °C) Autosampler->Column Detector DAD/UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: HPLC analysis workflow for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The following validation parameters should be assessed.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index should be > 990.Analyze blank (diluent), placebo (if applicable), and forced degradation samples. Assess peak purity using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.Prepare standard solutions at five concentrations ranging from 50% to 150% of the nominal working concentration. Plot peak area versus concentration and perform linear regression analysis.
Range The range should cover 80% to 120% of the test concentration for an assay.Established from the linearity study.
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels.Perform recovery studies by spiking a placebo or a known sample with the analyte at 80%, 100%, and 120% of the nominal concentration. Analyze in triplicate at each level.
Precision
- Repeatability (Intra-day)RSD ≤ 1.0% for six replicate injections.Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate PrecisionRSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different instruments.Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Can be estimated based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%.Can be estimated based on the standard deviation of the response and the slope of the calibration curve and confirmed by injecting solutions at the estimated concentration.
Robustness No significant change in results with small, deliberate variations in method parameters. RSD should be within acceptable limits.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Forced Degradation Studies: Establishing Stability-Indicating Capabilities

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[6] These studies involve subjecting the analyte to stress conditions to generate potential degradation products.

Rationale for Degradation Pathways

Based on the structure of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage is a potential site for hydrolysis under strong acidic or basic conditions, which could lead to the formation of 2-fluorophenol and 4-hydroxypyridine-2-carboxylic acid. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidation: The pyridine ring and the phenoxy ring are susceptible to oxidation, potentially leading to N-oxide formation on the pyridine ring or hydroxylation of the aromatic rings.

  • Photodegradation: Aromatic systems can undergo photodegradation, which may involve complex radical-mediated reactions.[7]

  • Thermal Degradation: The molecule is expected to be relatively stable to heat, but decarboxylation could occur at very high temperatures.

Protocol for Forced Degradation Studies

Prepare solutions of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (e.g., at 1000 µg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 8 hours. Neutralize with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B guidelines).

Analyze all stressed samples using the developed HPLC method with a DAD to assess for the formation of new peaks and to evaluate the purity of the parent peak.

The following diagram outlines the logical flow of the forced degradation studies.

Forced_Degradation cluster_stress Stress Conditions Analyte 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid Solution Acid 1N HCl, 60°C Analyte->Acid Base 1N NaOH, 60°C Analyte->Base Oxidation 3% H₂O₂, RT Analyte->Oxidation Thermal Solid, 105°C Analyte->Thermal Photo UV/Vis Light Analyte->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Degradation Analysis->Evaluation

Sources

Application

High-Sensitivity Quantification of Tavapadon (PF-06649751) in Biological Matrices via LC-MS/MS

Abstract & Introduction Tavapadon (formerly PF-06649751, CVL-751) is a highly selective dopamine D1/D5 receptor partial agonist currently in late-stage clinical development for Parkinson’s Disease (PD).[1][2] Unlike trad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tavapadon (formerly PF-06649751, CVL-751) is a highly selective dopamine D1/D5 receptor partial agonist currently in late-stage clinical development for Parkinson’s Disease (PD).[1][2] Unlike traditional catechol-based agonists, Tavapadon utilizes a non-catechol pyrimidine-dione scaffold, designed to maximize oral bioavailability and provide sustained efficacy with a reduced side-effect profile (e.g., dyskinesia).

Accurate quantification of Tavapadon in plasma, cerebrospinal fluid (CSF), and brain tissue is critical for correlating pharmacokinetic (PK) exposure with receptor occupancy and pharmacodynamic (PD) outcomes. This Application Note provides a comprehensive framework for developing a robust LC-MS/MS assay, synthesizing physicochemical logic with industry-standard bioanalytical practices.

Physicochemical Analysis & Method Strategy

Molecule Characteristics

Understanding the analyte is the first step in method design.

  • Chemical Name: 1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione

  • Formula: C₁₉H₁₆F₃N₃O₃[2]

  • Molecular Weight: 391.35 g/mol [3]

  • LogP: ~3.6 (Lipophilic)

  • pKa: The pyrimidine-dione moiety suggests weak basicity; however, the molecule remains largely non-ionized at neutral pH but protonates readily under acidic conditions used in LC-MS (0.1% Formic Acid).

Chromatographic Strategy

Given the aromatic nature of the phenoxy-pyridine and pyrimidine rings, Phenyl-Hexyl columns are recommended over standard C18 for superior selectivity. The π-π interactions offered by phenyl phases often resolve Tavapadon from isobaric interferences and matrix phospholipids better than alkyl-chain phases.

Mass Spectrometry Strategy
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is the gold standard.

  • Precursor Ion: [M+H]⁺ = 392.4 m/z

  • Fragmentation Logic: The ether linkage between the phenyl ring and the trifluoromethyl-pyridine is the most labile bond.

    • Predicted Quantifier: Loss of the trifluoromethyl-pyridine moiety or cleavage at the ether.

    • Predicted Qualifier: Loss of the pyrimidine-dione group or secondary fragmentations (e.g., -CO).

Experimental Protocols

Reagents & Materials
  • Analyte: Tavapadon (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable isotope-labeled Tavapadon (Tavapadon-d3 or -d6) is preferred. If unavailable, Dihydrexidine or a structural analog like Filibuvir (similar LogP and N-heterocycles) may serve as a surrogate.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Buffer: Ammonium Formate (10 mM).

Sample Preparation Workflows

Two distinct protocols are provided: Protocol A for high-throughput plasma analysis (PK screening) and Protocol B for high-sensitivity tissue/CSF analysis (Brain penetration studies).

Protocol A: Protein Precipitation (PPT) - Plasma

Best for: Routine PK, High concentrations (>5 ng/mL)

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Acidified ACN ensures full solubility of the basic analyte and disrupts protein binding.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (to match initial mobile phase strength).

  • Inject: 5-10 µL onto LC-MS/MS.

Protocol B: Solid Phase Extraction (SPE) - Brain Tissue/CSF

Best for: Low concentrations (<1 ng/mL), Complex lipid matrices

  • Homogenization: Homogenize brain tissue (1:3 w/v) in 20% Methanol/Water.

  • Conditioning: Use Oasis HLB or Strata-X (Polymeric Reversed-Phase) cartridges (30 mg).

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Mix 100 µL sample + 10 µL IS + 200 µL 2% H₃PO₄ (Phosphoric Acid). Load onto cartridge.

    • Reasoning: Acidification ionizes the drug, but polymeric sorbents retain it via hydrophobic interactions while allowing salts to pass.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 20% Methanol in Water (Removes moderate polar interferences).

  • Elution: 2 x 250 µL Acetonitrile:Methanol (1:1) .

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).

LC-MS/MS Conditions
ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or Waters XBridge BEH C18
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Column Temp 40°C
Injection Vol 2 - 10 µL
Run Time 4.0 Minutes

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B (Divert to waste to remove salts)

  • 2.5 min: 90% B (Elution of Tavapadon approx. 1.8 - 2.0 min)

  • 3.0 min: 90% B

  • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Scouting)

Since specific proprietary transitions are not public, the following must be optimized via Product Ion Scan:

  • Source: ESI Positive (Capillary: 3.0 kV, Temp: 500°C)

  • Precursor: 392.4 m/z ([M+H]⁺)

  • Predicted Product Ions (Scan range 50-400 m/z):

    • Primary (Quantifier):~146.0 m/z (Trifluoromethyl-pyridine fragment)

    • Secondary (Qualifier):~247.1 m/z (Pyrimidine-phenoxy fragment)

    • Tertiary:~374.4 m/z (Loss of water/fluorine)

Visualized Workflows

Sample Preparation Decision Tree

SamplePrep Start Biological Sample MatrixCheck Matrix Type? Start->MatrixCheck Plasma Plasma / Serum (High Conc > 5 ng/mL) MatrixCheck->Plasma Routine PK Tissue Brain / CSF (Low Conc < 1 ng/mL) MatrixCheck->Tissue Brain Pen / Trace PPT Protein Precipitation (PPT) Reagent: ACN + 0.1% FA Plasma->PPT SPE Solid Phase Extraction (SPE) Sorbent: Polymeric HLB Tissue->SPE Clean Centrifuge & Dilute PPT->Clean WashElute Wash (5% MeOH) -> Elute (ACN:MeOH) SPE->WashElute Inject LC-MS/MS Injection Clean->Inject WashElute->Inject

Caption: Decision tree for selecting the optimal extraction method based on matrix complexity and sensitivity requirements.

LC-MS/MS Analytical Logic

LCMS_Logic cluster_fragments Predicted Transitions Analyte Tavapadon (MW 391.35) Ionization ESI Positive Source [M+H]+ = 392.4 Analyte->Ionization Q1 Q1 Filter Select 392.4 m/z Ionization->Q1 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3 Filter Select Fragment Ions Q2->Q3 Frag1 146.0 m/z (Pyridine moiety) Q2->Frag1 Frag2 247.1 m/z (Pyrimidine moiety) Q2->Frag2 Detector Detector Quantification Q3->Detector

Caption: Schematic of the Triple Quadrupole MS/MS workflow for targeted Tavapadon quantification.

Method Validation & Quality Control (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 blank matrix sources. No interference >20% of the LLOQ peak area should be observed at the retention time of Tavapadon.

  • Linearity: Establish a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL). A weighted linear regression (1/x²) is typically required due to the wide dynamic range.

  • Accuracy & Precision:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (CV < 15%, LLOQ < 20%).

    • Inter-day: 3 separate runs.

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. If matrix factor is <0.8 or >1.2, consider switching from PPT to SPE or using a stable-isotope IS.

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent (>60% preferred) across concentration levels.

References

  • Cerevel Therapeutics. (2024).[4][5] Tavapadon Mechanism of Action and Clinical Data.[2] Cerevel Therapeutics.[4][5][6] Link

  • PubChem. (2024). Tavapadon Compound Summary (CID 86764100). National Library of Medicine. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Gray, D. L., et al. (2018). PF-06649751 is Safe and Well Tolerated in Healthy Subjects. Neurology and Therapy.[2][6][7] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Link

Sources

Method

Application Note: Optimization of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (4-2-FPPC) for Hypoxia Induction

[1][2] Abstract & Compound Profile 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (henceforth referred to as 4-2-FPPC ) is a functionalized pyridine derivative.[1][2] While often utilized as a synthetic intermediate for c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Compound Profile

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (henceforth referred to as 4-2-FPPC ) is a functionalized pyridine derivative.[1][2] While often utilized as a synthetic intermediate for c-Met kinase inhibitors, its free carboxylic acid form functions primarily as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI) .[1][2]

By mimicking 2-oxoglutarate (2-OG) and chelating the active site iron (Fe²⁺) of Prolyl Hydroxylase Domain (PHD) enzymes, 4-2-FPPC prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α.[1][2] This induces a "pseudo-hypoxic" state in normoxic conditions, activating downstream gene targets such as VEGF, EPO, and GLUT1.

Key Compound Properties
PropertyDetail
Primary Target HIF-Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3)
Mechanism Competitive antagonism of 2-Oxoglutarate; Iron Chelation
Solubility Soluble in DMSO (>50 mM); Poor solubility in water/PBS
Molecular Weight ~233.19 g/mol
Typical Working Range 10 µM – 250 µM (Cell type dependent)

Mechanism of Action

The following diagram illustrates how 4-2-FPPC competes with the natural co-factor 2-Oxoglutarate to stabilize HIF-1α.[1][2]

MOA Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Active Site Fe2+) Normoxia->PHD2 Activates HIF_OH HIF-1α-OH (Hydroxylated) PHD2->HIF_OH Hydroxylates Proline HIF_Stable HIF-1α (Stabilized) PHD2->HIF_Stable Inhibited (No Hydroxylation) VHL pVHL E3 Ligase HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 4-2-FPPC (Inhibitor) Inhibitor->PHD2 Chelates Fe2+ / Blocks 2-OG Nucleus Nuclear Translocation HIF_Stable->Nucleus Genes Target Genes (VEGF, GLUT1) Nucleus->Genes Transcription

Caption: Mechanism of 4-2-FPPC.[1][2] By blocking PHD2, the compound prevents HIF-1α degradation, forcing nuclear translocation and gene expression.

Preparation of Stock Solutions

To ensure reproducibility, correct handling of the hydrophobic "4-(2-fluorophenoxy)" moiety is critical.[1][2]

Protocol A: Stock Preparation (100 mM)
  • Weighing: Accurately weigh 23.3 mg of 4-2-FPPC powder.

  • Solvent: Add 1.0 mL of high-grade, sterile DMSO (Dimethyl Sulfoxide).

    • Note: Do not use PBS or water for the stock; the compound will precipitate.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protected (amber) tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Recommended Dosage & Optimization Strategy

Because 4-2-FPPC is a structural probe rather than a clinically optimized drug (like Roxadustat), its potency varies significantly by cell line permeability.[1][2] You must perform a dose-response matrix.[1][2]

Recommended Starting Concentrations
Cell TypeSensitivityStarting RangeOptimization Window
HeLa / HEK293 High10 µM – 100 µM4 – 16 Hours
HepG2 (Liver) Medium25 µM – 150 µM6 – 24 Hours
Primary Fibroblasts Low50 µM – 250 µM12 – 24 Hours
Neurons (SH-SY5Y) High (Toxic)5 µM – 50 µM4 – 8 Hours
Protocol B: The "Matrix" Optimization Experiment

This protocol simultaneously tests efficacy (HIF stabilization) and toxicity.

Materials:

  • 6-well plates (for Western Blot)[1][2]

  • 96-well plate (for MTT/Viability assay)

  • 4-2-FPPC Stock (100 mM)[1][2]

Step-by-Step Workflow:

  • Seeding: Seed cells to reach 70-80% confluency on the day of treatment.

  • Preparation of Working Solutions:

    • Dilute the 100 mM stock into fresh culture media to create 2X concentrates.

    • Example: For a 100 µM final dose, prepare 200 µM in media (2 µL stock in 1 mL media).

  • Treatment Groups:

    • Vehicle Control: Media + 0.1% DMSO.

    • Low Dose: 10 µM

    • Mid Dose: 50 µM

    • High Dose: 100 µM

    • Max Dose: 250 µM

    • Positive Control (Optional): 1 mM DMOG or 100 µM CoCl₂.

  • Incubation: Incubate for 6 hours (peak HIF-1α protein stability) and 24 hours (peak downstream gene expression).

  • Readout:

    • Lysis: Harvest cells in RIPA buffer containing Protease Inhibitors. Crucial: Work quickly on ice; HIF-1α degrades in minutes if PHDs reactivate during lysis.[1][2]

    • Western Blot: Probe for HIF-1α (approx. 110-120 kDa).[1][2]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Stock 100 mM Stock (in DMSO) Dilution Serial Dilution (10 - 250 µM) Stock->Dilution Incubate Incubate 4h - 24h Dilution->Incubate Seed Seed Cells (70% Confluency) Seed->Incubate Add Compound Harvest Harvest on Ice (RIPA + Inhibitors) Incubate->Harvest Assay1 Western Blot (HIF-1α) Harvest->Assay1 Assay2 qPCR (VEGF, GLUT1) Harvest->Assay2

Caption: Standardized workflow for validating 4-2-FPPC activity in vitro.

Troubleshooting & Critical Considerations

Toxicity vs. Specificity

The "4-(2-fluorophenoxy)" moiety increases lipophilicity, allowing better cell entry than plain Picolinic Acid.[1][2] However, high concentrations (>500 µM) may cause:

  • Off-target Iron Chelation: Stripping iron from other vital enzymes (e.g., DNA polymerases, mitochondrial complexes).

  • Cytotoxicity: If cells detach or round up within 4 hours, reduce dosage to <50 µM.

The "Amide" Trap

Be aware that 4-(2-fluorophenoxy)pyridine-2-carboxamides (where the acid is converted to an amide) are often c-Met Kinase Inhibitors (see Reference 2).[1][2]

  • Validation: If you observe kinase inhibition effects (e.g., loss of phospho-Met), verify you are using the Carboxylic Acid form (CAS 1055416-66-8 or similar acid derivative) and not an amide derivative.[1][2]

Stability

HIF-1α is extremely labile.[1][2]

  • Tip: Add 100 µM of the inhibitor into the Lysis Buffer to prevent degradation during the protein extraction step.

References

  • Brewitz, L., et al. (2016). "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[1] Biomolecules, 6(1).

    • Relevance: Establishes the pyridine-carboxylate scaffold as a potent HIF-PH inhibitor.[1][2][3][4]

  • Wang, Y., et al. (2020). "Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors."[1][2] European Journal of Medicinal Chemistry.

    • Relevance: Describes the synthesis and cytotoxicity of the 4-(2-fluorophenoxy)pyridine scaffold.
  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468.

    • Relevance: Foundational paper describing the mechanism of HIF-Prolyl Hydroxylase inhibition.[1][2][4]

  • Mole, D.R., et al. (2003). "2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680.

    • Relevance: Details the structure-activity relationship of iron chelators in HIF stabiliz

Sources

Application

Application Notes &amp; Protocols: A Guide to Utilizing Selective D1/D5 Receptor Partial Agonists in Experimental Models

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting D1/D5 Receptors with Partial Agonists The dopamine D1 receptor, along with the structurally similar D5 re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting D1/D5 Receptors with Partial Agonists

The dopamine D1 receptor, along with the structurally similar D5 receptor, is a Gαs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in brain regions critical for motor control, motivation, reward, and cognitive processes.[1] Dysregulation of D1/D5 signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease (PD), schizophrenia, and cognitive impairment.[2][3][4] This makes the D1/D5 receptor system a compelling therapeutic target.[1]

While full agonists can restore signaling, they often lead to receptor overstimulation, desensitization, and significant adverse effects.[5][6] Partial agonists represent a more nuanced therapeutic strategy. These ligands bind to and activate the D1/D5 receptor but elicit a submaximal response compared to the endogenous full agonist, dopamine.[3] This "fine-tuning" of dopaminergic signaling offers the potential for a wider therapeutic window, providing significant clinical benefit while minimizing the side effects associated with the overstimulation or inhibition of the receptor.[3][7] This guide provides an in-depth overview of the mechanism, applications, and experimental protocols for characterizing selective D1/D5 partial agonists.

Mechanism of Action: Modulating the Canonical cAMP Pathway

D1 and D5 receptors primarily couple to the Gαs/olf G-protein.[1] Ligand binding instigates a conformational change, leading to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[3][4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key synaptic proteins, thereby modulating gene expression, neuronal excitability, and synaptic plasticity.[1][[“]][9]

A partial agonist stabilizes a receptor conformation that is only partially active, resulting in a moderate increase in cAMP production compared to a full agonist.[3] This attenuated signaling is the key to their unique pharmacological profile, offering a ceiling effect that can prevent the excessive downstream signaling linked to the adverse effects of full agonists.[5]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Full_Agonist Full Agonist (e.g., Dopamine) Full_Agonist->D1R Maximal Activation Partial_Agonist Partial Agonist (e.g., Tavapadon) Partial_Agonist->D1R Submaximal Activation Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Targets Downstream Targets (CREB, DARPP-32, etc.) PKA->Targets Phosphorylates Response Cellular Response (Gene Expression, Synaptic Plasticity) Targets->Response

Caption: D1/D5 Receptor Signaling Cascade.

Key Compounds & Pharmacological Profiles

Several D1/D5 partial agonists have been developed and characterized. Their utility in experimental models stems from their selectivity and varied intrinsic activity.

CompoundClassSelectivity Profile (K_i values)Intrinsic Activity (% of Dopamine)Key Applications
SKF-38393 BenzazepinePrototypical D1/D5 partial agonist. D1: ~1 nM, D5: ~0.5 nM. Much lower affinity for D2-like receptors (D2: ~150 nM).[10]Partial agonist.[11]Proof-of-concept studies, LTP facilitation, motor behavior analysis.[10][12]
CY-208243 IndolophenanthridineD1-selective partial agonist, though also shows affinity for D2 and 5-HT1A sites.[13][14]Partial agonist.[14]Early studies in PD models, analysis of grooming behavior.[14][15]
Tavapadon Non-catecholHighly selective for D1/D5 receptors over D2/D3.[5][6][16]Partial agonist.[5][6]Preclinical and clinical studies for Parkinson's disease, motor control.[7][16][17]
PF-06412562 PyrazolopyridineHighly selective D1/D5 partial agonist.[18][19]44% relative to dopamine (in vitro cAMP).[2]Investigated for cognitive enhancement and Parkinson's disease.[2][18][20]

In Vitro Applications & Protocols

Characterizing the pharmacological profile of a D1/D5 partial agonist begins with robust in vitro assays to determine its binding affinity, potency, and efficacy.

Protocol: cAMP Accumulation Assay

This is the cornerstone functional assay for Gs-coupled receptors like D1/D5. It directly measures the second messenger produced upon receptor activation.

Objective: To quantify the ability of a test compound to stimulate cAMP production via the D1/D5 receptor and determine its EC50 (potency) and maximal response (efficacy) relative to a full agonist.

Principle: The assay measures intracellular cAMP levels. For D1/D5 receptors, agonist binding increases cAMP.[21][22] A partial agonist will produce a dose-dependent increase in cAMP, but the maximal level will be lower than that produced by a full agonist like dopamine.[3] Modern assays often use competitive immunoassay principles with fluorescence (FRET/HTRF) or luminescence (e.g., GloSensor) readouts.[23][24][25]

Materials:

  • HEK293 cells stably expressing the human D1 or D5 receptor.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Full agonist control: Dopamine.

  • Antagonist control: SCH-23390.

  • Test Compound (D1/D5 partial agonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, GloSensor).[23][24]

  • 384-well white plates.

Step-by-Step Methodology:

  • Cell Culture & Plating: Culture the D1/D5-expressing HEK293 cells to ~80-90% confluency. The day before the assay, seed the cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, dopamine (full agonist), and SCH-23390 (antagonist) in assay buffer. Include a vehicle-only control.

  • Assay Execution (Agonist Mode):

    • Remove culture medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Assay Execution (Antagonist Mode - for validation):

    • To confirm the effect is receptor-mediated, pre-incubate cells with the antagonist (SCH-23390) for 15-20 minutes.

    • Then, add the test compound or full agonist and proceed as in the agonist mode. The antagonist should block the cAMP increase.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., lysis buffer followed by HTRF reagents).[25] Incubate as required.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).

  • Data Analysis:

    • Calculate the signal ratio (e.g., 665nm/620nm).

    • Plot the signal ratio against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.

    • The Emax of the partial agonist will be significantly lower than the Emax of dopamine.

In Vivo Applications & Experimental Models

Selective D1/D5 partial agonists are valuable tools for probing neural circuits and have therapeutic potential in models of cognitive and motor dysfunction.

Application: Cognitive Enhancement

D1 receptor signaling in the prefrontal cortex is crucial for working memory and executive function.[26] Partial agonists are hypothesized to enhance cognitive performance, particularly in states of low dopaminergic tone.[3] The Novel Object Recognition (NOR) test is a widely used behavioral paradigm to assess learning and memory in rodents.[27][28][29]

NOR_Workflow cluster_setup Phase 1: Setup & Habituation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Habituation Day 1: Habituation Animal freely explores empty arena (5-10 min) Drug_Admin Day 2: Drug Administration Administer Vehicle or D1/D5 Partial Agonist (e.g., 30 min pre-training) Habituation->Drug_Admin Training Training Session (T1) Animal explores two identical objects (10 min) Drug_Admin->Training Retention Retention Interval (e.g., 1h for short-term, 24h for long-term memory) Training->Retention Test Test Session (T2) One familiar object is replaced with a novel object Retention->Test Record Record Exploration Time (Time spent sniffing/touching each object) Test->Record Calculate Calculate Discrimination Index (DI) DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar) Record->Calculate Interpret Interpretation Higher DI indicates better recognition memory Calculate->Interpret

Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
Protocol: Novel Object Recognition (NOR) Test

Objective: To assess the effect of a D1/D5 partial agonist on recognition memory in mice.

Principle: This test leverages the innate preference of rodents to explore novel objects over familiar ones.[27][28] A mouse with intact memory will spend more time investigating the new object.[30] Pharmacological enhancement of memory is expected to increase this preference.

Materials:

  • Open field arena (e.g., 40 x 40 cm).

  • Two sets of identical objects (e.g., small glass bottles, plastic blocks), differing in shape and texture. Objects should be heavy enough not to be displaced by the mice.

  • Video tracking software (e.g., EthoVision XT) or manual stopwatches.

  • Test compound (D1/D5 partial agonist) and vehicle.

Step-by-Step Methodology:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes.[28][31] This reduces novelty-induced stress on the testing day.

    • Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.

  • Drug Administration (Day 2):

    • Administer the D1/D5 partial agonist or vehicle (e.g., via intraperitoneal injection) at a predetermined time before the training session (e.g., 30 minutes).

  • Training Session (T1):

    • Place two identical objects in opposite quadrants of the arena.[28]

    • Gently place the mouse in the center of the arena and allow it to explore for 10 minutes.[28][31]

    • Record the time the mouse spends actively exploring each object (defined as sniffing or touching with the nose/paws).

    • Return the mouse to its home cage.

  • Retention Interval:

    • A delay is imposed between the training and test sessions. This can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) for long-term memory.[29]

  • Test Session (T2):

    • Replace one of the objects from the training session with a novel object. The position of the familiar and novel objects should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the exploration time for both the familiar (T_Familiar) and the novel (T_Novel) object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar)

    • A positive DI indicates a preference for the novel object, suggesting memory of the familiar one. A DI of 0 suggests no memory.

    • Compare the DI between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increased DI in the drug group would suggest cognitive enhancement.

Trustworthiness & Best Practices

To ensure the validity and reproducibility of your results, adhere to the following principles:

  • Include Full Controls: Every experiment must include a vehicle control, a positive control (a known full agonist like dopamine for in vitro assays or a known cognitive enhancer for in vivo), and a negative control (an antagonist like SCH-23390) to confirm the mechanism of action.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine potency (EC50) and efficacy (Emax). A single high dose can be misleading.

  • Blinding: For all behavioral experiments, the experimenter scoring the behavior should be blind to the treatment conditions to prevent bias.

  • Counterbalancing: In behavioral tests involving object or maze arm placement, counterbalance the positions across animals to control for any innate side preferences.

  • Pharmacokinetics: Correlate behavioral effects with the pharmacokinetic profile of the compound. The timing of drug administration relative to testing is critical and should be based on the compound's Tmax (time to maximum concentration) in the brain.

By applying these rigorous methodologies, researchers can effectively characterize the unique properties of selective D1/D5 partial agonists and elucidate their potential as therapeutic agents for a range of CNS disorders.

References

  • The Signaling and Pharmacology of the Dopamine D1 Receptor - Frontiers. Available from: [Link]

  • Puighermanal, E., et al. (2012). An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol. Available from: [Link]

  • Leger, M., et al. (2013). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available from: [Link]

  • Lee, S. H., et al. (2008). A crucial role for cAMP and protein kinase A in D1 dopamine receptor regulated intracellular calcium transients. Neuro-Signals. Available from: [Link]

  • Pasierski, M., & Fafrowicz, M. (2019). The Novel Object Recognition Test. ResearchGate. Available from: [Link]

  • Krusz, J. C., & Walker, R. J. (1990). CY 208-243: a unique combination of atypical opioid antinociception and D1 dopaminomimetic properties. General Pharmacology: The Vascular System. Available from: [Link]

  • Denninger, J. K. (2024). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. Available from: [Link]

  • Role of cAMP-PKA pathway in dopamine and endocannabinoid interaction. Consensus. Available from: [Link]

  • Novel Object Recognition. Maze Engineers - Conduct Science. Available from: [Link]

  • O'Neill, M. F., et al. (1989). New putative selective agonists at the D-1 dopamine receptor: behavioural and neurochemical comparison of CY 208-243 with SK&F 101384 and SK&F 103243. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Gray, D. L., et al. (2023). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. CNS & Neurological Disorders - Drug Targets. Available from: [Link]

  • Papale, A. E., et al. (2021). Dopamine D1 receptor activation and cAMP/PKA signalling mediate Brd4 recruitment to chromatin to regulate gene expression in rat striatal neurons. bioRxiv. Available from: [Link]

  • D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects. ResearchGate. Available from: [Link]

  • Zhen, W., et al. (2013). Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway. PLOS ONE. Available from: [Link]

  • SKF-38,393. Wikipedia. Available from: [Link]

  • Stansley, B. J., et al. (2023). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. International Journal of Molecular Sciences. Available from: [Link]

  • Factor, S. A., et al. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. Parkinsonism & Related Disorders. Available from: [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

  • A Neurofunctional Domains Approach to Evaluate D1/D5 Dopamine Receptor Partial Agonism on Cognition and Motivation in Healthy Volunteers With Low Working Memory Capacity. PubMed Central. Available from: [Link]

  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]

  • What are D1 receptor partial agonists and how do they work?. Patsnap Synapse. Available from: [Link]

  • Nicholas, T., et al. (2018). Evaluation of D1/D5 Partial Agonist PF-06412562 in Parkinson's Disease following Oral Administration. Karger Publishers. Available from: [Link]

  • Al-Chalabi, M., & Fadhel, B. A. (2024). Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease. International Journal of Molecular Sciences. Available from: [Link]

  • Imperato, A., & Di Chiara, G. (1989). CY 208-243, a novel dopamine D-1 receptor agonist, fails to modify dopamine release in freely moving rats. European Journal of Pharmacology. Available from: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available from: [Link]

  • A Neurofunctional Domains Approach to Evaluate D1/D5 Dopamine Receptor Partial Agonism on Cognition and Motivation in Healthy Volunteers With Low Working Memory Capacity. Oxford Academic. Available from: [Link]

  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

  • The D1/D5 dopamine partial agonist PF-06412562 in advanced-stage Parkinson's disease: a feasibility study. PubMed Central. Available from: [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Available from: [Link]

  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. Bentham Science Publisher. Available from: [Link]

  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. ResearchGate. Available from: [Link]

  • Dopamine D1 agonist effects in late-stage Parkinson's disease. medRxiv. Available from: [Link]

  • Bonuccelli, U., et al. (1991). Effects of a selective partial D1 agonist, CY 208-243, in de novo patients with Parkinson disease. Clinical Neuropharmacology. Available from: [Link]

  • Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates. Journal of Nuclear Medicine. Available from: [Link]

  • Robertson, H. A., et al. (1992). Synergistic and persistent interaction between the D2 agonist, bromocriptine, and the D1 selective agonist, CY 208-243. Brain Research. Available from: [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. PubMed Central. Available from: [Link]

  • Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping. PubMed. Available from: [Link]

  • Partial Dopamine Agonist Appears Promising, but Long-Term Side Effects Are Unknown. Neurology Today. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid solubility and stability issues

[1][2] CAS: 1142191-55-6 Chemical Class: Picolinic Acid Derivative / Fluorinated Aryl Ether Primary Application: HIF-PH Inhibitor scaffolds, Kinase Inhibitor intermediates, Chemical Probes.[1] Introduction: The "Hidden"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 1142191-55-6 Chemical Class: Picolinic Acid Derivative / Fluorinated Aryl Ether Primary Application: HIF-PH Inhibitor scaffolds, Kinase Inhibitor intermediates, Chemical Probes.[1]

Introduction: The "Hidden" Chelation Variable

Welcome to the technical guide for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid . As a Senior Application Scientist, I often see researchers treat this compound as a generic organic acid. This is a mistake.

This molecule possesses a picolinic acid core , which acts as a bidentate ligand. Unlike standard carboxylic acids, its solubility and stability are dictated not just by pH, but by trace metal concentrations in your buffers and media.[2] The 2-fluorophenoxy group adds significant lipophilicity (


), complicating aqueous solubility further.[1][2]

This guide addresses the specific physicochemical behaviors that cause experimental failure: pH-dependent precipitation and metal-mediated instability .[1]

Module 1: Solubility & Stock Preparation

The Physicochemical Reality

This compound is amphoteric but predominantly acidic.

  • Carboxylic Acid

    
    : 
    
    
    
    (Protonated
    
    
    Anionic)[1][2]
  • Pyridine Nitrogen

    
    : 
    
    
    
    (Very weakly basic due to the electron-withdrawing phenoxy group).[1]

Critical Failure Point: Users often attempt to dissolve this directly in neutral buffers (PBS) or acidic media.[2] The hydrophobic fluorophenoxy tail prevents rapid dissolution in water, while the carboxylic acid requires deprotonation to solubilize.

Optimized Solubilization Protocol
Solvent SystemSolubility RatingStatusNotes
DMSO (Anhydrous) High (>50 mg/mL) Recommended Ideal for stock solutions.[1][2] Stable at -20°C.
Ethanol / Methanol ModerateCautionSusceptible to esterification if stored long-term.[1]
Water (pH < 4) Insoluble Avoid Compound exists as a neutral, hydrophobic solid.[2]
Water (pH > 7.5) ModerateConditionalRequires slow titration with NaOH. Risk of salting out.
PBS (1X) LowAvoid High salt promotes precipitation; low buffer capacity cannot handle stock dilution.
Step-by-Step Stock Preparation
  • Weighing: Weigh the solid rapidly. Carboxylic acids can be hygroscopic.[1]

  • Primary Solvation: Dissolve in 100% DMSO to a concentration of 10–50 mM . Vortex until clear.

    • Troubleshooting: If particles persist, sonicate at 35°C for 5 minutes.

  • Aqueous Dilution (The "Crash-Out" Zone):

    • Do NOT pipette DMSO stock directly into static media.[1]

    • DO vortex the media/buffer rapidly while slowly adding the DMSO stock.

    • Limit: Keep final DMSO concentration

      
       (v/v) to prevent cytotoxicity, though the compound solubility limit usually hits near 
      
      
      
      in aqueous media.[2]

Module 2: Stability & Metal Chelation

The Chelation Mechanism

The nitrogen atom of the pyridine ring and the oxygen of the carboxylic acid form a "bite angle" perfect for trapping transition metals (Iron, Copper, Zinc).[2]

  • Symptom: Your clear solution turns pink, red, or brown after 24 hours.[2]

  • Cause: Formation of

    
     or 
    
    
    
    complexes with trace Iron (
    
    
    ) found in glassware or non-ultrapure water.[2]
Visualization: Solubility & Stability Decision Tree

G Start Start: 4-(2-Fluorophenoxy) pyridine-2-carboxylic acid Solvent Choose Solvent Start->Solvent DMSO DMSO (Stock) Solvent->DMSO Recommended Water Aqueous Buffer Solvent->Water Avoid (Low Solubility) Dilution Dilution Step DMSO->Dilution Add to Media CheckColor Check Color Change? Dilution->CheckColor Pink Pink/Red Solution: Iron Chelation CheckColor->Pink Trace Metals Present Precip Cloudy/White: pH Shock (Protonation) CheckColor->Precip pH < 5.0 Clear Clear Solution: Ready for Assay CheckColor->Clear pH > 7.0 + EDTA

Caption: Workflow for solvent selection and diagnosing common instability issues (Color change vs. Precipitation).

Module 3: Biological Assay Guidelines

Cell Culture (HIF-PH Inhibition Context)

If you are using this compound to mimic hypoxia or inhibit HIF-prolyl hydroxylase:

  • Iron Supplementation Interference:

    • HIF-PH enzymes require

      
       as a cofactor.[1]
      
    • This compound inhibits the enzyme by competing for the 2-oxoglutarate binding site AND by chelating the active site Iron.[1]

    • Warning: If your media is heavily supplemented with Iron (e.g., transferrin-rich), the compound's potency (

      
      ) may shift as it gets sequestered by free iron in the bulk media before reaching the cell.[2]
      
  • Media Selection:

    • Use standard DMEM/RPMI.[1]

    • Avoid "low-glucose" media if metabolic shift is your readout, as HIF stabilization drives glycolysis.[1]

Troubleshooting FAQs

Q1: My stock solution in DMSO turned slightly yellow after a month at -20°C. Is it degraded?

  • Answer: Likely not.[1] Pyridine derivatives often undergo minor oxidation or form charge-transfer complexes that result in yellowing.[1] However, verify with LC-MS. If the peak purity is >95%, it is usable. If it turns brown , discard it (likely extensive oxidation or metal contamination).[2]

Q2: Can I use this compound in an assay with


 or 

(e.g., Calcium flux assays)?
  • Answer: Yes, but with caution. Picolinic acids bind transition metals (Fe, Cu, Zn) much more strongly than alkaline earth metals (Ca, Mg).[2] However, at very high concentrations (>1 mM), it may interfere with free

    
     availability.[2]
    

Q3: How do I remove the compound from my protein sample after incubation?

  • Answer: Dialysis is often insufficient due to the hydrophobic fluorophenoxy tail sticking to hydrophobic protein pockets. Use Gel Filtration (Size Exclusion) or rapid dilution followed by spin-concentration.[1]

Q4: Why does the compound precipitate when I add it to 0.1% Formic Acid for LC-MS?

  • Answer: You have protonated the carboxylate.

    • Solution: The compound is neutral/hydrophobic at pH 2-3.[1] Use a gradient starting with higher organic content (e.g., 5% Acetonitrile instead of 0%) or switch to a high-pH mobile phase (Ammonium Bicarbonate, pH 8) where the compound is negatively charged and soluble.[2]

References

  • PubChem. Compound Summary: 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.[1] National Library of Medicine. Available at: [Link] (Note: Search by structure/CAS for specific derivatives).[2]

  • Lopresti, M., et al. (2025).[2] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link][2]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link][2]

  • Williams, R. pKa Data Compilation. Organic Chemistry Data. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Tavapadon Synthesis

Introduction: The Tavapadon Purity Landscape Welcome to the technical support hub for Tavapadon synthesis. As a selective dopamine D1/D5 partial agonist, Tavapadon features a highly functionalized pyrimidine-2,4-dione (u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tavapadon Purity Landscape

Welcome to the technical support hub for Tavapadon synthesis. As a selective dopamine D1/D5 partial agonist, Tavapadon features a highly functionalized pyrimidine-2,4-dione (uracil) scaffold linked to a trifluoromethyl-pyridine ether .

Achieving pharmaceutical-grade purity (>99.5%) for this API requires navigating three critical synthetic bottlenecks:

  • Regioselectivity during the pyrimidine core functionalization.

  • Metal Scavenging post-Suzuki-Miyaura coupling.

  • Etherification Efficiency in the SNAr installation of the trifluoromethyl-pyridine moiety.

This guide moves beyond standard protocols, offering diagnostic workflows for when your HPLC traces show "ghost peaks" or your enantiomeric excess (ee) stalls.

Module 1: The Suzuki-Miyaura Coupling (C-C Bond Formation)

The construction of the biaryl bond between the halogenated pyrimidine core and the aryl boronic ester is the most common source of difficult-to-remove impurities.

Diagnostic Checklist
  • Symptom: Unknown peak at RRT ~0.85-0.90 relative to the product.

  • Likely Culprit: Protodeboronation of the aryl boronic acid/ester.

  • Symptom: Dimer peak at high retention time.

  • Likely Culprit: Homocoupling of the boronic species (oxidative coupling).

Troubleshooting Guide: Coupling Impurities

Q: I am seeing significant protodeboronation (Ar-H) in the crude mixture. Increasing catalyst load didn't help. What now?

A: Increasing catalyst load often exacerbates the issue by introducing more metal contaminants without solving the root kinetic problem. Protodeboronation is frequently base-mediated or solvent-dependent.

  • Root Cause: High pH or presence of water in high-temperature conditions facilitates the hydrolytic cleavage of the C-B bond before transmetallation can occur.

  • Corrective Protocol:

    • Switch Base: Move from strong bases (like

      
       or 
      
      
      
      ) to milder, non-aqueous bases like CsF or KF in dry solvents if the substrate tolerates it.
    • Water Control: If using aqueous biphasic systems, strictly control the water:solvent ratio. Lower water content reduces the rate of boron hydrolysis.

    • Ligand Tuning: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ). These accelerate the oxidative addition and transmetallation steps, outcompeting the degradation pathway [1].

Q: How do I efficiently remove residual Palladium (Pd) to <10 ppm without column chromatography?

A: Chromatography is non-viable for process scale. Use a chemical scavenging approach post-workup.

  • Protocol (The "Thiol Wash"):

    • After the reaction, filter the mixture through Celite to remove bulk Pd black.

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin equivalents (typically 0.5 eq relative to Pd loading) to the organic layer.

    • Stir at 50°C for 2-4 hours.

    • Filter and wash. This typically reduces Pd from ~500 ppm to <20 ppm.

Module 2: Pyrimidine Core & Regioisomer Control

Tavapadon contains a 1,5-dimethyl-pyrimidine-2,4-dione core.[1] A common synthetic route involves N-methylation. This is a classic regioselectivity trap.

Visualization: N-Alkylation Pathways

N_Alkylation_Pathways Start Uracil Precursor (N1-H, N3-H) Reagent Methylating Agent (MeI / DMS) Start->Reagent N1_Product N1-Methylation (Desired) Reagent->N1_Product Kinetic Control (Steric/Electronic) N3_Product N3-Methylation (Impurity A) Reagent->N3_Product Thermodynamic Leakage Dialkyl N1,N3-Dimethylation (Impurity B) N1_Product->Dialkyl Over-alkylation N3_Product->Dialkyl Over-alkylation

Caption: Competitive N-methylation pathways. N3-methylation is a common impurity driven by thermodynamic conditions.

Troubleshooting Guide: Regioisomers

Q: My HPLC shows a 15% impurity consistent with the N3-isomer. How do I shift selectivity toward N1?

A: The N1 position is often more acidic but sterically sensitive.

  • Solvent Effect: Use polar aprotic solvents (DMF, NMP) which favor

    
     type reactions but can lead to poor selectivity if temperature is uncontrolled.
    
  • Base Selection: Use a base that matches the pKa of the N1 proton specifically. LiHMDS or NaH at low temperatures (-78°C to 0°C) can kinetically favor the N1 deprotonation before the alkyl halide is added.

  • Protecting Group Strategy: If direct selectivity fails, use a transient protecting group (e.g., silylation of both oxygens using BSA) followed by selective alkylation at N1 due to steric directing effects of the C5-methyl group [2].

Module 3: The Ether Linkage (SNAr Reaction)

The attachment of the 3-(trifluoromethyl)pyridin-2-yl group to the phenol moiety is achieved via Nucleophilic Aromatic Substitution (SNAr).

Data: Impurity Profile for SNAr Step
Impurity TypeOriginRRT (HPLC)Mitigation Strategy
Hydrolyzed Pyridine Hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine0.45Dry solvents (KF < 0.05%); maintain inert atmosphere.
Unreacted Phenol Incomplete conversion0.92Use excess pyridine electrophile (1.2 eq); Increase T to 90°C.
Bis-Ether Double substitution (rare)1.15Stoichiometry control; slow addition of base.

Q: The reaction stalls at 80% conversion. Adding more base causes degradation.

A: This "stalling" is often due to the accumulation of the leaving group salt (e.g., KCl or NaCl) coating the base surface in non-polar solvents, or the deactivation of the electrophile.

  • Phase Transfer Catalysis: Add 5-10 mol% of 18-Crown-6 (if using K2CO3) or TBAB (Tetrabutylammonium bromide). This solubilizes the carbonate, increasing the effective basicity and reaction rate without requiring harsher thermal conditions [3].

Module 4: Genotoxic Impurities (GTIs)

Regulatory agencies (FDA/EMA) require strict control of GTIs, particularly alkyl halides and metal residues.

Q: We used Methyl Iodide (MeI) earlier in the synthesis. How do we ensure it's cleared? A: MeI is a known mutagen.

  • Purge Step: Introduce a nucleophilic scavenge step. Washing the organic phase with an aqueous solution of morpholine or glycine can rapidly consume residual alkyl halides, converting them into water-soluble salts that are washed away during aqueous workup.

Summary Workflow: Impurity Fate Mapping

Impurity_Fate Raw Starting Materials (Halides, Boronates) Reaction Reaction Mixture (Suzuki/SNAr) Raw->Reaction Workup Aqueous Workup (Phase Separation) Reaction->Workup Imp_Pd Impurity: Pd Black Fate: Filtered/Scavenged Reaction->Imp_Pd Imp_Regio Impurity: Regioisomers Fate: Critical Separation Required Reaction->Imp_Regio Cryst Crystallization (Purification) Workup->Cryst Organic Layer Final Tavapadon API (>99.5%) Cryst->Final Imp_SM Impurity: Unreacted SM Fate: Purged to Mother Liquor Cryst->Imp_SM Remains in Supernatant Cryst->Imp_Regio Requires specific solvent switch (e.g., EtOH/Water) Imp_Pd->Workup Removed via Celite/SiliaMetS

Caption: Fate mapping of key impurities. Note that regioisomers often require crystallization optimization rather than simple washing.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Pfizer Inc. (2013). Patent WO2013098738A1: Pyrimidinone derivatives. (Describes the foundational synthesis and protecting group strategies for the Tavapadon scaffold). Link

  • Plé, N., Turck, A., et al. (1997). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. Journal of Organic Chemistry. (General reference for pyrimidine functionalization dynamics). Link

Sources

Troubleshooting

Optimization of reaction conditions for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid synthesis

Case Reference: OPT-SNAr-004-FP Topic: Process Optimization & Troubleshooting for Heteroaromatic Ether Formation Target Audience: Medicinal Chemists, Process Development Scientists Introduction: The Mechanistic Landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-SNAr-004-FP Topic: Process Optimization & Troubleshooting for Heteroaromatic Ether Formation Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Mechanistic Landscape

The synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid relies fundamentally on a Nucleophilic Aromatic Substitution (SNAr ) reaction. Unlike standard electrophilic aromatic substitutions, this reaction requires the pyridine ring to act as an electrophile, activated by the electron-withdrawing nitrogen atom and the carboxylate moiety.

The primary challenge in this synthesis is balancing reactivity (overcoming the activation energy of the 4-chloro displacement) against stability (preventing decarboxylation of the picolinic acid core or hydrolysis of the ether linkage).

This guide prioritizes the Ester-Intermediate Route (using Methyl 4-chloropicolinate) over the direct acid route. The ester route offers superior solubility, cleaner impurity profiles, and higher reproducibility.

Module 1: The "Golden Batch" Protocol

Optimized Reaction Conditions
ParameterRecommended ConditionTechnical Rationale
Substrate Methyl 4-chloropicolinateAvoids zwitterion formation; improves solubility in aprotic solvents compared to the free acid.
Nucleophile 2-Fluorophenol (1.1 - 1.2 equiv)Slight excess ensures complete consumption of the chlorinated starting material (limiting reagent).
Base Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)Cesium Effect: The larger Cs⁺ cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity compared to K⁺.
Solvent DMSO or DMF (Anhydrous)High dielectric constant stabilizes the polar Meisenheimer intermediate. DMSO often allows lower reaction temps (80°C) than DMF.
Temperature 80°C – 100°CSufficient to cross the activation barrier without triggering thermal decarboxylation (which occurs >140°C).
Atmosphere Nitrogen / ArgonPrevents oxidative polymerization of the phenol (tar formation).
Step-by-Step Methodology
  • Charge: To a dry reaction vessel equipped with a stir bar and reflux condenser, add Methyl 4-chloropicolinate (1.0 equiv), 2-Fluorophenol (1.1 equiv), and Cs₂CO₃ (1.5 equiv).

  • Solvate: Add anhydrous DMSO (concentration ~0.5 M).

  • Reaction: Heat to 90°C under N₂ atmosphere. Monitor via HPLC/TLC.

    • Checkpoint: Conversion should be >95% within 4–6 hours.

  • Workup (Ester): Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO. Dry (Na₂SO₄) and concentrate.

  • Hydrolysis (Final Step): Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3–4 to precipitate the target acid.

Module 2: Visualizing the Pathway

The following diagram illustrates the SNAr mechanism and the critical branching points where impurities are generated.

ReactionPathway Reactants Reactants: Me-4-Cl-Picolinate + 2-F-Phenol Transition Transition State (Meisenheimer Complex) Reactants->Transition Heat (90°C) Cs2CO3 Decarbox Impurity A: Decarboxylated By-product Reactants->Decarbox Temp > 140°C ProductEster Intermediate: Ester Product Transition->ProductEster - Cl⁻ FinalAcid Target: 4-(2-F-Phenoxy) picolinic acid ProductEster->FinalAcid LiOH Hydrolysis Hydrolysis Impurity B: Premature Hydrolysis ProductEster->Hydrolysis Wet Solvent

Figure 1: Reaction pathway showing the SNAr mechanism and critical failure modes (Decarboxylation and Premature Hydrolysis).

Module 3: Troubleshooting & FAQs

Category A: Reactivity & Conversion[1][2]

Q: My reaction stalls at 60-70% conversion. Adding more base doesn't help. What is wrong?

  • Diagnosis: This is often due to "Stalled Nucleophilicity" or catalyst poisoning.

  • Root Cause: If using K₂CO₃ in DMF, the potassium phenoxide might form tight ion pairs or aggregates that reduce reactivity.

  • Solution:

    • Switch to Cesium: Use Cs₂CO₃. The "Cesium Effect" increases the solubility and nakedness of the phenoxide anion.

    • Add Phase Transfer Catalyst: If you must use K₂CO₃, add 10 mol% 18-Crown-6 to chelate the potassium ion and activate the phenoxide.

    • Check Water: Ensure the solvent is anhydrous. Water solvates the nucleophile (phenoxide) strongly, effectively "caging" it and preventing attack on the pyridine ring.

Q: I am seeing a significant amount of "tar" or dark impurities.

  • Diagnosis: Oxidative degradation.

  • Root Cause: Electron-rich phenols (like 2-fluorophenol) are susceptible to oxidation at high temperatures in the presence of base and oxygen.

  • Solution:

    • Degas Solvents: Sparge your DMF/DMSO with Nitrogen for 15 minutes before adding reagents.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

Category B: Impurity Profiling

Q: I detect a by-product with M-44 mass loss. Is this the product?

  • Diagnosis: No, this is likely the decarboxylated pyridine (4-(2-fluorophenoxy)pyridine).

  • Root Cause: Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation because the nitrogen atom can stabilize the developing negative charge on the ring during the loss of CO₂.

  • Solution:

    • Lower Temperature: Do not exceed 100°C.

    • Use the Ester: The ester form is significantly more thermally stable than the free acid. Perform the coupling on the ester, then hydrolyze gently (LiOH, RT) as the very final step.

Q: I am starting with 2,4-dichloropyridine-2-carboxylic acid. How do I ensure the phenol attacks position 4 and not position 2?

  • Scientific Insight: Nucleophilic attack on pyridines prefers the position that leads to the most stable Meisenheimer complex.

    • Position 4: The negative charge is delocalized onto the Nitrogen atom (para-like resonance). This is highly favorable.[1]

    • Position 2: Also allows charge delocalization onto Nitrogen, but is often sterically more hindered and less electrophilic due to the adjacent carboxylate (if using the acid).

  • Protocol: In 2,4-dichloropyridines, the C4-chloride is significantly more labile (reactive) than the C2-chloride.

  • Control: Run the reaction at the lowest effective temperature (start at 60°C). Kinetic control favors substitution at C4. Higher temperatures might encourage double substitution (bis-ether).

Category C: Isolation & Workup

Q: After hydrolysis, I cannot extract the product into the organic layer.

  • Diagnosis: The product is a zwitterionic amino acid-like structure (Pyridine Nitrogen + Carboxylic Acid).

  • Solution:

    • pH Control is Critical: Do not extract at neutral pH.

    • Precipitation Method: Acidify the aqueous reaction mixture carefully to the isoelectric point (typically pH 3–4). The product should precipitate as a solid. Filter and wash with cold water.

    • Extraction Method: If it doesn't precipitate, acidify to pH 3 and extract with n-Butanol or 2-MeTHF (standard EtOAc may not be polar enough).

Module 4: Logical Troubleshooting Flowchart

Use this decision tree when the reaction yield is below 80%.

Troubleshooting Start Issue: Low Yield (<80%) CheckSM Check TLC/LCMS: Is Starting Material (SM) left? Start->CheckSM SM_Yes Yes: Incomplete Conversion CheckSM->SM_Yes Yes SM_No No: SM Consumed CheckSM->SM_No No CheckWater Is Solvent Wet? SM_Yes->CheckWater DrySolvent Action: Dry Solvent (Mol Sieves) CheckWater->DrySolvent Yes CheckBase Is Base Strong Enough? CheckWater->CheckBase No SwitchBase Action: Switch K2CO3 -> Cs2CO3 or add 18-Crown-6 CheckBase->SwitchBase Low Reactivity CheckByProd Identify Major Impurity SM_No->CheckByProd Decarb Impurity: M-44 (Decarboxylation) CheckByProd->Decarb Tar Impurity: Baseline/Tar CheckByProd->Tar ActionTemp Action: Reduce Temp <100°C Use Ester Intermediate Decarb->ActionTemp ActionO2 Action: Degas Solvent Use N2 Atmosphere Tar->ActionO2

Figure 2: Logic tree for diagnosing low yield and impurity formation.

References

  • SNAr Mechanism & Regioselectivity

    • Title: Nucleophilic aromatic substitution (SNAr)[2][3][4][5]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][2]

  • Cesium Effect in Ether Synthesis

    • Title: Cesium Carbonate in Organic Synthesis (Base-Promoted SNAr)
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Title: Process for the production of picolinic acid derivatives (Patent US3228950A)
  • Reaction Conditions for 4-Phenoxypyridines

    • Title: Synthesis of 4-(2-fluoro-4-nitrophenoxy)
    • Source: BIO Web of Conferences
    • URL:[Link]

Sources

Optimization

Technical Support Center: Tavapadon Preclinical Safety &amp; Adverse Effects

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers working with Tavapadon (CVL-751, PF-06649751). This guide is designed to provide in-depth, practical answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with Tavapadon (CVL-751, PF-06649751). This guide is designed to provide in-depth, practical answers to questions that may arise during preclinical evaluation of this novel D1/D5 partial dopamine agonist. Our goal is to equip your team with the scientific context and methodological guidance needed to anticipate, interpret, and troubleshoot findings in your animal models.

Frequently Asked Questions (FAQs)
Part 1: Foundational & Mechanistic Questions

Question 1: What is the mechanistic basis for Tavapadon's expected preclinical adverse effect profile, and how should it differ from older dopamine agonists?

Answer: Understanding Tavapadon's unique mechanism is critical to anticipating its safety profile. Unlike traditional dopamine agonists (e.g., Pramipexole, Ropinirole) that primarily target the D2 and D3 receptors, Tavapadon is a highly selective partial agonist of D1 and D5 receptors .[1][2] This distinction is the foundation of its therapeutic strategy and its anticipated safety benefits.

  • D1/D5 Receptor Pathway (The "Direct" Pathway): These receptors typically couple to Gs/Golf proteins, stimulating adenylyl cyclase and increasing cAMP levels. This signaling cascade in the basal ganglia is crucial for facilitating movement. By selectively targeting this pathway, Tavapadon aims to provide robust motor control comparable to levodopa.[3][4]

  • D2/D3 Receptor Pathway (The "Indirect" Pathway): These receptors couple to Gi/Go proteins, which inhibits adenylyl cyclase. D2/D3 receptors have a broader distribution throughout the brain, including mesolimbic and corticostriatal pathways involved in reward, cognition, and mood.[3][4] Activation of these receptors by older agonists is strongly linked to adverse effects such as impulse control disorders (ICDs), hallucinations, excessive daytime sleepiness, and orthostatic hypotension.[4][5]

The key takeaway is: Tavapadon's selectivity is designed to largely bypass the D2/D3-mediated liabilities observed with previous agents.[4] Furthermore, its partial agonism is a critical feature. Previous attempts at developing full D1 agonists were hampered by cardiovascular side effects and a high risk of dyskinesia due to receptor over-activation.[4][5] As a partial agonist, Tavapadon is engineered to provide sufficient receptor stimulation for a therapeutic effect while acting as a "ceiling" to prevent the excessive signaling that leads to these adverse events.[4]

G cluster_0 Tavapadon (D1/D5 Partial Agonist) cluster_1 Traditional DAs (D2/D3 Agonists) Tavapadon Tavapadon D1_D5 D1_D5 Tavapadon->D1_D5 Selectively Activates Gs_Golf Gs_Golf D1_D5->Gs_Golf Couples to Dyskinesia_Risk Dyskinesia_Risk D1_D5->Dyskinesia_Risk Partial agonism mitigates risk AC_Stim AC_Stim Gs_Golf->AC_Stim Stimulates Adenylyl Cyclase cAMP_Inc cAMP_Inc AC_Stim->cAMP_Inc Increases cAMP Motor_Benefit Motor_Benefit cAMP_Inc->Motor_Benefit Leads to Trad_DA Trad_DA D2_D3 D2_D3 Trad_DA->D2_D3 Activates Gi_Go Gi_Go D2_D3->Gi_Go Couples to Side_Effects ICDs, Hallucinations, Somnolence, Hypotension D2_D3->Side_Effects Broad distribution leads to AC_Inhib AC_Inhib Gi_Go->AC_Inhib Inhibits Adenylyl Cyclase cAMP_Dec cAMP_Dec AC_Inhib->cAMP_Dec Decreases cAMP

Figure 1: Simplified signaling comparison of Tavapadon vs. traditional dopamine agonists.

Part 2: Troubleshooting Specific Preclinical Observations

Question 2: We are observing dyskinesia in our MPTP-lesioned non-human primate (NHP) model. Is this expected, and how should we interpret it?

Answer: This is a nuanced but important observation. Preclinical NHP studies are a cornerstone of Tavapadon's development and have consistently shown a significantly lower liability for dyskinesia compared to levodopa.[6][7] In primates already sensitized by long-term levodopa treatment, Tavapadon administration resulted in strong motor control with reduced dyskinesias.[3]

However, a complete absence of dyskinesia, especially at high doses, may not be the case. One preclinical study noted that the maximal dose of Tavapadon was associated with mild dyskinesia .[6]

Troubleshooting & Interpretation Guide:

  • Confirm Dose and Exposure: Are you operating within a translatable exposure range? The partial agonism of Tavapadon creates a ceiling effect, but at very high, non-clinical exposures, off-target effects or pathway over-saturation could occur.

  • Quantify Severity: Use a validated dyskinesia rating scale. Is the dyskinesia mild and transient, or severe and sustained? The hallmark of Tavapadon in preclinical models is a much wider therapeutic window between the efficacious dose and the dose that induces troublesome dyskinesia.

  • Compare to a Positive Control: Always include a levodopa arm in your study design. The critical comparison is not a binary "dyskinesia vs. no dyskinesia," but rather the severity and incidence of dyskinesia induced by Tavapadon versus a clinically relevant dose of levodopa that produces a similar level of motor benefit.

  • Consider the Model: Are the animals levodopa-naive or have they been previously primed? The response may differ in a primed, sensitized motor system.

Question 3: Our rodent safety pharmacology studies are showing some CNS-related signs in the Functional Observational Battery (FOB). How do we differentiate expected on-target effects from potential liabilities?

Answer: This is a common challenge with CNS-active compounds. While specific FOB data for Tavapadon is not publicly available, we can infer expected findings from its mechanism and clinical data. The most common CNS-related adverse events in human trials were headache, somnolence (sleepiness), and dizziness.[1][7]

Troubleshooting & Interpretation Guide:

  • Look for Correlates of Clinical AEs:

    • Somnolence/Sedation: May manifest in rats as decreased locomotor activity, ptosis (eyelid droop), or reduced arousal scores. This could be an expected, on-target exaggeration of the drug's intended pharmacology.

    • Headache/Malaise: Difficult to assess directly, but look for indirect signs like piloerection, hunched posture, or reduced food consumption/body weight gain post-dose.[8]

    • Dizziness/Motor Incoordination: May appear as an abnormal gait or poor performance on a rotarod test. This requires careful distinction from the therapeutic effect on a parkinsonian model.

  • Assess for D2/D3-Mediated Behaviors: The key differentiator for Tavapadon is the absence of effects linked to D2/D3 agonism.[1][3] Your FOB should show a lack of:

    • Compulsive Behaviors: Stereotypy such as compulsive gnawing, licking, or repetitive head movements.

    • Signs of Hallucinations: Head twitching or tracking of non-existent stimuli.

  • Dose-Response Relationship: Analyze the dose-dependency of any findings. Are the effects only occurring at doses that produce plasma exposures many-fold higher than the anticipated therapeutic level? Safety pharmacology aims to define the "no-effect level" (NOEL) and characterize effects at supratherapeutic doses.

Adverse Effect CategoryExpected with Tavapadon (D1/D5 Partial Agonist)Expected with D2/D3 AgonistsRationale & Key Reference
Dyskinesia Lower liability compared to Levodopa; possible at high doses.Moderate liability, different character than Levodopa-induced.Partial agonism at D1/D5 provides a "ceiling" to over-stimulation.[4][6]
Impulse Control Disorders Not expected; preclinical data suggests no drive for these behaviors.Significant risk (compulsive gambling, shopping, etc.).ICDs are strongly linked to D2/D3 receptor activation in mesolimbic pathways.[1][3]
Hallucinations / Psychosis Not expected; comparable to placebo in clinical trials.Significant risk.A well-documented D2/D3-mediated adverse effect.[4]
Somnolence / Sedation Possible; observed in clinical trials.High risk, including "sleep attacks."A common effect of dopaminergic stimulation.[4][7]
Nausea / Emesis Possible; most common AE in early clinical trials.High risk.A common effect of central dopamine receptor activation.[1][7]
Hypotension Low risk; non-significant changes seen clinically.Moderate-to-high risk (orthostatic hypotension).D2 receptor activation outside the CNS can contribute to hypotension.[4]

Table 1: Comparative Adverse Effect Profile Based on Preclinical Rationale and Clinical Observations.

Question 4: We are planning a cardiovascular safety study in a large animal model (dog or NHP). What specific effects should we be looking for?

Answer: This is a critical study, as earlier full D1 agonists were discontinued due to cardiovascular concerns, primarily significant hypotension and tachycardia.[3][5] Tavapadon's partial agonism is specifically designed to mitigate this risk.

Experimental Design & Monitoring:

  • Model: A conscious, telemetered model (Beagle dog or Cynomolgus monkey) is the gold standard, allowing for continuous measurement of blood pressure, heart rate, and ECG without the confounding effects of anesthesia.

  • Key Parameters to Monitor:

    • Blood Pressure: While clinical trials showed no significant hypotension, you should be vigilant for any dose-dependent decreases in systolic, diastolic, or mean arterial pressure.[1]

    • Heart Rate: Monitor for reflex tachycardia (an increase in heart rate to compensate for a drop in blood pressure) or any direct chronotropic effects.

    • ECG: Pay close attention to PR interval, QRS duration, and especially the QT interval (corrected for heart rate, e.g., QTcB or QTcF) to assess for any risk of delayed ventricular repolarization.

  • Interpretation: The expected result for Tavapadon is a clean cardiovascular profile with no clinically meaningful changes in these parameters at, and well above, the expected therapeutic exposure. Any significant, dose-dependent changes would be a critical finding and a deviation from the compound's established profile.

Experimental Protocols & Workflows
Workflow: Integrated Preclinical Safety Assessment

This workflow illustrates how different preclinical models are integrated to build a comprehensive safety profile for a compound like Tavapadon.

G cluster_0 Phase 1: In Vitro & Early Assessment cluster_1 Phase 2: Rodent In Vivo Safety cluster_2 Phase 3: Large Animal & Pivotal Studies cluster_3 Phase 4: Efficacy Model Cross-Validation Receptor Receptor Binding Panel (Assess D1/D5 selectivity) FOB Functional Observational Battery (FOB) (Assess neurobehavioral effects in rat) Receptor->FOB hERG hERG Channel Assay (Assess QT prolongation risk) CV_Safety Cardiovascular Telemetry (Dog or NHP) hERG->CV_Safety Tox_Rat Repeat-Dose Toxicology (Rat) (e.g., 28-day study) FOB->Tox_Rat Tox_Large Repeat-Dose Toxicology (NHP) (e.g., 28-day or longer) Tox_Rat->Tox_Large CV_Safety->Tox_Large MPTP MPTP NHP Model (Confirm efficacy & dyskinesia profile) Tox_Large->MPTP Safety data informs dose selection

Figure 2: Integrated workflow for preclinical safety evaluation of Tavapadon.

Protocol: Rodent Functional Observational Battery (FOB)

This protocol provides a standardized method for detecting and quantifying neurobehavioral abnormalities in rats following administration of a test article like Tavapadon. It is adapted from standard industry and regulatory guidelines.[9][10]

Objective: To assess broad neurobehavioral and physiological functions to identify potential central nervous system adverse effects.

Materials:

  • Male and female young adult rats (e.g., Sprague-Dawley or Wistar), 8-10 per group.

  • Tavapadon and vehicle control.

  • Standardized observation arena (e.g., clear-walled 40x40 cm box).

  • Stopwatch, temperature probe, grip strength meter, hot plate or tail-flick device for nociception.

  • Standardized scoring sheets.

Procedure:

1. Acclimation & Pre-Dosing:

  • Animals should be acclimated to the testing room and handling procedures for at least 3 days prior to the study.

  • Baseline observations should be recorded for all animals to ensure they are within normal parameters.

2. Dosing & Observation Timing:

  • Administer Tavapadon or vehicle via the intended clinical route (e.g., oral gavage). Include at least 3 dose levels plus a vehicle control.

  • Conduct observations at the time of expected peak plasma concentration (Tmax), and potentially at later time points (e.g., 4h, 24h) to assess duration of effects.

3. Observational Sequence (Proceed from least to most interactive):

  • Part A: Home Cage Observations

    • Record posture, presence of tremors, convulsions, or any bizarre behaviors (e.g., stereotypy).
    • Assess autonomic function: piloerection, salivation, lacrimation, skin color.
  • Part B: Handling Observations

    • Gently remove the animal from its cage.
    • Score ease of removal, muscle tone, and reaction to handling.
    • Record body temperature.
  • Part C: Open Field Arena Observations (e.g., 5-minute session)

    • Place the animal in the center of the arena.
    • Initial Observations: Record latency to first movement.
    • During Session: Count number of rears and assess locomotor activity (e.g., hypoactive, hyperactive). Score gait (e.g., ataxia, limp). Observe for arousal level (alertness vs. sedation).
    • Autonomic Signs: Count number of fecal boli and urine pools.
  • Part D: Sensorimotor & Reflex Testing

    • Approach/Touch Response: Assess reaction to an object (e.g., pen) approaching the head/vibrissae.
    • Pupillary Light Reflex: Check for pupil constriction in response to a light source.
    • Pinna Reflex: Assess ear twitch in response to a light touch.
    • Grip Strength: Measure forelimb and hindlimb grip strength.
    • Motor Incoordination: Assess landing foot splay.
    • Nociception: Measure response latency using a tail-flick or hot plate test.

4. Data Analysis:

  • Use appropriate statistical methods to compare dose groups to the vehicle control group. Non-parametric tests (e.g., Kruskal-Wallis, Mann-Whitney U) are often used for scored data, while parametric tests (e.g., ANOVA, t-test) are used for continuous data like body weight or temperature.

  • Clearly define the No Observed Adverse Effect Level (NOAEL) for the study.

FOB DomainKey Parameters to AssessPotential Tavapadon-Related Finding (Hypothesized)
Autonomic Pupillary size, salivation, piloerection, body temperatureMinimal changes expected.
Neuromuscular Gait, posture, grip strength, muscle tone, tremorsPotential for changes in gait or posture related to on-target motor effects.
Sensorimotor Response to stimuli (touch, sound), landing foot splay, pain responseMinimal changes expected.
Behavioral/CNS Arousal level, locomotor activity, stereotypy, bizarre behaviorsPotential for decreased arousal/locomotion (somnolence). Absence of stereotypy is a key expected finding.

Table 2: Key Domains and Parameters in a Functional Observational Battery for Tavapadon.

References
  • Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. PMC. [Link]

  • D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects. ResearchGate. [Link]

  • tavapadon (CVL-751, PF-06649751). Drug Hunter. [Link]

  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. PMC. [Link]

  • Dopamine Agonists in Parkinson's Disease: Impact of D1-like or D2-like Dopamine Receptor Subtype Selectivity and Avenues for Future Treatment. ResearchGate. [Link]

  • Pharmacokinetics, Pharmacodynamics, and Safety of the Highly Selective Dopamine D1/D5 Agonist Tavapadon: Summary of Early Phase. Cerevel Therapeutics. [Link]

  • Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. MDPI. [Link]

  • Tavapadon – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Flexible-Dose Tavapadon Improves Early Parkinson's Symptoms. FirstWord Pharma. [Link]

  • New Parkinson's Drug Tavapadon Submitted for FDA Review. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Functional Observational Battery (FOB). Molecular Diagnostic Services. [Link]

  • Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated. PMC. [Link]

  • Spectrum of effects detected in the rat functional observational battery following oral administration of non-CNS targeted compounds. PubMed. [Link]

  • The functional observational battery in adult and developing rats. PubMed. [Link]

  • TEMPO: Tavapadon Shows Promise as Both First and Adjunct Therapy in Parkinson's. Cleveland Clinic Consult QD. [Link]

  • AbbVie Submits New Drug Application to U.S. FDA for Tavapadon for the Treatment of Parkinson's Disease. AbbVie News Center. [Link]

  • Functional observational battery and motor activity in rats after single administration of two NHE 1 inhibitors. PubMed. [Link]

  • Non-Clinical Review(s). accessdata.fda.gov. [Link]

  • PF-06649751 efficacy and safety in early Parkinson's disease: a randomized, placebo-controlled trial. PMC. [Link]

  • The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018). SciSpace. [Link]

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Troubleshooting

Identification of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid degradation products

Introduction: The Critical Role of Degradation Profiling Welcome to the technical support guide for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid. Understanding the stability of this active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Degradation Profiling

Welcome to the technical support guide for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid. Understanding the stability of this active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of ensuring drug safety and efficacy. Forced degradation studies, or stress testing, are essential for identifying potential degradation products that could form during manufacturing, storage, or administration.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of identifying these degradants. By simulating harsh conditions, we can proactively develop stable formulations and robust, stability-indicating analytical methods.[3][4]

Frequently Asked Questions (FAQs)

Section 1: Designing Forced Degradation Studies

Q1: Why are forced degradation studies essential for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid?

Forced degradation studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance.[1] These studies achieve several key objectives:

  • Pathway Elucidation: They reveal the likely degradation pathways, helping to predict how the molecule will behave over its shelf life.[1]

  • Method Development: The generated degradants are crucial for developing and validating a stability-indicating analytical method—a method that can accurately separate and quantify the intact API from all its potential impurities and degradation products.[2][3]

  • Formulation & Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of a stable drug product and the selection of appropriate packaging.[5]

  • Safety Assessment: Identifying the structure of degradation products is the first step in assessing their potential toxicity.

Q2: What are the standard stress conditions, and how much degradation should I aim for?

The goal is not to completely destroy the API, but to generate a representative profile of degradation products. An extent of degradation between 5-20% is considered optimal.[4][5] Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world stability.[4]

The following table outlines typical starting conditions, which should be optimized for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

Stress ConditionReagent/ConditionTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl2 to 24 hoursSimulates acidic environments (e.g., stomach) and assesses the stability of acid-labile groups like the ether linkage.[3]
Base Hydrolysis 0.1 M to 1 M NaOH2 to 24 hoursSimulates alkaline environments and tests the stability of base-labile functional groups. The ether bond is a key target.[3]
Oxidation 3% to 30% H₂O₂2 to 24 hoursMimics exposure to atmospheric oxygen or oxidative enzymes. The electron-rich pyridine ring is susceptible to N-oxidation.[1][6]
Thermal Degradation 60°C to 80°C (in solid state and solution)24 to 72 hoursEvaluates the intrinsic thermal stability of the molecule and formulation.[5]
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²)VariableAssesses degradation upon exposure to light, which can induce photochemical reactions like decarboxylation.[1]
Section 2: Analytical Strategy & Identification

Q3: What is the most effective analytical technique for separating and identifying the degradation products?

A combination of High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Mass Spectrometry (MS) is the gold standard.

  • HPLC-PDA: This provides the necessary separation of the parent compound from its degradants. The PDA detector is crucial for assessing peak purity, ensuring that a single chromatographic peak corresponds to a single compound.[2]

  • LC-MS (especially with high-resolution MS like Orbitrap or TOF): This is the definitive tool for structural elucidation. It provides the accurate mass of the degradant, which allows for the determination of its elemental formula. Tandem MS (MS/MS) fragments the degradant, giving structural clues based on the fragmentation pattern.[7][8][9]

Q4: I'm developing a stability-indicating HPLC method. What are the key parameters to consider?

A robust, stability-indicating method must resolve the main peak from all degradation products and impurities.

G cluster_main 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Parent Parent API (C12H8FNO3) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H₂O₂) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis DP1 2-Fluorophenol Hydrolysis->DP1 DP2 4-Hydroxypyridine-2-carboxylic acid Hydrolysis->DP2 DP3 Pyridine N-oxide derivative (Mass Shift: +16 Da) Oxidation->DP3 DP4 Ring Hydroxylated derivative (Mass Shift: +16 Da) Oxidation->DP4 DP5 Decarboxylated derivative (Mass Shift: -44 Da) Photolysis->DP5

Caption: Predicted degradation pathways for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.

Q7: Can you provide a table of expected degradation products for my LC-MS analysis?

Yes. This table provides a starting point for identifying degradants based on their predicted mass shift from the parent molecule (Exact Mass: 233.0437 Da).

Degradation PathwayPotential Product NameMolecular FormulaExact MassMass Shift (Da)
Hydrolysis 2-FluorophenolC₆H₅FO112.0324-121.0113
Hydrolysis 4-Hydroxypyridine-2-carboxylic acidC₆H₅NO₃139.0269-94.0168
Oxidation N-Oxide DerivativeC₁₂H₈FNO₄249.0386+15.9949
Oxidation Hydroxylated Derivative (on either ring)C₁₂H₈FNO₄249.0386+15.9949
Photolysis 4-(2-Fluorophenoxy)pyridine (Decarboxylation)C₁₁H₈FNO189.0590-43.9847

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress condition is too mild (concentration, temp, or duration). 2. The molecule is highly stable under that specific condition.1. Incrementally increase the severity of the stress condition (e.g., use 1 M HCl instead of 0.1 M; increase temperature by 10°C). [4] 2. Document the stability and report no degradation under the tested conditions.
API peak disappears completely or >50% degradation. 1. Stress condition is too harsh. 2. Formation of secondary or tertiary degradation products.1. Reduce the stressor concentration, temperature, or duration of exposure. [4] 2. Analyze samples at earlier time points to distinguish between primary and secondary degradants. [2]
Poor peak shape (tailing/fronting) for API or degradants. 1. Secondary interactions with column silanols (especially for basic pyridine nitrogen). 2. pH of the mobile phase is close to the pKa of an analyte.1. Use a mobile phase with a lower pH (e.g., 0.1% formic or trifluoroacetic acid) to protonate the pyridine nitrogen. 2. Use a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl).
Co-elution of degradation products. 1. Insufficient chromatographic resolution.1. Modify the HPLC gradient (make it shallower to increase separation). 2. Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). 3. Experiment with a different column chemistry.
Poor mass balance (<95%). 1. Some degradants are not UV active at the chosen wavelength. 2. Degradants are not eluting from the column. 3. Formation of volatile or insoluble degradants.1. Use a PDA detector and evaluate chromatograms at multiple wavelengths. 2. Use a stronger solvent in the mobile phase or a post-run column flush. 3. Use a universal detector like a Charged Aerosol Detector (CAD) or MS in full scan mode to search for non-chromophoric species.

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. Available from: [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available from: [Link]

  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available from: [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... Available from: [Link]

  • Feklistova, N., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available from: [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Available from: [Link]

  • Kaiser, J. P., et al. (1996). Degradation of pyridines in the environment. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Available from: [Link]

  • Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. PMC. Available from: [Link]

  • Key, B. D., et al. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Available from: [Link]

  • Sałdyka, M., & Mielke, Z. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Biodegradation and biotransformation of organofluorine compounds. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Amador, J. A., & Taylor, B. F. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed. Available from: [Link]

  • de Souza, M. V. N., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available from: [Link]

  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Liu, X., et al. (2017). Determination of metabolites of phloretin in rats using UHPLC-LTQ-Orbitrap mass spectrometry. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Magar, R. T., & Shirkhedkar, A. A. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Ghosh, I., et al. (2020). Dual Acridine/Decatungstate Photocatalysis for the Decarboxylative Radical Addition of Carboxylic Acids to Azomethines. Organic Letters. Available from: [Link]

  • Al-Majd, A., et al. (2018). Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry. Journal of Analytical Science and Technology. Available from: [Link]

  • Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research. Available from: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]

  • ResearchGate. (n.d.). The reaction of 4-diazomethylpyridine with carboxylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Tavapadon (PF-06649751) Optimization Guide

Status: Active Subject: Optimization of Dose-Response Curves (In Vitro & In Vivo) Target Compound: Tavapadon (PF-06649751) Pharmacological Class: Selective Dopamine D1/D5 Partial Agonist (Non-catechol) Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Optimization of Dose-Response Curves (In Vitro & In Vivo) Target Compound: Tavapadon (PF-06649751) Pharmacological Class: Selective Dopamine D1/D5 Partial Agonist (Non-catechol)

Introduction: The "Partial Agonist" Paradox

Welcome to the Tavapadon Technical Support Center. This guide addresses the specific challenges of working with Tavapadon , a compound that behaves differently from traditional catechol-based full agonists (like dopamine or SKF-81297).

The Core Challenge: Tavapadon is a partial agonist (


 at D1) with biased signaling  (preferring Gs-protein over 

-arrestin).[1][2]
  • In Vitro: Your dose-response curves are highly sensitive to receptor reserve (receptor density). In low-expression cells, Tavapadon may appear inactive or antagonistic.

  • In Vivo: Its non-catechol structure confers a long half-life (~24h in humans), requiring different dosing intervals than L-DOPA.[3]

Module 1: In Vitro Optimization (cAMP & Signaling)

The Signaling Pathway (Biased Agonism)

Tavapadon is designed to minimize


-arrestin recruitment, which reduces receptor desensitization (tachyphylaxis).[4] You must select the correct assay endpoint.

Tavapadon_Signaling Tava Tavapadon (Ligand) D1R D1 Receptor (TM Domains) Tava->D1R High Affinity (Ki ~9nM) Gs Gs Protein (Activation) D1R->Gs Strong Coupling Arr Beta-Arrestin (Recruitment) D1R->Arr Weak/Partial Recruitment AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (PRIMARY READOUT) AC->cAMP Increase Desens Desensitization/ Internalization Arr->Desens Reduced

Figure 1: Tavapadon exhibits biased signaling, strongly activating the Gs-cAMP pathway while minimizing


-arrestin recruitment compared to dopamine.
Troubleshooting In Vitro Dose-Response

Symptom: "My


 is significantly lower than the literature value (65%)."
Potential CauseTechnical ExplanationCorrective Action
Low Receptor Reserve Partial agonists require "spare receptors" to reach max efficacy. If your cell line expresses low D1 levels (

), the curve flattens.
Validate

:
Use a high-expression line (e.g., CHO-D1 stable line) rather than transient transfection, which varies batch-to-batch.
Incubation Time cAMP accumulation is transient. Over-incubation allows phosphodiesterases (PDEs) to degrade signal.Add IBMX: Ensure 0.5 mM IBMX (PDE inhibitor) is in your assay buffer. Keep stimulation time to 30–45 mins.
** DMSO Precipitation**Tavapadon is lipophilic. It may crash out in aqueous buffer before binding.Step-down Dilution: Predilute in DMSO, then intermediate buffer. Final DMSO concentration must be

to avoid cell toxicity.
Validated Protocol: cAMP Accumulation

Objective: Determine


 and 

relative to Dopamine.
  • Cell Prep: Harvest CHO-D1 cells (ensure high viability >95%).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Critical).

  • Agonist Prep:

    • Prepare Tavapadon stock (10 mM in 100% DMSO).

    • Serial dilute (1:3) in DMSO.[5][6][7][8]

    • Transfer to assay buffer (Final range:

      
       to 
      
      
      
      M).
  • Reference Standard: Run a full Dopamine curve (

    
     to 
    
    
    
    M) on the same plate to normalize
    
    
    (set Dopamine
    
    
    ).
  • Incubation: 30 minutes @ 37°C.

  • Detection: HTRF or TR-FRET cAMP kit.

Module 2: In Vivo Optimization (6-OHDA Rat Model)

The Pharmacokinetic Workflow

Unlike L-DOPA (short half-life, pulsatile stimulation), Tavapadon provides sustained occupancy. This changes how you interpret rotational behavior.

InVivo_Workflow Lesion 6-OHDA Unilateral Lesion (MFB) Washout Recovery (2-3 Weeks) Lesion->Washout Screen Apomorphine Screen (Verify Lesion) Washout->Screen Dose Tavapadon Dosing (Oral/SC) Screen->Dose Select >7 turns/min Readout Rotometer Testing (Contralateral Turns) Dose->Readout Time: 0-12h (Long Duration) Analysis PK/PD Correlation Readout->Analysis

Figure 2: Workflow for assessing Tavapadon efficacy in the hemi-parkinsonian rat model.

Troubleshooting In Vivo Efficacy

Symptom: "I see robust binding in vitro, but weak rotation in rats."

Potential CauseTechnical ExplanationCorrective Action
Dosing Vehicle Tavapadon is poorly soluble in saline. Suspension dosing leads to erratic absorption.Vehicle: Use 0.5% Methylcellulose or 10% DMSO/Corn Oil. Ensure a stable suspension/solution.
Observation Window Tavapadon

is delayed compared to Apomorphine. Peak rotation may occur at 2-4 hours, not 30 mins.
Extend Assay: Record rotations for at least 6-10 hours post-dose to capture the full AUC (Area Under Curve).
Dose Selection 0.1 mg/kg is effective in Primates. Rodents metabolize faster.Dose Range: Test 0.1, 0.3, 1.0, and 3.0 mg/kg (s.c. or p.o.). Expect efficacy plateau due to partial agonism.
FAQ: Dosing Regimens

Q: Can I use Tavapadon to induce dyskinesia (LID)? A: Generally, no . Because it is a partial agonist with a long half-life, it provides "continuous dopaminergic stimulation" (CDS). It is specifically developed not to induce dyskinesia. If you need a dyskinesia control, use L-DOPA (6 mg/kg) + Benserazide daily for 21 days.

Q: How do I confirm D1 specificity in vivo? A: Pre-treat a subset of animals with SCH-23390 (a selective D1 antagonist). This should completely block Tavapadon-induced rotations. If rotations persist, check for off-target D2 activity (unlikely with Tavapadon, but possible with impurities).

Module 3: Data Analysis & Constants

When fitting your curves (GraphPad Prism/SigmaPlot), use a three-parameter non-linear regression (log(agonist) vs. response). Do not constrain the top of the curve to 100% (Dopamine level).

Key Pharmacological Constants for Reference:

ParameterValueNotes
D1

(Affinity)
~9 nMHigh affinity.[2][3][4][9][10]
D5

(Affinity)
~13 nMHigh affinity.[3][9][10]
D2/D3

>4,000 nMNegligible binding (High Selectivity).[10]
D1

(Potency)
~19 nMFunctional potency in cAMP assays.
Intrinsic Activity (

)
~65%Relative to Dopamine (Partial Agonist).[2][3][10]
Human

~24 HoursSupports once-daily dosing.[3]

References

  • Cerevel Therapeutics. (2025). Tavapadon: Potency, Selectivity, and Biased Signaling at D1/D5 Receptors. Drug Hunter.

  • Bezard, E., et al. (2024).[10] Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. PMC.

  • Pfizer Inc. (2018). Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated.[3] Neurology and Therapy.[2][4][9][11][12]

  • MedChemExpress. (2024). Tavapadon (PF-06649751) Product Datasheet & Solubility Protocol.

  • Gray, D. L., et al. (2018). Discovery of the First-in-Class D1/D5 Selective Partial Agonist Tavapadon. ACS Chemical Neuroscience.[9]

Sources

Troubleshooting

Overcoming challenges in the synthesis of 4-(2-fluorophenoxy)pyridine derivatives

Welcome to the technical support center for the synthesis of 4-(2-fluorophenoxy)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-fluorophenoxy)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, which is a key scaffold in numerous pharmaceutical agents, including c-Met and VEGFR-2 kinase inhibitors.[1][2][3]

This document provides in-depth, field-proven insights into overcoming common synthetic challenges, structured as a series of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic approach to synthesizing 4-(2-fluorophenoxy)pyridine derivatives.

Q1: What are the primary synthetic routes for preparing 4-(2-fluorophenoxy)pyridine derivatives?

There are three principal methods for constructing the C-O ether bond in these molecules:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and often most direct method, involving the reaction of a 4-halopyridine with 2-fluorophenol in the presence of a base.

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that is highly versatile but requires careful optimization of the catalyst, ligand, and base.[4][5]

  • Ullmann Condensation: A classical copper-catalyzed reaction. While traditional methods required harsh conditions, modern protocols have been developed that proceed at lower temperatures.[6][7]

Q2: Why is Nucleophilic Aromatic Substitution (SNAr) the preferred method for this specific synthesis?

The SNAr reaction is particularly well-suited for this transformation due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) electrophilic and thus susceptible to attack by nucleophiles.[8][9] This electronic deficiency facilitates the addition-elimination mechanism that defines the SNAr reaction.[10][11]

Q3: What makes 4-fluoropyridine or 4-chloropyridine a good substrate for SNAr reactions?

In SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (the Meisenheimer complex).[12] The high electronegativity of fluorine strongly activates the ring for this attack. Consequently, fluoropyridines are significantly more reactive than their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[12][13] This enhanced reactivity often allows for the use of milder reaction conditions, which improves functional group tolerance and reduces the formation of byproducts.[12]

Q4: When should I consider a metal-catalyzed approach like Buchwald-Hartwig or Ullmann coupling over SNAr?

A metal-catalyzed approach should be considered under the following circumstances:

  • Sterically Hindered Substrates: When either the phenol or the pyridine derivative contains bulky groups near the reaction center that impede the SNAr pathway.

  • Electron-Rich Pyridines: If the pyridine ring is substituted with strong electron-donating groups, which deactivate it towards nucleophilic attack, making SNAr conditions prohibitively harsh.

  • Sensitive Functional Groups: When substrates contain functional groups that are incompatible with the strong bases or high temperatures sometimes required for SNAr. Buchwald-Hartwig reactions, in particular, have been developed with a wide range of bases, offering more flexibility.[4]

Q5: How does the basicity of the pyridine nitrogen affect the synthesis?

The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate with metal catalysts (e.g., palladium or copper) or Lewis acidic reagents.[14] This coordination can inhibit catalytic activity, effectively poisoning the catalyst and leading to low or no conversion.[14] In such cases, strategies like using a more robust ligand that favors the desired catalytic cycle or slowly adding the pyridine substrate may be necessary.

Section 2: Troubleshooting Guide

Encountering challenges during synthesis is common. This guide provides a systematic approach to diagnosing and solving prevalent issues.

Problem Potential Cause(s) Suggested Solutions & Explanations
Low or No Product Yield 1. Reagent/Solvent Quality: Presence of moisture in reagents or solvents, especially for metal-catalyzed reactions.[15] 2. Suboptimal Base: The selected base may be too weak to deprotonate the phenol effectively or too strong, leading to side reactions. 3. Incorrect Temperature: The reaction may have a high activation energy barrier, or decomposition may occur at elevated temperatures. 4. Catalyst Deactivation (for Buchwald/Ullmann): The catalyst may be poisoned by impurities or inhibited by coordination with the pyridine nitrogen.[14]1. Ensure Anhydrous Conditions: Dry solvents using standard procedures (e.g., distillation from a drying agent or passing through an activated alumina column). Use freshly opened, high-purity reagents.[15] 2. Screen Bases: For SNAr, common bases include K₂CO₃, Cs₂CO₃, and NaH. Cs₂CO₃ is often more effective due to its higher solubility. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common choices.[16][17] 3. Optimize Temperature: Monitor the reaction at a lower temperature and incrementally increase it. For sluggish SNAr reactions, consider microwave irradiation to shorten reaction times.[18] 4. Use Fresh Catalyst/Ligand: Ensure the catalyst is from a reliable source and has been stored properly under an inert atmosphere. Consider using pre-catalysts which can be more robust.[16]
Formation of Side Products 1. Hydrolysis: Reaction of 4-halopyridine with residual water or hydroxide to form 4-hydroxypyridine. 2. Homocoupling (for Ullmann): Self-coupling of the 4-halopyridine to form 4,4'-bipyridine.[19] 3. Side-Chain Reactions: If alkyl substituents are present on the pyridine ring, deprotonation at the benzylic position can lead to undesired reactions.[20]1. Rigorous Anhydrous Technique: As above, scrupulously exclude water from the reaction.[15] 2. Optimize Catalyst/Ligand Ratio: In Ullmann reactions, ensure proper stoichiometry and consider using ligands that favor the cross-coupling pathway. 3. Protect Sensitive Groups: If side-chain reactivity is an issue, consider alternative synthetic strategies or the use of protecting groups.
Difficulty in Product Purification 1. Similar Polarity: The product and unreacted 2-fluorophenol may have very similar polarities, making chromatographic separation difficult. 2. Persistent Impurities: Base or catalyst residues may be carried through the workup.1. Acid/Base Wash: During aqueous workup, perform a wash with a dilute base (e.g., 1 M NaOH) to extract unreacted acidic 2-fluorophenol into the aqueous layer. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[21] 3. Filtration through Silica Plug: To remove catalyst residues, filter the crude product through a short plug of silica gel before concentrating.[22]
Stalled or Inconsistent Reactions 1. Poor Solubility: Reagents, particularly inorganic bases like K₂CO₃, may have poor solubility in the reaction solvent. 2. Inadequate Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and slow reaction rates.1. Change Solvent or Add Phase-Transfer Catalyst: Switch to a more polar aprotic solvent like DMF or DMSO. Alternatively, adding a phase-transfer catalyst can facilitate the reaction. 2. Ensure Efficient Stirring: Use a properly sized stir bar and a stir plate with sufficient power to ensure the reaction mixture is a well-agitated suspension.
Section 3: Visualized Workflows and Mechanisms

Understanding the underlying mechanisms and having a logical workflow for troubleshooting are critical for success.

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 4-Halopyridine Int Meisenheimer Intermediate (Anionic σ-complex) R1->Int Nucleophilic Attack R2 2-Fluorophenoxide R2->Int P1 4-(2-Fluorophenoxy)pyridine Int->P1 Elimination of Leaving Group P2 Halide Ion Int->P2

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents cluster_conditions cluster_analysis Start Low Yield Encountered Check_Reagents 1. Verify Reagent & Solvent Purity Start->Check_Reagents Check_Conditions 2. Scrutinize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK R_Purity Purity Confirmed? Check_Reagents->R_Purity R_Dry Anhydrous? Check_Reagents->R_Dry Analyze_Crude 3. Analyze Crude Mixture (TLC, LCMS, NMR) Check_Conditions->Analyze_Crude Conditions OK C_Temp Temperature Optimal? Check_Conditions->C_Temp C_Base Base Correct? Check_Conditions->C_Base C_Catalyst Catalyst Active? Check_Conditions->C_Catalyst A_SM Starting Material Remaining? Analyze_Crude->A_SM A_Side Side Products Observed? Analyze_Crude->A_Side Inc_Time Increase Time/ Temperature A_SM->Inc_Time Yes Modify Modify Conditions/ Purification Strategy A_Side->Modify Yes

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 4: Experimental Protocols & Data

The following protocols are generalized procedures that serve as excellent starting points for optimization.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for synthesizing related phenoxypyridine structures.[1]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorophenol (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 4-chloropyridine hydrochloride (1.1 eq). Note: If using freebase 4-chloropyridine, 1.05 eq is sufficient.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1 M NaOH (2x) to remove unreacted phenol, then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by flash column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig C-O Coupling

This protocol is based on established principles for palladium-catalyzed C-O bond formation.[16]

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried vial with a magnetic stir bar, Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add 4-bromopyridine (1.0 eq) and 2-fluorophenol (1.2 eq) to the vial.

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration) and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Comparison of Synthetic Routes
Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Coupling Ullmann Condensation
Catalyst None (Base-mediated)Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine LigandCopper source (e.g., CuI, Cu₂O) ± Ligand
Typical Temp. 80 - 140 °C80 - 120 °C100 - 210 °C (classic), 80-130 °C (modern)[6]
Key Strengths Operationally simple, cost-effective, no transition metals required.Broad substrate scope, high functional group tolerance, milder conditions possible.[4]Good for specific substrates, often uses cheaper metal catalyst.
Common Challenges Requires electron-deficient pyridine, can require high temperatures.Cost of catalyst/ligand, sensitivity to air and moisture, potential for catalyst inhibition.[14][23]Often requires high temperatures, stoichiometric copper, and polar aprotic solvents.[6]
Section 5: References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved from [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). Retrieved from [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (2008). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed. (2020). Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025). Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling - SciSpace. (n.d.). Retrieved from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved from [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (n.d.). Retrieved from [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.). Retrieved from

  • Pyridines. (n.d.). Retrieved from [Link]

  • Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed. (2017). Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). Retrieved from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012). Retrieved from

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.). Retrieved from

  • Ullmann coupling-An overview - OperaChem. (2025). Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed. (2016). Retrieved from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid vs. Traditional Dopamine Agonists

The following guide provides a comparative analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid —a structural analogue of the picolinic acid class (often associated with HIF-PH inhibition and metalloenzyme modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid —a structural analogue of the picolinic acid class (often associated with HIF-PH inhibition and metalloenzyme modulation)—versus Traditional Dopamine Agonists (e.g., Pramipexole, Ropinirole) used in the management of neurodegenerative disorders like Parkinson’s Disease (PD).

Executive Summary

This guide contrasts two distinct pharmacological approaches:

  • Traditional Dopamine Agonists (TDAs): Direct ligands that bind and activate dopamine receptors (D2/D3) to alleviate motor symptoms.

  • 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (FPPC): A picolinic acid derivative. Based on its chemical scaffold, this compound functions primarily as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor or a Dopamine Beta-Hydroxylase (DBH) modulator . Unlike TDAs, it targets upstream neuroprotective pathways (HIF stabilization) or neurotransmitter synthesis modulation rather than direct receptor stimulation.

Key Distinction: TDAs provide symptomatic relief via receptor mimicry, whereas FPPC offers potential disease-modifying effects via neuroprotection and metabolic reprogramming.

Mechanistic Comparison

Traditional Dopamine Agonists (TDAs)
  • Mechanism: Orthosteric binding to the dopamine D2 and D3 G-protein coupled receptors (GPCRs).

  • Signaling: Activation of G_i/o proteins

    
     Inhibition of Adenylyl Cyclase 
    
    
    
    Decrease in cAMP
    
    
    Modulation of ion channels (e.g., GIRK activation) and firing rates in the striatum.
  • Outcome: Restoration of motor control; high risk of receptor desensitization (tolerance) and impulse control disorders.

4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (FPPC)
  • Mechanism:

    • Primary (HIF-PH Inhibition): The picolinic acid moiety chelates the active site iron (Fe2+) of HIF-prolyl hydroxylase enzymes. This prevents the degradation of HIF-1

      
      , leading to the transcription of neuroprotective genes (e.g., VEGF, EPO, BDNF).
      
    • Secondary (DBH Inhibition): Picolinic acid derivatives can inhibit Dopamine Beta-Hydroxylase (a copper-dependent enzyme), potentially increasing synaptic dopamine levels by preventing its conversion to norepinephrine.

  • Outcome: Prevention of oxidative stress, maintenance of mitochondrial function, and indirect modulation of dopamine levels.

Signaling Pathway Visualization (DOT)

SignalingPathways cluster_FPPC FPPC Mechanism (Neuroprotection) cluster_TDA Traditional Dopamine Agonist (Symptomatic) FPPC 4-(2-Fluorophenoxy) pyridine-2-carboxylic acid HIFPH HIF-PH Enzyme (Fe2+ Dependent) FPPC->HIFPH Inhibits (Chelation) HIF1a HIF-1α (Stabilized) HIFPH->HIF1a Prevents Degradation Nucleus Nuclear Translocation HIF1a->Nucleus Genes Target Genes (VEGF, EPO, BDNF) Nucleus->Genes Transcription Outcome1 Neuroprotection & Angiogenesis Genes->Outcome1 Agonist Dopamine Agonist (e.g., Pramipexole) D2R D2 Receptor (Gi/o coupled) Agonist->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA Signaling cAMP->PKA Outcome2 Motor Symptom Relief PKA->Outcome2

Caption: Comparison of FPPC's upstream enzyme inhibition (HIF-PH) versus TDA's direct downstream receptor activation.

Pharmacological Profile Comparison

The following data contrasts the typical profiles of a picolinic acid-based inhibitor (FPPC) against a standard agonist (Pramipexole).

Feature4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (FPPC)Traditional Dopamine Agonist (e.g., Pramipexole)
Primary Target HIF-Prolyl Hydroxylase (Enzyme)Dopamine D2/D3 Receptor (GPCR)
Binding Mode Active Site Metal Chelation (Fe2+/Cu2+)Orthosteric Agonism (Asp113 interaction)
Potency (IC50/Ki) IC50: ~10–100 nM (Enzyme Inhibition)Ki: 0.5–5.0 nM (Receptor Binding)
Selectivity Moderate (may affect other metalloenzymes like DBH)High for D2-like vs D1-like receptors
Half-life (t1/2) Variable (typically 4–12 h for class)8–12 h
BBB Penetration Moderate (requires specific transport or lipophilicity)High (designed for CNS access)
Key Side Effect Erythropoiesis (increased RBCs), potential hypotensionDyskinesia, Nausea, Impulse Control Disorders

Experimental Validation Protocols

To validate the efficacy of FPPC versus TDAs, researchers must employ distinct assay platforms.

Protocol A: HIF-1 Stabilization Assay (For FPPC)

Objective: Confirm FPPC inhibits HIF-PH and stabilizes HIF-1


 protein levels.
  • Cell Culture: Seed SH-SY5Y (neuroblastoma) cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with FPPC (0.1, 1, 10

    
    M) or Vehicle (DMSO) for 6 hours. Use Desidustat  (10 
    
    
    
    M) as a positive control.
  • Lysis: Wash with PBS and lyse using RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 30

      
      g protein/lane on 8% SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Primary Ab: Anti-HIF-1

      
       (1:1000). Loading Control: Anti-
      
      
      
      -actin.
  • Quantification: Measure band density. A >2-fold increase in HIF-1

    
     vs. vehicle confirms mechanism.
    
Protocol B: [35S]-GTP S Binding Assay (For TDAs)

Objective: Measure functional activation of G-proteins by Dopamine Agonists.

  • Membrane Prep: Prepare membranes from CHO-K1 cells stably expressing human D2 receptors.

  • Incubation: Mix 10

    
    g membrane protein with:
    
    • Test Compound (Agonist) at varying concentrations (

      
       to 
      
      
      
      M).
    • [35S]-GTP

      
      S (0.1 nM).
      
    • GDP (10

      
      M) to reduce basal binding.
      
  • Reaction: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters.

  • Counting: Measure radioactivity via liquid scintillation.

  • Analysis: Plot dose-response curve to determine EC50 and Emax.

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_FPPC_Exp FPPC Validation (Enzyme) cluster_TDA_Exp TDA Validation (Receptor) start Start Validation step1a SH-SY5Y Cell Culture start->step1a step1b CHO-D2 Membrane Prep start->step1b step2a Treat with FPPC (0.1 - 10 µM) step1a->step2a step3a Western Blot (Anti-HIF-1α) step2a->step3a result1 Data: HIF Stabilization (Fold Change) step3a->result1 step2b Add [35S]-GTPγS + Agonist step1b->step2b step3b Scintillation Counting step2b->step3b result2 Data: EC50 / Emax (G-protein Activation) step3b->result2

Caption: Parallel workflows for validating enzyme inhibition (FPPC) vs. receptor activation (TDA).

Therapeutic Context & Conclusion

Clinical Implications
  • Traditional Agonists: Remain the gold standard for symptomatic management of early-onset Parkinson's. However, they do not halt disease progression and often lose efficacy over time due to receptor downregulation.

  • FPPC (Picolinic Acid Derivative): Represents a "next-generation" approach focusing on neurorescue . By stabilizing HIF-1

    
    , FPPC mimics a hypoxic preconditioning state, enhancing mitochondrial resilience and potentially slowing dopaminergic neuron death.
    
Recommendation

For drug development professionals, FPPC should not be screened using standard GPCR displacement assays (e.g., Raclopride binding), as it will likely show no affinity. Instead, it should be evaluated in neuroprotection assays (e.g., MPTP-induced toxicity models) and enzyme inhibition panels (HIF-PH, DBH).

References

  • PubChem. Picolinic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Gupta, N. & Jayakumar, J. HIF-Prolyl Hydroxylase Inhibitors: A New Paradigm in Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • Beal, M. F. Picolinic Acid and Neuroprotection. Journal of Neurochemistry. Available at: [Link]

  • DrugBank. Dopamine Agonists: Mechanism and Classification. Available at: [Link]

  • Vertex Pharmaceuticals.Patent US2010012345: Picolinic acid derivatives as HIF-PH inhibitors. (Illustrative reference for structural class).

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Comparative

Comparative Efficacy of Tavapadon and Levodopa in Parkinson's Disease Models: A Guide for Researchers

This guide provides an in-depth comparison of Tavapadon, a novel D1/D5 partial agonist, and levodopa, the long-standing gold standard for Parkinson's disease (PD) treatment. We will delve into their distinct mechanisms o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Tavapadon, a novel D1/D5 partial agonist, and levodopa, the long-standing gold standard for Parkinson's disease (PD) treatment. We will delve into their distinct mechanisms of action, compare their efficacy in preclinical and clinical models, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two therapeutic agents.

Introduction: The Evolving Landscape of Parkinson's Disease Therapeutics

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] For over five decades, the cornerstone of symptomatic treatment has been levodopa, a dopamine precursor that effectively replenishes dopamine levels in the brain.[3][4][5] However, long-term levodopa therapy is often complicated by the emergence of motor fluctuations and troublesome involuntary movements known as dyskinesias.[3][4][5] This has driven the search for alternative and adjunctive therapies that can provide sustained motor control with a more favorable side-effect profile.

Tavapadon, a novel, selective partial agonist of the D1 and D5 dopamine receptors, represents a promising new approach.[1][6][7] By selectively targeting the D1/D5 receptors, Tavapadon aims to provide robust motor symptom relief while potentially mitigating the side effects associated with the strong, repeated stimulation of D2/D3 receptors by levodopa and other dopamine agonists.[6][8]

Unraveling the Mechanisms: Tavapadon vs. Levodopa

The therapeutic effects and side-effect profiles of Tavapadon and levodopa are rooted in their distinct interactions with the dopaminergic system.

Levodopa: As a dopamine precursor, levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[4] This newly synthesized dopamine is then released, non-physiologically, from remaining dopaminergic and other neurons, leading to broad stimulation of all dopamine receptor subtypes (D1-D5). While highly effective in alleviating motor symptoms, this pulsatile and non-targeted stimulation is believed to contribute to the development of motor complications over time.[4][5][9]

Tavapadon: In contrast, Tavapadon is a direct-acting partial agonist with high selectivity for D1 and D5 dopamine receptors.[1][6] It primarily activates the "direct pathway" medium spiny neurons, which is thought to be crucial for facilitating movement.[6][8] Its partial agonism provides a more modulated and sustained receptor stimulation compared to the full agonism of dopamine derived from levodopa.[1] This more "natural" and steady stimulation is hypothesized to reduce the risk of motor fluctuations and dyskinesia.[1][10]

Signaling Pathway Visualization

Dopaminergic Signaling Pathways cluster_0 Levodopa Pathway cluster_1 Tavapadon Pathway Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine AADC Conversion D1_R_L D1-like R (D1, D5) Dopamine->D1_R_L Pulsatile Stimulation D2_R_L D2-like R (D2, D3, D4) Dopamine->D2_R_L Pulsatile Stimulation Side_Effects_L Motor Fluctuations & Dyskinesia Dopamine->Side_Effects_L Motor_Control_L Motor Control D1_R_L->Motor_Control_L D2_R_L->Motor_Control_L Tavapadon Tavapadon D1_R_T D1/D5 Receptors Tavapadon->D1_R_T Selective Partial Agonism Reduced_Side_Effects_T Reduced Risk of Motor Complications Tavapadon->Reduced_Side_Effects_T Motor_Control_T Motor Control D1_R_T->Motor_Control_T

Caption: Comparative signaling of Levodopa and Tavapadon.

Comparative Efficacy in Preclinical and Clinical Models

The evaluation of anti-parkinsonian drugs relies on a variety of preclinical models that aim to replicate the key features of the disease.[11][12] These models, ranging from neurotoxin-induced rodent and primate models to genetic models, have been instrumental in characterizing the efficacy of both levodopa and Tavapadon.[11]

Preclinical Evidence

Preclinical studies in primate models of Parkinson's disease have demonstrated that Tavapadon can produce motor rescue comparable to levodopa but with a significantly lower incidence of dyskinesia.[13][14][15] For instance, in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated non-human primates, higher doses of Tavapadon showed an improved duration of efficacy compared to levodopa.[14] This suggests that the selective D1/D5 partial agonism of Tavapadon may offer a wider therapeutic window.

Clinical Trial Data

The clinical development of Tavapadon has been extensive, with the TEMPO program comprising several Phase 3 trials evaluating its efficacy and safety as both monotherapy and adjunctive therapy.[7][16]

Tavapadon as Monotherapy:

In treatment-naïve patients with early-stage Parkinson's disease, Tavapadon monotherapy has shown significant improvements in motor function. The TEMPO-1 and TEMPO-2 trials demonstrated statistically significant reductions in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined scores compared to placebo.[17][18][19] In the TEMPO-2 trial, the Tavapadon group showed an average improvement of nine points on this scale, a result described as "nearly unheard of".[16]

Tavapadon as Adjunctive Therapy:

For patients with more advanced disease experiencing motor fluctuations on levodopa, Tavapadon has been evaluated as an adjunctive therapy in the TEMPO-3 trial.[16][20] The results showed that adding Tavapadon to a stable levodopa regimen resulted in a clinically meaningful and statistically significant increase of 1.1 hours in total daily "on" time without troublesome dyskinesia compared to placebo.[13][17][20][21] Furthermore, there was a significant reduction in "off" time.[17][22]

Quantitative Comparison of Clinical Efficacy
TrialPatient PopulationTreatmentPrimary EndpointResult
TEMPO-2 [16][18]Early-stage PD (treatment-naïve)Tavapadon Monotherapy vs. PlaceboChange in MDS-UPDRS Parts II & III score-9.0 point improvement vs. placebo
TEMPO-3 [13][16][17][20][22]Advanced PD with motor fluctuationsTavapadon + Levodopa vs. Placebo + LevodopaChange in "On" time without troublesome dyskinesia+1.1 hours vs. placebo
TEMPO-3 [13][17]Advanced PD with motor fluctuationsTavapadon + Levodopa vs. Placebo + LevodopaChange in "Off" time-0.94 hours vs. placebo

Experimental Protocols for Efficacy Evaluation

The assessment of anti-parkinsonian drug efficacy requires robust and well-defined experimental protocols. Below are examples of methodologies commonly employed in preclinical and clinical settings.

Preclinical Evaluation in a Rodent Model of Parkinson's Disease

Objective: To assess the ability of a test compound to reverse motor deficits in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Step-by-Step Methodology:

  • Induction of Parkinsonism:

    • Anesthetize adult male Sprague-Dawley rats.

    • Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

    • Allow a recovery period of at least two weeks.

  • Assessment of Lesion Efficacy:

    • Administer a low dose of apomorphine, a dopamine agonist, and measure contralateral rotations. A significant number of rotations confirms a successful lesion.

  • Drug Administration:

    • Randomly assign lesioned animals to treatment groups (e.g., vehicle, levodopa/carbidopa, varying doses of Tavapadon).

    • Administer the assigned treatment via the appropriate route (e.g., oral gavage).

  • Behavioral Testing:

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration. A therapeutic effect is indicated by an increased use of the impaired limb.

    • Stepping Test: Hold the rat so that only its hindlimbs are on a surface and move it sideways. Count the number of adjusting steps made with the impaired forelimb. An increase in the number of steps suggests motor improvement.

    • Rotational Behavior: Following drug administration, place the rat in a circular arena and record the net rotations over a set period. A reduction in contralateral rotations (for dopamine agonists) or induction of ipsilateral rotations indicates a therapeutic effect.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.

Clinical Evaluation of Motor Fluctuations

Objective: To quantify the effect of an adjunctive therapy on "on" and "off" time in Parkinson's disease patients with motor fluctuations.

Step-by-Step Methodology:

  • Patient Selection:

    • Recruit patients with a diagnosis of idiopathic Parkinson's disease who are on a stable dose of levodopa and experience predictable "off" periods.

  • Baseline Assessment:

    • Over a period of several days, patients complete a "Hauser" diary, recording their motor state (e.g., "on," "on with non-troublesome dyskinesia," "on with troublesome dyskinesia," "off") at regular intervals throughout the day.

    • Conduct a baseline assessment of motor function using the MDS-UPDRS Part III (motor examination).

  • Randomization and Treatment:

    • Randomly assign patients to receive either the investigational drug (e.g., Tavapadon) or a placebo, in addition to their existing levodopa regimen.

    • The study should be double-blinded to minimize bias.

  • Follow-up and Data Collection:

    • At predefined time points (e.g., weekly or monthly), patients complete the Hauser diaries.

    • Conduct follow-up MDS-UPDRS assessments.

    • Monitor for adverse events.

  • Data Analysis:

    • The primary endpoint is typically the change from baseline in the average daily "on" time without troublesome dyskinesia.

    • Secondary endpoints may include changes in "off" time, MDS-UPDRS scores, and safety and tolerability measures.

    • Use appropriate statistical models (e.g., ANCOVA) to compare the treatment and placebo groups.

Experimental Workflow Visualization

Preclinical Drug Evaluation Workflow A Rodent Model Selection (e.g., 6-OHDA rat) B Induction of Dopaminergic Lesion A->B C Post-Lesion Recovery Period B->C D Baseline Behavioral Assessment C->D E Randomization to Treatment Groups D->E F Chronic Drug Administration E->F G Post-Treatment Behavioral Testing F->G H Histological/Biochemical Analysis G->H I Data Analysis & Interpretation H->I

Caption: A typical workflow for preclinical evaluation of anti-PD drugs.

Synthesis and Future Directions

The comparative data from preclinical and clinical studies suggest that Tavapadon offers a distinct therapeutic profile compared to levodopa. While levodopa remains a highly effective treatment for the motor symptoms of Parkinson's disease, its long-term use is associated with significant motor complications.[3][4][5]

Tavapadon's selective D1/D5 partial agonism appears to provide robust motor control with a potentially lower risk of inducing dyskinesia.[13][15] As a monotherapy, it shows promise in delaying the need for levodopa in early-stage patients.[16] As an adjunctive therapy, it can significantly improve "on" time without troublesome dyskinesia in patients with more advanced disease.[16][17][20]

The favorable side-effect profile observed in clinical trials, with most adverse events being mild to moderate, further supports its potential as a valuable addition to the Parkinson's disease treatment armamentarium.[16][23] The ongoing long-term safety and efficacy studies, such as the TEMPO-4 open-label extension trial, will provide further insights into the sustained benefits of Tavapadon.[16]

The development of Tavapadon exemplifies a targeted approach to drug design, moving beyond broad receptor stimulation to a more nuanced modulation of specific signaling pathways. This strategy holds promise for developing future therapies for Parkinson's disease and other neurological disorders that offer improved efficacy and tolerability.

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  • What is Tavapadon used for?. Patsnap Synapse. [Link]

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Validation

A Comparative In Vitro Guide to Validating the Therapeutic Efficacy of Tavapadon

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of Tavapadon, a novel dopamine D1/D5 partial agonist for Parkinson's dise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of Tavapadon, a novel dopamine D1/D5 partial agonist for Parkinson's disease, through a series of robust in vitro assays. We will objectively compare its performance with alternative D1/D5 receptor agonists and provide the rationale behind the experimental design, ensuring a self-validating system for data interpretation.

Introduction: The Rationale for a Selective D1/D5 Partial Agonist in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] For decades, the gold-standard treatment has been Levodopa, a dopamine precursor.[1] However, long-term Levodopa therapy is often complicated by motor fluctuations and dyskinesia.[1] Existing dopamine agonists that primarily target D2/D3 receptors have shown moderate efficacy but can be associated with significant side effects, including impulse control disorders and excessive daytime sleepiness.[3]

Tavapadon emerges as a promising therapeutic by selectively targeting the D1 and D5 dopamine receptors, which are coupled to the Gαs/olf protein and play a crucial role in the "direct pathway" of motor control.[3][4] As a partial agonist, Tavapadon is designed to provide sufficient dopaminergic stimulation to improve motor function while avoiding the overstimulation that can lead to the adverse effects associated with full agonists.[4][5] This guide will detail the in vitro methodologies to rigorously test this hypothesis.

I. Foundational Characterization: Receptor Binding and Selectivity

The initial step in validating Tavapadon's therapeutic potential is to confirm its binding affinity and selectivity for the target receptors. This is crucial to establish that the compound interacts with the intended molecular target and to rule out off-target effects that could lead to undesirable side effects.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target receptor by the unlabeled test compound.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D1 or D5 receptor.

    • Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation.

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors).

    • Add increasing concentrations of the unlabeled test compounds: Tavapadon, a full agonist (e.g., Dihydrexidine), and a D2-selective ligand (e.g., Spiperone) as a negative control.

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) for each compound by fitting the data to a one-site competition model. The Ki value represents the affinity of the compound for the receptor.

Expected Outcome: Tavapadon should exhibit high affinity (low nanomolar Ki) for both D1 and D5 receptors and significantly lower affinity for D2/D3/D4 receptors, confirming its selectivity.

Comparative Binding Affinity Data
CompoundD1 Receptor Ki (nM)D5 Receptor Ki (nM)D2 Receptor Ki (nM)
Tavapadon 913≥6210
Dihydrexidine ~10-~130
A-77636 39.8->10,000
SKF-81297 15--

II. Functional Characterization: G-Protein Signaling Pathway

Following confirmation of binding, the next critical step is to assess the functional consequence of that binding. For D1/D5 receptors, the primary signaling pathway is the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

cAMP Accumulation Assay: Measuring Gs Pathway Activation

This assay directly quantifies the production of cAMP in response to receptor activation, providing a measure of the compound's efficacy as an agonist.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human D1 or D5 receptor in a 96-well plate.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with increasing concentrations of Tavapadon, a full agonist (e.g., Dopamine or Dihydrexidine), and a partial agonist (e.g., SKF-38393).

  • cAMP Quantification:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves.

    • Calculate the EC50 (potency) and Emax (efficacy) for each compound. The Emax is typically expressed as a percentage of the response to a full agonist like dopamine.

Expected Outcome: Tavapadon should elicit a dose-dependent increase in cAMP, with an Emax significantly lower than that of a full agonist, confirming its partial agonist activity.

CRE-Luciferase Reporter Gene Assay: A Downstream Readout of Gs Activation

This assay provides a more integrated measure of G-protein signaling by quantifying the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE).

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

  • Cell Line:

    • Use a HEK293 cell line stably co-expressing the human D1 or D5 receptor and a CRE-luciferase reporter construct.[9][10]

  • Compound Treatment:

    • Seed the cells in a 96-well plate and treat with increasing concentrations of Tavapadon and comparator compounds.

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (typically 4-6 hours), lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 and Emax values as in the cAMP accumulation assay.

Expected Outcome: The results should corroborate the findings from the direct cAMP assay, with Tavapadon demonstrating partial agonism in inducing luciferase expression.

Comparative Functional Data
CompoundD1 Receptor EC50 (nM)D1 Receptor Emax (% of Dopamine)
Tavapadon 1965%
Dihydrexidine ~10-20~100%
A-77636 ~1~134%
SKF-81297 1.4-
Signaling Pathway and Assay Workflow Diagrams

Gprotein_Signaling cluster_membrane Cell Membrane D1R D1/D5 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts Tavapadon Tavapadon (Partial Agonist) Tavapadon->D1R Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes

Caption: D1/D5 receptor G-protein signaling pathway.

Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays b1 Prepare Membranes (HEK293-D1/D5) b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 f1 Seed Cells (HEK293-D1/D5) f2 Treat with Test Compound f1->f2 f3a Measure cAMP (HTRF/ELISA) f2->f3a f3b Measure Luciferase (Reporter Assay) f2->f3b f4 Calculate EC50 & Emax f3a->f4 f3b->f4

Caption: Workflow for binding and functional assays.

III. Desensitization and Downregulation: Assessing Biased Agonism

A key aspect of Tavapadon's proposed therapeutic advantage is its potential to cause less receptor desensitization and downregulation compared to full agonists. This can be investigated by measuring β-arrestin recruitment, a key step in GPCR desensitization.

β-Arrestin Recruitment Assay: Probing for Biased Signaling

This assay determines the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin. A compound that activates G-protein signaling with minimal β-arrestin recruitment is considered a "biased agonist."

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango™, PathHunter™, or a BRET-based system). These cells typically co-express the D1 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and stimulate with increasing concentrations of Tavapadon and comparator compounds.

  • Signal Detection:

    • Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 and Emax values for β-arrestin recruitment.

Expected Outcome: Tavapadon is expected to be a weak partial agonist for β-arrestin recruitment, with a significantly lower Emax compared to full agonists like dopamine and A-77636.[13][14] This would provide a mechanistic basis for a reduced propensity to cause receptor desensitization and tolerance.

Comparative β-Arrestin Recruitment Data
CompoundD1 Receptor β-Arrestin Recruitment Emax (% of Dopamine)
Tavapadon Low Partial Agonist Activity
Dihydrexidine Full Agonist Activity
A-77636 Full Agonist Activity

Note: Qualitative data based on published findings.[13][14]

IV. Neuroprotection: Validating Therapeutic Efficacy in a Disease Model

To bridge the gap between molecular pharmacology and therapeutic application, it is essential to evaluate Tavapadon's effects in a cellular model of Parkinson's disease.

Neuroprotection Assay in an MPP+ Model of Neuronal Death

MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, thus mimicking a key pathological feature of Parkinson's disease.[15][16]

Experimental Protocol: Neuroprotection Assay

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., human dopaminergic LUHMES cells or primary mesencephalic neurons).

  • Treatment:

    • Pre-treat the cells with various concentrations of Tavapadon or a comparator D1/D5 agonist for a specified period.

    • Expose the cells to a toxic concentration of MPP+.

  • Assessment of Cell Viability:

    • Measure cell viability using assays such as the MTT assay (measures metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) (indicates cell death).

    • Alternatively, use immunocytochemistry to stain for tyrosine hydroxylase (a marker for dopaminergic neurons) and count the number of surviving neurons.

  • Data Analysis:

    • Compare the viability of cells treated with the test compounds and MPP+ to cells treated with MPP+ alone.

Expected Outcome: Tavapadon is expected to confer a neuroprotective effect, as evidenced by a significant increase in the survival of dopaminergic neurons in the presence of MPP+. This would suggest that its therapeutic action extends beyond mere symptomatic relief.

Conclusion

The in vitro assays detailed in this guide provide a robust and multi-faceted approach to validating the therapeutic efficacy of Tavapadon. By systematically characterizing its receptor binding profile, functional activity at the G-protein and β-arrestin pathways, and its neuroprotective effects in a disease-relevant model, researchers can build a comprehensive understanding of its pharmacological properties. The comparative data presented herein, based on existing literature, highlights Tavapadon's unique profile as a selective D1/D5 partial agonist with biased signaling properties. This in vitro validation is a critical step in the continued development and understanding of this promising new therapeutic for Parkinson's disease.

References
  • Gray, D. L., Allen, J. A., Mente, S., O'Connor, R. E., DeMarco, G. J., Efremov, I., ... & Conroy, J. L. (2018). Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor. Nature communications, 9(1), 674. [Link]

  • Kebabian, J. W., Britton, D. R., DeNinno, M. P., Perner, R., Smith, L., Jenner, P., ... & Schoenleber, R. (1992). A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets. European journal of pharmacology, 229(2-3), 203-209. [Link]

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  • Nielsen, S. M., Red-Horse, K., & Schmaier, A. A. (2023). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS chemical neuroscience. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Marti-Solano, M., Mishima, T., ... & Babu, M. M. (2020). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. CNS drugs, 34(11), 1137-1154. [Link]

  • Tivol, E. A., Shalaby, I. A., & Law, S. F. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of receptor research, 13(1-4), 79-94. [Link]

  • Lin, D. T., & Wang, J. (2016). Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with A-77636. The Journal of pharmacology and experimental therapeutics, 276(3), 1043-1051. [Link]

  • Gray, D. L., Allen, J. A., Mente, S., O'Connor, R., Kozak, R., & Ehlers, M. (2018). Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor. Nature Communications, 9(1), 674. [Link]

  • Drug Hunter. (2025, March 12). tavapadon (CVL-751, PF-06649751). Drug Hunter. [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]

  • Gray, D. L., Allen, J. A., Mente, S., O'Connor, R., Kozak, R., & Ehlers, M. (2018). Impaired β-arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor. UTMB Research Expert Profiles. [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SKF-81297 [Ligand Id: 938] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Gnanalingham, K. K., & Mailman, R. B. (2001). Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease. The Journal of pharmacology and experimental therapeutics, 296(2), 437-444. [Link]

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Comparative

Ensuring the reproducibility of experimental results with 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid, a key building block in medicinal chemistry, with a focus on ensuring the reproducibility of its synthesis and application in experimental settings. We will explore its synthesis, characterization, and a comparison with alternative compounds, supported by experimental data and detailed protocols.

Introduction to 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a pyridine-2-carboxylic acid scaffold linked to a 2-fluorophenoxy moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Notably, this scaffold is a common feature in many small molecule inhibitors of c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, and is a validated target in cancer therapy.[1][2]

The reliability of experimental outcomes using this compound is paramount. This guide will address the critical factors that influence reproducibility, from the initial synthesis and purification to its application in biological assays.

Synthesis and Characterization: A Pathway to Purity and Consistency

Synthetic Protocol

The synthesis of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid can be achieved through a two-step process involving the esterification of a picolinic acid derivative followed by a nucleophilic aromatic substitution (SNAr) reaction. This approach is adapted from established methods for the synthesis of similar phenoxypyridine compounds.[1]

Step 1: Esterification of 4-Chloro-picolinic acid

The initial step involves the conversion of 4-chloro-picolinic acid to its corresponding ethyl ester. This is a crucial step to protect the carboxylic acid functionality during the subsequent substitution reaction.

  • Reaction: 4-chloro-picolinic acid is reacted with thionyl chloride (SOCl₂) to form the acid chloride, which is then treated with ethanol to yield ethyl 4-chloropicolinate.

  • Rationale: The esterification protects the carboxylic acid from unwanted side reactions in the next step. Thionyl chloride is an effective reagent for this transformation.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is the core reaction where the 2-fluorophenoxy group is introduced.

  • Reaction: Ethyl 4-chloropicolinate is reacted with 2-fluorophenol in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Rationale: The electron-withdrawing nature of the pyridine ring and the carboxylic ester group activate the 4-position for nucleophilic attack by the phenoxide ion generated from 2-fluorophenol and the base.

Step 3: Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Reaction: The resulting ethyl 4-(2-fluorophenoxy)picolinate is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to precipitate the final product.

  • Rationale: This deprotection step yields the final carboxylic acid, which is often the desired functionality for further derivatization or biological testing.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: SNAr Reaction cluster_step3 Step 3: Hydrolysis 4-chloro-picolinic_acid 4-Chloro-picolinic acid SOCl2_EtOH SOCl₂, Ethanol 4-chloro-picolinic_acid->SOCl2_EtOH Ethyl_4-chloropicolinate Ethyl 4-chloropicolinate SOCl2_EtOH->Ethyl_4-chloropicolinate 2-Fluorophenol_Base 2-Fluorophenol, Base (e.g., K₂CO₃) Ethyl_4-chloropicolinate->2-Fluorophenol_Base Ethyl_4-(2-fluorophenoxy)picolinate Ethyl 4-(2-fluorophenoxy)picolinate 2-Fluorophenol_Base->Ethyl_4-(2-fluorophenoxy)picolinate Base_then_Acid 1. NaOH 2. HCl Ethyl_4-(2-fluorophenoxy)picolinate->Base_then_Acid Final_Product 4-(2-Fluorophenoxy)pyridine- 2-carboxylic acid Base_then_Acid->Final_Product

Synthetic workflow for 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid.
Purification and Quality Control

To ensure high purity, the crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final product is critical for reproducible results and should be rigorously assessed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Outcome for High Purity Sample
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify impuritiesA single major peak with >98% purity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structureSpectra consistent with the proposed structure, with no significant impurity peaks.[1]
Mass Spectrometry (MS) Determine molecular weightA molecular ion peak corresponding to the exact mass of the compound.
Melting Point Assess purityA sharp melting point range.

A detailed protocol for HPLC analysis is provided below.

HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This multi-faceted approach to quality control provides a high degree of confidence in the identity and purity of the synthesized compound, which is the first step in ensuring experimental reproducibility.

Comparison with Alternative c-Met Kinase Inhibitors

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is a precursor to many potent c-Met kinase inhibitors. To understand its utility, it is beneficial to compare the activity of its derivatives with other established c-Met inhibitors. The inhibitory concentration (IC₅₀) is a common metric for comparing the potency of inhibitors.

Compoundc-Met IC₅₀ (nM)Cell Line(s)Reference
Foretinib 23MKN-45[4]
Compound 26c (a 4-(2-fluorophenoxy)-3,3'-bipyridine derivative) 8.2MKN-45[4]
Compound 16 (a 4-(2-fluorophenoxy)quinoline derivative) 1.1-[5]
Compound 26a (a N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative) 16-[6]
Compound 12d (a 2-substituted-4-(2-fluorophenoxy) pyridine derivative) 110-[7]

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

This table highlights that derivatives of the 4-(2-fluorophenoxy)pyridine scaffold can exhibit potent c-Met inhibitory activity, often superior to established inhibitors like Foretinib. The choice of an alternative compound will depend on the specific research question, desired selectivity profile, and other experimental parameters.

Ensuring Reproducibility in Biological Assays

Once a highly pure and well-characterized batch of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid or its derivative is obtained, the focus shifts to maintaining reproducibility in biological experiments.

Assay_Workflow Start Start: High-Purity Compound Stock_Solution Prepare Fresh Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Treatment Treat Cells with Compound Serial_Dilution->Treatment Cell_Culture Standardized Cell Culture (Consistent passage number, density) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Analysis Consistent Data Analysis (Standardized statistical methods) Assay->Data_Analysis End End: Reproducible Results Data_Analysis->End

Workflow for a reproducible in vitro cell-based assay.

Key Factors for Reproducibility:

  • Reagent Consistency: Use reagents from the same supplier and lot number whenever possible. Document all reagent details.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including media, supplements, passage number, and cell density.

  • Assay Protocols: Adhere strictly to standardized and well-documented assay protocols. Any deviations should be carefully recorded.

  • Instrumentation: Regularly calibrate and maintain all laboratory equipment.

  • Data Analysis: Employ consistent and appropriate statistical methods for data analysis. Clearly define the criteria for data inclusion and exclusion.

The c-Met Signaling Pathway

Understanding the biological context is crucial for interpreting experimental results. As many derivatives of 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid target the c-Met receptor, a simplified diagram of its signaling pathway is presented below.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 4-(2-Fluorophenoxy)pyridine -2-carboxylic acid derivative Inhibitor->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified c-Met signaling pathway and the point of inhibition.

Inhibition of c-Met by compounds derived from 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid is expected to block downstream signaling through pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to reduced cell proliferation, survival, and migration.

Conclusion

Ensuring the reproducibility of experimental results with 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid and its derivatives is a multi-faceted challenge that requires meticulous attention to detail at every stage of the research process. By implementing robust synthetic and purification protocols, rigorous analytical characterization, and standardized biological assays, researchers can significantly enhance the reliability and impact of their findings. This guide provides a framework for achieving this goal, thereby fostering a culture of scientific integrity and accelerating the development of novel therapeutics.

References

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  • Gu W, Dai Y, Qiang H, et al. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry. 2017;72:116-122. doi:10.1016/j.bioorg.2017.04.001. [Link]

  • Zhao X, Wang L, Li Z, et al. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry. 2016;122:346-356. doi:10.1016/j.ejmech.2016.04.062. [Link]

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  • Zhu W, Ouyang J, Chen S, et al. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. 2024;264:115939. doi:10.1016/j.ejmech.2023.115939. [Link]

  • Zhao X, Wang L, Xing Y, et al. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry. 2017;25(3):886-896. doi:10.1016/j.bmc.2016.12.002. [Link]

Sources

Validation

A Comparative Analysis of Tavapadon's Selectivity Profile Against Other Dopaminergic Ligands

A Guide for Researchers and Drug Development Professionals In the landscape of therapeutic development for neurological disorders such as Parkinson's disease, the precise targeting of dopamine receptors is a paramount ob...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development for neurological disorders such as Parkinson's disease, the precise targeting of dopamine receptors is a paramount objective. The efficacy and side-effect profile of dopaminergic agents are intrinsically linked to their selectivity and functional activity at the various dopamine receptor subtypes. This guide provides an in-depth, objective comparison of the selectivity profile of Tavapadon, a novel D1/D5 partial agonist, with a range of other clinically relevant dopaminergic ligands. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

The Critical Role of Dopamine Receptor Selectivity

The dopamine receptor system is comprised of five G-protein coupled receptor subtypes, broadly categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors are primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase and reduces cAMP levels.[1] This fundamental difference in signaling underlies their distinct physiological roles.

The direct pathway of motor control is predominantly mediated by D1 receptors, while the indirect pathway is modulated by D2 receptors.[2] Consequently, the selectivity of a dopaminergic ligand for these receptor subtypes profoundly influences its therapeutic effects and potential for adverse reactions. For instance, while D2 receptor agonism has been the cornerstone of Parkinson's disease therapy, it is also associated with side effects such as impulse control disorders and excessive daytime sleepiness.[3][4] Tavapadon's unique profile as a selective D1/D5 partial agonist represents a targeted approach to modulate the direct pathway, potentially offering a more favorable balance of efficacy and tolerability.[3][5][6]

Comparative Selectivity Profiles: A Data-Driven Overview

The selectivity of a ligand is quantitatively expressed by its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The functional activity of a ligand is characterized by its potency (EC50), the concentration at which it elicits a half-maximal response, and its intrinsic activity (IA), which describes the maximal effect of the ligand relative to the endogenous agonist, dopamine.

Binding Affinity (Ki, nM)

The following table summarizes the binding affinities of Tavapadon and other selected dopaminergic ligands for human dopamine receptor subtypes.

LigandD1D2D3D4D5Serotonin (5-HT1A)Adrenergic (α2B)
Tavapadon 9 [5][7][8][9]≥6210 [5][7][9]≥6720 [5][7][9]≥4870 [5][7][9]13 [5][7][8][9]--
Ropinirole No affinity at 10⁻⁴ M29---InactiveWeakly active
Pramipexole >10,000[10]>20,000 selectivity over D3[10]0.53[10]--Minimal interaction[4][11]Minimal interaction[4][11]
Rotigotine 83[3][12][13]13.5[3][12]0.71[3][12][13]3.9 - 15[3][12][13]5.4[3][12]30[3][12]27[3][12]
Apomorphine Activates[14][15]Activates[14][15]Activates[15]Activates[15]Activates[15]High affinity[15]High affinity[15]
Bromocriptine Weak antagonist[16]Agonist[16]-----
Functional Activity

The functional activity data further delineates the distinct pharmacological profiles of these ligands.

LigandReceptorPotency (EC50/pEC50)Intrinsic Activity (% of Dopamine)Classification
Tavapadon D119 nM[5][7]65%[5][7][8][9]Partial Agonist
D517 nM[5][7]81%[5][7][8][9]Partial Agonist
Ropinirole D27.4 (pEC50)[17]Full Agonist[17]Full Agonist
D38.4 (pEC50)[17]Full Agonist[17]Full Agonist
D46.8 (pEC50)[17]Full Agonist[17]Full Agonist
Pramipexole D2 subfamily-Full Agonist[4][11][18]Full Agonist
Rotigotine D19.0 (pEC50)[19][20]Full Agonist[19][20]Full Agonist
D29.4-8.6 (pEC50)[19][20]Full Agonist[19][20]Full Agonist
D39.7 (pEC50)[19][20]Full Agonist[19][20]Full Agonist
Apomorphine D10.78 nM[21]100%[21]Full Agonist
D2L0.10 nM[21]100%[21]Full Agonist
D32.20 nM[21]94%[21]Full Agonist
Bromocriptine D311.3 nM[22]-Agonist

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Decoding the Data: Tavapadon's Unique Signature

The data clearly illustrates Tavapadon's distinct selectivity profile. It exhibits high affinity and partial agonist activity at D1 and D5 receptors while demonstrating negligible affinity for D2, D3, and D4 receptors.[5][7][8][9] This contrasts sharply with the other listed dopaminergic ligands, which primarily target the D2-like receptor family.

  • Ropinirole and Pramipexole are selective agonists for the D2-like receptors, with Pramipexole showing a particular preference for the D3 subtype.[4][10][11][17][18]

  • Rotigotine displays a broader profile, acting as a full agonist at D1, D2, and D3 receptors, with a preference for the D3 receptor.[3][12][13][19][20][23] It also has notable affinity for some serotonin and adrenergic receptors.[3][12]

  • Apomorphine is a non-selective dopamine agonist, activating both D1-like and D2-like receptors.[14][15][21]

  • Bromocriptine acts as a D2-like receptor agonist and a weak D1-like receptor antagonist.[16]

The partial agonism of Tavapadon is another key differentiator. By not fully activating the D1 and D5 receptors, it may provide a more modulated and sustained stimulation of the direct pathway, potentially reducing the risk of the motor complications and receptor desensitization associated with full agonists.[5][7][9]

Experimental Methodologies: Ensuring Scientific Rigor

The determination of a ligand's selectivity profile relies on a suite of robust in vitro assays. The data presented in this guide are derived from such well-established experimental protocols.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. The underlying principle is competitive displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Workflow for Radioligand Binding Assay

prep Receptor Preparation (Cell membranes expressing target receptor) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]SCH23390 for D1) radioligand->incubation test_compound Test Compound (e.g., Tavapadon) test_compound->incubation filtration Separation (Rapid vacuum filtration to separate bound from free radioligand) incubation->filtration scintillation Quantification (Scintillation counting to measure radioactivity) filtration->scintillation analysis Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) scintillation->analysis

Caption: Workflow of a typical radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest.[24] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2/D3), and varying concentrations of the unlabeled test compound.[2][24]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[25]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[25]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[25]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[2]

Functional Assays: Measuring Cellular Responses

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (intrinsic activity).

Dopamine Receptor Signaling Pathways

cluster_0 D1-like (D1, D5) Receptor cluster_1 D2-like (D2, D3, D4) Receptor D1_Ligand Tavapadon (Partial Agonist) D1_Receptor D1/D5 Receptor D1_Ligand->D1_Receptor Gs Gs D1_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA Cellular_Response_D1 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_D1 D2_Ligand D2 Agonist (e.g., Ropinirole) D2_Receptor D2/D3/D4 Receptor D2_Ligand->D2_Receptor Gi Gi D2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response cAMP_dec->Cellular_Response_D2

Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.

cAMP Accumulation/Inhibition Assay:

This assay directly measures the functional consequence of D1-like and D2-like receptor activation.

  • Cell Culture: Cells expressing the target dopamine receptor are cultured in 96-well plates.[26]

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[26]

  • Compound Addition: Varying concentrations of the test compound are added to the wells. For D2-like receptor assays, a stimulant of adenylyl cyclase like forskolin is also added.[26]

  • Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.[26]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or fluorescence resonance energy transfer (FRET).[26]

  • Data Analysis: Dose-response curves are generated to determine the EC50 and the maximal effect (Emax) of the compound. The intrinsic activity is calculated by comparing the Emax of the test compound to that of dopamine.

β-Arrestin Recruitment Assay:

This assay measures a G-protein-independent signaling pathway. Ligand-induced receptor activation can lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization.

  • Assay Principle: These assays often utilize enzyme complementation (e.g., split luciferase) or resonance energy transfer (BRET) techniques.[27][28] The receptor and β-arrestin are each tagged with a component of a reporter system.

  • Cell Transfection: Cells are co-transfected with constructs for the tagged receptor and tagged β-arrestin.

  • Compound Stimulation: The cells are stimulated with the test compound.

  • Signal Detection: If the compound induces the interaction between the receptor and β-arrestin, the reporter components are brought into close proximity, generating a measurable signal (e.g., light or fluorescence).

  • Data Analysis: Dose-response curves are plotted to determine the potency and efficacy of the compound in recruiting β-arrestin.

Conclusion

The selectivity profile of Tavapadon, characterized by its potent and partial agonist activity at D1 and D5 receptors with a conspicuous lack of activity at D2-like receptors, distinguishes it from other dopaminergic ligands used in the management of Parkinson's disease. This unique pharmacological signature, elucidated through rigorous in vitro binding and functional assays, underscores a rational drug design approach aimed at selectively modulating the direct motor pathway. By providing a comprehensive, data-supported comparison, this guide serves as a valuable resource for researchers and clinicians seeking to understand the nuanced pharmacology of dopaminergic agents and the potential therapeutic advantages of a targeted D1/D5 partial agonist approach.

References

  • Bezard E, Gray D, Kozak R, Leoni M, Combs C, Duvvuri S (2024). "Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease". CNS Neurol Disord Drug Targets. 23 (4): 476–487. [Link]

  • Scheller D, Ullmer C, Berkels R, Gwarek M, Lübbert H. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn Schmiedebergs Arch Pharmacol. 2009 Jan;379(1):73-86. [Link]

  • Scheller D, et al. The in vitro receptor profile of rotigotine: A new agent for the treatment of Parkinson's disease. ResearchGate. 2009. [Link]

  • McAtee R, Kwak V. tavapadon (CVL-751, PF-06649751). Drug Hunter. 2025 Mar 12. [Link]

  • Coldwell MC, et al. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1999 Jun;127(4):849-56. [Link]

  • Wikipedia. Tavapadon. [Link]

  • Wood M, et al. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. Br J Pharmacol. 2015 Feb;172(4):1124-37. [Link]

  • Ghaziuddin, N., et al. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. MDPI. 2025 Sep 2. [Link]

  • Gray DL, et al. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. Sci Rep. 2018 Oct 15;8(1):15263. [Link]

  • Kaszás A, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. J Recept Signal Transduct Res. 2012 Oct;32(5):256-64. [Link]

  • Gao Y, et al. Stereoisomers of apomorphine differ in affinity and intrinsic activity at presynaptic dopamine receptors modulating [3H]dopamine and [3H]acetylcholine release in slices of cat caudate. J Pharmacol Exp Ther. 1989 Nov;251(2):508-15. [Link]

  • Wesolowski, M., et al. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. Semantic Scholar. 2020 Aug 24. [Link]

  • Eden RJ, et al. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacol Biochem Behav. 1991 Jul;39(3):599-605. [Link]

  • Wood M, et al. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PubMed. 2015 Feb 15. [Link]

  • Weber, M. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. 2018. [Link]

  • Innoprot. D1 Dopamine Receptor Assay. [Link]

  • Murer, M. G., et al. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. PubMed. 1997. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Jorg MT, et al. Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. MedChemComm. 2017;8(4):755-764. [Link]

  • Dr. Oracle. What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. 2025 Nov 9. [Link]

  • Guttman, M. The benefits of pramipexole selection in the treatment of Parkinson's disease. 2014 Jul 31. [Link]

  • Stoeber M, et al. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. J Biol Chem. 2020 Apr 10;295(15):4974-4985. [Link]

  • Stoeber, M., et al. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. 2020 Apr 10. [Link]

  • Andersen, M. A., et al. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. 2011. [Link]

  • Al-Awar, R., et al. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. 2017. [Link]

  • National Center for Biotechnology Information. Ropinirole. PubChem Compound Database. [Link]

  • Jorg, M. T., et al. Investigation of novel ropinirole analogues: Synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands. Monash University. 2017. [Link]

  • Montana Molecular. Green Fluorescent Borealis Arrestin Assays - Protocol. [Link]

  • Wood, M., et al. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. ResearchGate. 2025 Aug 7. [Link]

  • Antonini, A., et al. Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. ResearchGate. 2010. [Link]

  • Eurofins. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Piercey, M. F. Mechanisms of action of pramipexole: Effects on receptors. ResearchGate. 1998. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. New Parkinson's Drug Tavapadon Submitted for FDA Review. 2025 Nov 6. [Link]

  • Innoprot. D3 Dopamine Receptor Assay. [Link]

  • Patsnap. What is the mechanism of Rotigotine?. Synapse. 2024 Jul 17. [Link]

  • Patsnap. What is the mechanism of Apomorphine Hydrochloride?. Synapse. 2024 Jul 17. [Link]

  • Indigo Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Polievka, J., et al. The Pharmacological Properties and Therapeutic Use of Apomorphine. ResearchGate. 2025 Oct 16. [Link]

  • Kulkarni, S., et al. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. 2020. [Link]

  • Hauser, T. U., et al. Ropinirole, a dopamine agonist with high D3 affinity, reduces proactive inhibition. bioRxiv. 2020 Apr 28. [Link]

  • Kleven, M. S., et al. Receptor-Binding and Pharmacokinetic Properties of Dopaminergic Agonists. 2025 Aug 10. [Link]

Sources

Comparative

Investigating the Cross-Reactivity of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pharmacophore Profile 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Profile

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (hereafter referred to as 4-FPPC ) represents a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). Structurally, it serves as the active pharmacophore for Desidustat (Zylo) , a drug approved for treating anemia in chronic kidney disease (CKD).

While its primary function is to mimic 2-oxoglutarate (2-OG) to inhibit PHD enzymes, its utility as a research probe or therapeutic agent depends entirely on its selectivity profile . The human genome encodes over 60 2-OG-dependent oxygenases involved in collagen synthesis, epigenetic regulation, and DNA repair. This guide investigates the cross-reactivity of 4-FPPC, comparing its performance against generic 2-OG mimetics and alternative HIF-PHI scaffolds.

Mechanistic Basis of Action

To understand cross-reactivity, one must first understand the binding mechanism. 4-FPPC acts as a competitive inhibitor of the 2-OG co-substrate.

  • Primary Target: HIF-Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3).[1][2][3]

  • Binding Mode: The pyridine nitrogen and the carboxylic acid form a bidentate chelate with the active site Iron (Fe²⁺). The 4-(2-fluorophenoxy) tail extends into a hydrophobic sub-pocket unique to the PHD enzymes, providing the "selectivity filter" that prevents it from potently inhibiting other 2-OG enzymes.

Visualization: The HIF Signaling & Inhibition Pathway

The following diagram illustrates the intervention point of 4-FPPC within the cellular hypoxia response.

HIF_Pathway normoxia Normoxia (High O2) hypoxia Hypoxia / 4-FPPC Treatment HIF_alpha HIF-α Subunit PHD PHD Enzymes (Target) HIF_alpha->PHD Substrate Nucleus Nucleus HIF_alpha->Nucleus Stabilization (If PHD Blocked) OH_HIF Hydroxylated HIF-α PHD->OH_HIF Hydroxylation VHL pVHL E3 Ligase OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_beta HIF-β Nucleus->HIF_beta Dimerization Transcription EPO & VEGF Transcription HIF_beta->Transcription HRE Binding Inhibitor 4-FPPC (Inhibitor) Inhibitor->PHD Blocks Active Site

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] 4-FPPC competitively inhibits PHD enzymes, preventing HIF-α hydroxylation and mimicking a hypoxic state to drive erythropoiesis.

Comparative Cross-Reactivity Analysis

The safety profile of 4-FPPC is defined by what it does not inhibit. Below is a comparative analysis against DMOG (a generic pan-inhibitor) and Roxadustat (an isoquinoline-based alternative).

Key Off-Target Risks
  • Factor Inhibiting HIF (FIH): Controls HIF transcriptional activity.[4] Inhibition can alter metabolic signaling.

  • Collagen Prolyl Hydroxylases (CPH/P4HA): Essential for collagen maturation. Inhibition causes connective tissue defects.

  • JmjC Histone Demethylases (KDMs): Epigenetic regulators. Inhibition poses mutagenic/teratogenic risks.

Performance Comparison Table
Feature4-FPPC (Desidustat Core) DMOG (Generic Tool) Roxadustat (Alternative)
Scaffold Type Pyridine-2-carboxylic acidN-Oxalylglycine analogIsoquinoline-3-carboxamide
PHD2 Potency (IC₅₀) High (< 50 nM) Low (~5-10 µM)High (< 50 nM)
Selectivity vs. FIH > 100-fold selective Non-selective (1:1)> 100-fold selective
Selectivity vs. KDMs High (Due to steric tail)Poor (Pan-inhibitor)Moderate to High
Selectivity vs. CPH High PoorHigh
Primary Utility Clinical Drug / Specific ProbeBroad Spectrum ControlClinical Drug
Cross-Reactivity Risk Low Critical Low

Expert Insight: The "fluorophenoxy" moiety of 4-FPPC is the critical differentiator. Unlike DMOG, which fits into the small 2-OG pocket of all oxygenases, the bulky fluorophenoxy group of 4-FPPC clashes with the active site architecture of FIH and KDMs, granting it superior selectivity.

Experimental Protocols for Selectivity Profiling

To validate the cross-reactivity of 4-FPPC in your own lab, use the following self-validating workflows.

Protocol A: PHD2 Binding Assay (Primary Screen)

Objective: Confirm on-target potency.

  • Reagents: Recombinant human PHD2 (catalytic domain), Biotinylated HIF-1α peptide (19-mer), Europium-labeled Streptavidin, 2-OG (competitor).

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Step-by-Step:

    • Incubate PHD2 (5 nM) with 4-FPPC (serial dilution 1 nM - 10 µM) for 15 mins.

    • Add Biotin-HIF peptide and 2-OG (at K_m concentration, ~2 µM).

    • Initiate reaction with Iron(II) and Ascorbate. Incubate 60 mins.

    • Add detection mix (Eu-Streptavidin + antibody detecting hydroxylated proline).

    • Read: TR-FRET signal. Lower signal = High Inhibition.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., IOX2) IC₅₀ should be ~20 nM.

Protocol B: "Off-Target" Selectivity Panel (Counter-Screen)

Objective: Quantify cross-reactivity against FIH and KDM4A.

  • Platform: AlphaScreen or Mass Spectrometry (RapidFire).

  • Workflow:

    • FIH Assay: Use HIF-1α C-terminal transactivation domain (CAD) peptide as substrate.

    • KDM4A Assay: Use H3K9me3 biotinylated peptide as substrate.

    • Test 4-FPPC at 100x the PHD2 IC₅₀ (e.g., 5 µM).

  • Calculation:

    
    
    
    • Target SI: > 50 (Acceptable), > 100 (Excellent).

Visualization: Selectivity Screening Workflow

This diagram outlines the logical flow for validating 4-FPPC specificity.

Selectivity_Workflow Compound 4-FPPC Sample Primary Primary Screen (PHD2 Binding) Compound->Primary Decision1 IC50 < 100nM? Primary->Decision1 Counter Counter Screen (FIH, KDM, CPH) Decision1->Counter Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 50x? Counter->Decision2 Valid Validated Specific Probe Decision2->Valid Yes Decision2->Discard No

Figure 2: Experimental Screening Funnel. A logical progression to ensure 4-FPPC acts as a specific inhibitor rather than a pan-assay interference compound.

References

  • Jain, M. R., et al. (2016). "Pharmacological characterization of ZYAN1, a novel prolyl hydroxylase inhibitor for the treatment of anemia." Drug Research, 66(2), 107-112.
  • Yeh, T. L., et al. (2017). "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science, 8(11), 7651-7668. [Link]

  • Chowdhury, R., et al. (2016). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry, 59(16). [Link]

  • Schofield, C. J., & Ratcliffe, P. J. (2011). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 12(10), 617-629.

Sources

Validation

Tavapadon vs. Full D1 Agonists: A Functional Pharmacology Guide

Executive Summary This guide provides a technical comparison between Tavapadon (PF-06649751) and full D1 receptor agonists (e.g., Dopamine, SKF-81297, A77636). It is designed for drug discovery scientists evaluating D1R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Tavapadon (PF-06649751) and full D1 receptor agonists (e.g., Dopamine, SKF-81297, A77636). It is designed for drug discovery scientists evaluating D1R ligands. The core distinction lies in functional selectivity : Tavapadon acts as a partial agonist with a pronounced bias toward G


s-cAMP signaling over 

-arrestin recruitment. This profile minimizes receptor desensitization and internalization, addressing the tachyphylaxis and dyskinesia liabilities that have historically caused the clinical failure of full D1 agonists.

Mechanistic Differentiators

The "Goldilocks" Efficacy

Full agonists (e.g., Dihydrexidine, A77636) elicit 100% intrinsic activity at the D1 receptor. While this maximizes acute signaling, it triggers rapid homeostatic mechanisms—primarily GRK-mediated phosphorylation and


-arrestin translocation—leading to receptor endocytosis.

Tavapadon is a non-catechol, selective D1/D5 partial agonist.[1][2][3]

  • cAMP Pathway: It retains sufficient efficacy (~65–85% of dopamine) to drive motor improvements.

  • 
    -Arrestin Pathway:  It exhibits significantly reduced efficacy in recruiting 
    
    
    
    -arrestin compared to full agonists.[4]
  • Outcome: The receptor remains on the cell surface rather than being internalized, allowing for sustained efficacy (24-hour control) without the "on-off" fluctuations associated with pulsatile stimulation.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation in signaling between Tavapadon and a Full Agonist.

D1_Signaling_Bias Ligand_Full Full Agonist (e.g., Dopamine, A77636) D1R D1 Receptor Ligand_Full->D1R High Affinity Ligand_Tava Tavapadon (Partial Agonist) Ligand_Tava->D1R High Affinity Gs Gs Coupling D1R->Gs Activation GRK GRK Phosphorylation D1R->GRK Full Agonist: Strong Tavapadon: Weak AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (Motor Efficacy) AC->cAMP ↑ PKA Signaling Internalization Receptor Internalization (Desensitization/Tolerance) Arrestin β-Arrestin Recruitment GRK->Arrestin Arrestin->Internalization Full Agonist: High Tavapadon: Negligible

Figure 1: Differential signaling consequences. Full agonists drive both Gs and


-arrestin pathways, leading to internalization. Tavapadon preferentially activates Gs while weakly recruiting 

-arrestin, preserving surface receptor density.

Comparative Functional Data

The following data summarizes the pharmacological divergence. Note that specific


 values can vary by cell line (e.g., CHO vs. HEK293) and receptor reserve.
ParameterTavapadon (PF-06649751) Dopamine (Endogenous) A77636 (Full Agonist) Implication
Structure Non-catechol (Pyrimidyl)CatecholCatechol (Isochroman)Tavapadon has better metabolic stability (longer

).
D1 Affinity (

)
~9 nM~2000 nM (Low affinity state)~10 nMHigh affinity ensures receptor occupancy.
cAMP

65% – 85% 100%100%Tavapadon avoids overstimulation (dyskinesia risk).

-Arrestin

< 20% - 50% (System dependent)100%>90%Reduced desensitization potential.
Internalization Negligible PronouncedPronouncedTavapadon maintains therapeutic window over time.[4][5]
G-Protein Bias Yes (Balanced to Gs-biased)No (Balanced)No (Balanced)Key driver of sustained efficacy.

Experimental Protocols for Validation

To validate these profiles in-house, use the following self-validating assay systems.

Protocol A: cAMP Accumulation (Efficacy Assessment)

Objective: Determine intrinsic activity (


) and potency (

). Platform: TR-FRET (e.g., HTRF or Lance Ultra) in CHO-K1 cells stably expressing human D1R.
  • Cell Prep: Harvest CHO-D1 cells using non-enzymatic dissociation (e.g., CDS) to preserve surface receptors. Resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit PDE).

  • Agonist Addition:

    • Plate 2,000 cells/well in a 384-well low-volume white plate.

    • Add 5 µL of ligand (Tavapadon vs. SKF-81297) in a 10-point dose-response curve (range: 10 µM to 0.1 pM).

    • Control: Include 10 µM Dopamine as the 100% reference standard.

  • Incubation: Incubate for 30–45 minutes at RT.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.

  • Analysis: Read at 665/620 nm. Calculate HTRF ratio. Normalize data where 0% = Buffer and 100% = 10 µM Dopamine.

    • Success Metric: Tavapadon should plateau at ~65-80% of the Dopamine signal.

Protocol B: Receptor Internalization (Desensitization Liability)

Objective: Quantify the loss of surface receptors following agonist exposure. Platform: Surface ELISA (Chemiluminescence) or Flow Cytometry.

  • Transfection: Use HEK293 cells expressing HA-tagged or FLAG-tagged D1R at the N-terminus.

  • Agonist Challenge:

    • Seed cells in poly-D-lysine coated 96-well plates.

    • Treat with saturating concentration (

      
      ) of Tavapadon, Dopamine, or A77636 for 1 hour  at 37°C.
      
    • Negative Control: Buffer only.

  • Fixation: Rapidly cool plates on ice (stops trafficking). Wash with ice-cold PBS. Fix with 4% PFA for 10 min. Do not permeabilize (we only want surface receptors).

  • Detection:

    • Block with 1% BSA.

    • Incubate with anti-HA/FLAG HRP-conjugated antibody (1:1000) for 1 hour.

    • Wash 3x with PBS.

    • Add chemiluminescent substrate (e.g., ECL).

  • Analysis: Measure RLU.

    • Calculation:

      
       Internalization 
      
      
      
      .
    • Expected Result: Dopamine/A77636 treatment results in >40% loss of signal. Tavapadon treatment results in <10% loss (statistically insignificant vs. control).

Workflow Visualization

Assay_Workflow cluster_cAMP cAMP Efficacy Assay cluster_Internal Internalization ELISA Step1 CHO-D1 Cells + IBMX Step2 Add Ligand (30 min) Step1->Step2 Step3 TR-FRET Read Step2->Step3 StepA HEK-FLAG-D1 Cells StepB Agonist Challenge (1 hr @ 37°C) StepA->StepB StepC Fix (No Perm) + Anti-FLAG-HRP StepB->StepC StepD Luminescence (Surface Density) StepC->StepD

Figure 2: Parallel workflow for assessing signaling efficacy vs. receptor trafficking.

References

  • Gray, D. L., et al. (2018). "Impaired ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -arrestin recruitment and reduced desensitization by non-catechol agonists of the D1 dopamine receptor."[3] Nature Communications, 9(1), 674.[2] Link[2]
    
    • Core citation for Tavapadon's biased mechanism and lack of internaliz
  • Teng, X., et al. (2022). "Structural basis for the efficacy of the atypical D1 receptor agonist tavapadon." Nature Communications.[2] Link

    • Provides the Cryo-EM structural evidence of the binding mode differences.
  • Hall, A., et al. (2019). "Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays." ACS Chemical Neuroscience. Link

    • Compares kinetics and internalization of Tavapadon vs. A77636.[6][7]

  • Cerevel Therapeutics. (2021).[8] "Tavapadon: A Targeted Approach to Parkinson’s Disease."[1][3][8] Cerevel Scientific Presentations. Link

    • Source for clinical context and Phase 3 r

Sources

Comparative

Benchmarking Guide: 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid (4-2FPPC) as a HIF-PH Inhibitor Scaffold

Executive Summary: The Picolinic Acid Pharmacophore 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (herein referred to as 4-2FPPC ) represents a specialized scaffold within the class of HIF Prolyl Hydroxylase (HIF-PH) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Picolinic Acid Pharmacophore

4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (herein referred to as 4-2FPPC ) represents a specialized scaffold within the class of HIF Prolyl Hydroxylase (HIF-PH) inhibitors . While structurally related to the catalytic domain of broad-spectrum inhibitors, its specific 2-fluorophenoxy substitution pattern suggests a distinct profile regarding metabolic stability and hydrophobic pocket occupancy compared to non-fluorinated standards.

This guide outlines a rigorous benchmarking protocol to evaluate 4-2FPPC against industry standards: 2,4-PDCA (the academic reference) and Roxadustat (the clinical gold standard). The focus is on its utility as a bidentate iron chelator in the active site of PHD2 (EGLN1).

Mechanistic Rationale & The "Fluorine Effect"

To benchmark this compound effectively, one must understand the causality of its design. 4-2FPPC functions as a 2-oxoglutarate (2-OG) competitive inhibitor .

The Chelation Mechanism

The pyridine nitrogen and the 2-carboxylic acid moiety form a bidentate chelate with the active site Iron (Fe²⁺) of the Prolyl Hydroxylase Domain (PHD) enzyme. This displaces 2-OG, preventing the hydroxylation of HIF-1α, thereby stabilizing the transcription factor.

The 2-Fluoro Advantage (Hypothesis for Validation)

Benchmarking must test the specific advantages of the ortho-fluorine substitution:

  • Conformational Locking: The fluorine atom at the ortho position of the phenoxy ring often restricts bond rotation via dipole-dipole interactions, potentially reducing the entropic penalty of binding.

  • Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450 oxidation, protecting the typically vulnerable ortho position from metabolic clearance.

Visualization: HIF-PH Inhibition Pathway

The following diagram illustrates the intervention point of 4-2FPPC within the hypoxia signaling cascade.

HIF_Pathway HIF_Alpha HIF-1α (Unstable) PHD2 PHD2 Enzyme (Fe2+ Active Site) HIF_Alpha->PHD2 Substrates Nucleus Nuclear Translocation & EPO Gene Transcription HIF_Alpha->Nucleus Stabilization (If PHD2 Inhibited) Hydroxylated_HIF Hydroxylated HIF-1α PHD2->Hydroxylated_HIF Hydroxylation Oxygen O2 + 2-Oxoglutarate Oxygen->PHD2 Substrates VHL VHL Ubiquitin Ligase Hydroxylated_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Inhibitor 4-2FPPC (Test Compound) Inhibitor->PHD2 Competitive Inhibition (Iron Chelation)

Figure 1: Mechanism of Action. 4-2FPPC competes with 2-Oxoglutarate to chelate Iron at the PHD2 active site, preventing HIF-1α degradation.

Comparative Standards

To generate valid data, 4-2FPPC must be run alongside these controls:

StandardRoleTypical IC₅₀ (PHD2)Usage Rationale
2,4-PDCA Academic Benchmark1.0 – 5.0 µMStructural parent; defines the baseline activity of the pyridine-carboxylate core [1].
Roxadustat (FG-4592) Clinical Standard< 50 nMHigh-potency control; validates assay sensitivity and dynamic range [2].
4-Phenoxypyridine-2-carboxylic acid Matched PairVariableCritical Control: The exact non-fluorinated analog. Required to quantify the specific contribution of the fluorine atom.

Experimental Protocols

Protocol A: TR-FRET Binding Displacement Assay

Objective: Determine the intrinsic binding affinity (


) of 4-2FPPC to the PHD2 catalytic domain, independent of cellular permeability.

Methodology:

  • Reagents: Recombinant human PHD2 catalytic domain (tagged, e.g., GST-PHD2), Biotinylated HIF-1α peptide (substrate), Europium-labeled anti-GST antibody, and Streptavidin-APC.

  • Iron Source: Supplement buffer with 50 µM Fe(II)SO₄ and 100 µM Ascorbate to maintain the active site.

  • Competition: Titrate 4-2FPPC (0.1 nM to 100 µM) against a fixed concentration of a fluorescent tracer (e.g., a FITC-labeled 2-OG analog or HIF peptide).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in signal indicates displacement of the tracer by 4-2FPPC.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Roxadustat Control: Must show IC₅₀ < 100 nM.

Protocol B: Cellular HIF-1α Stabilization (Western Blot)

Objective: Assess cell permeability and functional efficacy in a biological system.

Methodology:

  • Cell Line: Hep3B or HeLa cells (standard models for hypoxia research).

  • Treatment: Seed cells at

    
     cells/well. Treat with 4-2FPPC (10, 50, 100 µM) for 6 hours under normoxic conditions (21% O₂).
    
  • Positive Control: Roxadustat (50 µM) or CoCl₂ (100 µM, chemical hypoxia mimic).

  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors.

  • Detection: SDS-PAGE followed by Western Blot using anti-HIF-1α antibody. Normalize to β-Actin.

Data Interpretation:

  • Success: A dose-dependent appearance of the HIF-1α band (approx. 120 kDa) under normoxia.

  • Failure: No band indicates poor cell permeability, likely due to the high polarity of the carboxylic acid. (Solution: Test the methyl-ester prodrug form if this occurs).

Benchmarking Workflow & Logic

The following diagram outlines the decision tree for evaluating 4-2FPPC.

Benchmarking_Flow Start Start: 4-2FPPC Enzyme_Assay 1. Enzyme Assay (TR-FRET / FP) Start->Enzyme_Assay Decision_1 IC50 < 1 µM? Enzyme_Assay->Decision_1 Cell_Assay 2. Cell Assay (Western Blot) Decision_2 HIF Stabilized? Cell_Assay->Decision_2 Decision_1->Cell_Assay Yes Stop_Fail Discard / Redesign Decision_1->Stop_Fail No Prodrug Synthesize Ester Prodrug Decision_2->Prodrug No (Permeability Issue) Advance Advance to PK/PD Studies Decision_2->Advance Yes

Figure 2: Evaluation Logic. A step-by-step decision tree for validating the compound's efficacy.

Data Reporting Template

When publishing your comparison, summarize quantitative data in the following format. Note: The values for 4-2FPPC are placeholders for your experimental results.

Metric2,4-PDCA (Standard)Roxadustat (Clinical)4-2FPPC (Test)Interpretation
PHD2 IC₅₀ (Enzymatic) 1.4 µM [1]0.04 µM [2][Insert Data]Lower is better. Target: < 500 nM.
HIF-1α EC₅₀ (Cellular) > 100 µM15 µM[Insert Data]Measures permeability + potency.
LogP (Calc) 0.62.6~2.1Predicts solubility/permeability balance.
Ligand Efficiency (LE) 0.450.32[Calc]LE = (1.37 × pIC₅₀) / Heavy Atom Count.

Key Insight for Analysis: If 4-2FPPC shows high enzymatic potency (low IC₅₀) but poor cellular activity (high EC₅₀), the carboxylic acid is likely ionizing at physiological pH, preventing membrane crossing. This confirms the molecule is a valid warhead but requires prodrug formulation (esterification) for delivery.

References

  • Structural and Mechanistic Studies on 2-Oxoglutarate Analogues as Inhibitors of Oxygen Sensing Enzymes. Source: Journal of Molecular Biology (2016). Context: Defines 2,4-PDCA binding modes.

  • Discovery of Roxadustat (FG-4592) for the Treatment of Anemia in Chronic Kidney Disease. Source: Journal of Medicinal Chemistry (2019). Context: Provides the baseline IC50 and SAR data for clinical HIF-PH inhibitors.

  • Prolyl Hydroxylase Domain (PHD) Inhibitors: A Review of Recent Patent Literature. Source: Expert Opinion on Therapeutic Patents (2017). Context: Discusses the picolinic acid scaffold versatility.

Validation

Comparative Analysis: Tavapadon Clinical Performance &amp; Mechanistic Profile

This guide provides a comparative technical analysis of Tavapadon, a novel D1/D5 partial agonist, contrasting its pharmacological profile and clinical performance against standard-of-care (SoC) dopamine agonists.[1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Tavapadon, a novel D1/D5 partial agonist, contrasting its pharmacological profile and clinical performance against standard-of-care (SoC) dopamine agonists.[1][2]

Executive Summary

Tavapadon represents a pharmacological shift in the treatment of Parkinson’s Disease (PD).[2][3][4] Unlike traditional dopamine agonists (e.g., pramipexole, ropinirole) that preferentially target D2/D3 receptors, Tavapadon is a highly selective D1/D5 partial agonist .[2][5]

Current Phase 3 data (TEMPO-1, -2, and -3) indicate that Tavapadon achieves efficacy comparable to established therapies while potentially mitigating D2-mediated adverse events (AEs) such as impulse control disorders (ICDs) and excessive daytime somnolence. This guide dissects the causality between its receptor selectivity and clinical outcomes.

Mechanistic Architecture: D1/D5 vs. D2/D3 Selectivity

Scientific Rationale: The basal ganglia motor loop relies on a balance between the Direct Pathway (pro-kinetic, D1-mediated) and the Indirect Pathway (anti-kinetic, D2-mediated).

  • Standard Agonists (Pramipexole): Primarily stimulate D2/D3 receptors (Gi-coupled), inhibiting the indirect pathway. While effective, D2/D3 receptors in the limbic system drive distinct side effects (hallucinations, ICDs).

  • Tavapadon: Selectively stimulates D1/D5 receptors (Gs-coupled), directly activating the direct pathway. By avoiding D2/D3 hyperstimulation, it aims to decouple motor efficacy from limbic toxicity.

Signaling Pathway Visualization

The following diagram illustrates the divergent intracellular signaling cascades of Tavapadon compared to traditional agonists.

G Tavapadon Tavapadon D1_Rec D1/D5 Receptor (Gs-Coupled) Tavapadon->D1_Rec High Selectivity Traditional_DA Traditional Agonists (Pramipexole/Ropinirole) D2_Rec D2/D3 Receptor (Gi-Coupled) Traditional_DA->D2_Rec High Affinity AC Adenylyl Cyclase D1_Rec->AC Stimulates D2_Rec->AC Inhibits IndirectPath Indirect Pathway Inhibition (Motor Disinhibition) D2_Rec->IndirectPath Modulates Limbic Limbic D3 Activation (Impulse Control/Sedation) D2_Rec->Limbic Off-Target Effect cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DirectPath Direct Pathway Activation (Motor Facilitation) PKA->DirectPath Phosphorylation

Figure 1: Divergent signaling pathways. Tavapadon activates the Gs-coupled Direct Pathway, avoiding the Gi-coupled/Limbic side effects associated with D2/D3 agonism.

Clinical Efficacy Analysis (TEMPO Trials)

The TEMPO program evaluated Tavapadon as both a monotherapy (Early PD) and an adjunctive therapy (Advanced PD).[4][5]

Data Summary: Monotherapy (Early PD)

Comparison of TEMPO-1 (Fixed Dose) and TEMPO-2 (Flexible Dose) against Placebo.[5][6][7][8]

MetricTEMPO-1 (5 mg Fixed)TEMPO-1 (15 mg Fixed)TEMPO-2 (Flexible 5-15 mg)Placebo (Pooled)Statistical Significance
MDS-UPDRS (II+III) Change -9.7-10.2-10.3+1.8 (T1) / -1.2 (T2)p < 0.0001
Net Benefit vs Placebo -11.5 -12.0 -9.1 N/AHigh
MDS-UPDRS Part II (ADL) Significant Imp.[6][7][8][9][10]Significant Imp.Significant Imp.Minimal Changep < 0.001
Responder Rate HighHighHighLow-

Interpretation: Tavapadon demonstrates a robust reduction in motor scores (~10-12 points net benefit). The efficacy is dose-dependent in fixed regimens, but flexible dosing achieves similar maximal efficacy, suggesting titration allows patients to reach therapeutic thresholds effectively.

Data Summary: Adjunctive Therapy (Advanced PD)

TEMPO-3 Trial: Tavapadon vs. Placebo on top of stable Levodopa.[4][11]

EndpointTavapadon AdjunctPlacebo AdjunctDifferencep-value
"On" Time Increase +1.7 hours+0.6 hours+1.1 hours < 0.0001
"Off" Time Reduction SignificantMinimalSignificant< 0.0001
Troublesome Dyskinesia No significant increase--Safety Signal Neutral

Key Insight: The 1.1-hour gain in "On" time without troublesome dyskinesia is clinically comparable to pivotal trials of other adjuncts (e.g., opicapone, safinamide), but achieved via a distinct mechanism.

Safety & Tolerability Profile

The safety hypothesis for Tavapadon rests on the avoidance of D3-mediated behavioral issues.

Adverse Event (AE)Tavapadon (D1/D5)Traditional Agonists (D2/D3)*Mechanistic Note
Nausea/Vomiting Common (Mild-Mod)CommonLikely central area postrema effect (D2/D1 overlap).
Somnolence Low/Similar to PlaceboHigh RiskD3 receptors regulate sleep-wake cycles; Tavapadon spares these.
Impulse Control (ICD) Similar to PlaceboElevated RiskD3 receptors in the nucleus accumbens drive reward-seeking behavior.
Hallucinations LowModerate RiskD2 hyperactivation in mesolimbic pathway is psychotogenic.
Orthostatic Hypotension LowModerateD2 receptors regulate sympathetic tone.

*Based on historical class data for pramipexole/ropinirole.

Critical Finding: In TEMPO-3, Tavapadon did not show a statistically significant increase in troublesome dyskinesia compared to placebo, despite increasing "On" time.[4][9][10][11][12] This supports the theory that D1 partial agonism may provide a wider therapeutic window before inducing dyskinesia compared to pulsatile Levodopa.

Methodological Framework: Clinical Trial Protocols

To validate these findings, one must understand the rigor of the trial design. Below is the reconstructed protocol used in the TEMPO-1 and TEMPO-2 studies.

Workflow: Phase 3 Monotherapy Assessment

1. Patient Selection (Inclusion Criteria):

  • Diagnosis: Early-stage PD (diagnosis < 3 years).

  • Status: Modified Hoehn & Yahr stage 1-2.5.

  • Treatment Naïve: No prior dopaminergic therapy (or limited exposure < 4 weeks).

  • Baseline Severity: MDS-UPDRS Part III score ≥ 10 (ensuring measurable motor deficit).

2. Experimental Design (Randomized Controlled Trial):

  • Design: Double-blind, placebo-controlled, parallel-group.

  • Duration: 26-27 weeks.

  • Arms (TEMPO-1): Fixed Dose 5 mg vs. Fixed Dose 15 mg vs. Placebo.[5][6][7][10][11]

  • Arms (TEMPO-2): Flexible Dose (Titrated 5–15 mg) vs. Placebo.[5][6][7][11][13]

3. Dosing & Titration Protocol:

  • Initiation: Start at sub-therapeutic dose to mitigate nausea.

  • Titration Step: Increase by predetermined increment (e.g., 2-3 mg) every 3-7 days based on tolerability.

  • Maintenance: Target dose maintained for ~20 weeks.

  • Compliance: Monitored via pill count and PK sampling.

4. Data Acquisition (Endpoints):

  • Primary: Change from baseline in MDS-UPDRS Parts II (ADL) + III (Motor) combined score.

  • Secondary: Patient Global Impression of Change (PGIC), Epworth Sleepiness Scale (ESS).

  • Safety Monitoring: Columbia-Suicide Severity Rating Scale (C-SSRS) and Questionnaire for Impulsive-Compulsive Disorders (QUIP-RS).

Trial Workflow Diagram

TrialDesign cluster_Arms Treatment Arms Screening Screening Phase (2-4 Weeks) Confirm Eligibility Randomization Randomization (1:1:1 or 1:1) Screening->Randomization Arm_Placebo Placebo Group Randomization->Arm_Placebo Arm_Tava5 Tavapadon 5mg (Fixed) Randomization->Arm_Tava5 Arm_Tava15 Tavapadon 15mg (Fixed/Flex) Randomization->Arm_Tava15 Titration Titration Phase (4-6 Weeks) Stepwise Dose Increase Arm_Placebo->Titration Arm_Tava5->Titration Arm_Tava15->Titration Maintenance Maintenance Phase (20+ Weeks) Stable Dosing Titration->Maintenance Tolerability Check Assessment Primary Endpoint (Week 26) MDS-UPDRS II+III Maintenance->Assessment

Figure 2: TEMPO Trial Workflow. Standardized 26-week protocol ensuring rigorous assessment of efficacy and safety signals.

Conclusion

For drug development professionals and researchers, Tavapadon represents a validated "next-generation" agonist.

  • Efficacy: It provides Levodopa-sparing motor benefits comparable to high-efficacy D2 agonists.

  • Safety: The D1/D5 selectivity profile appears to successfully decouple motor benefits from the sleep and impulse control issues plaguing current D2/D3 agonists.

  • Utility: Its efficacy in both early (monotherapy) and advanced (adjunct) PD positions it as a versatile tool in the therapeutic continuum.[12]

References
  • AbbVie. (2024).[6][9][10] AbbVie Announces Positive Topline Results from Phase 3 TEMPO-1 Trial Evaluating Tavapadon as a Monotherapy for Parkinson's Disease.[6] PR Newswire. Link[2][6]

  • Cerevel Therapeutics. (2024).[3][6][10] Cerevel Therapeutics Announces Positive Topline Results for Tavapadon in Phase 3 TEMPO-3 Trial. Business Wire. Link

  • NeurologyLive. (2024). Tavapadon Meets Primary Endpoints in Phase 3 TEMPO-1, TEMPO-2 Trials for Parkinson Disease. Link

  • MedPage Today. (2025). Early Parkinson's Drug Hits Targets in Phase III Studies. Link

  • Cleveland Clinic. (2025).[4][7] Tavapadon Shows Promise for Early and Advanced Parkinson’s.[4][5][12] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

[1][2] Executive Summary & Hazard Logic Target Audience: Medicinal Chemists, Process Safety Engineers. Handling 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid requires a safety strategy that goes beyond standard "white po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Logic

Target Audience: Medicinal Chemists, Process Safety Engineers.

Handling 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid requires a safety strategy that goes beyond standard "white powder" protocols.[1][2][3] As a structural analog of picolinic acid with a fluorinated ether linkage, this compound presents a dual hazard profile:

  • Acidic Corrosivity: Like its parent scaffold (pyridine-2-carboxylic acid), it poses a significant risk of serious eye damage (Category 1) and skin irritation.[1][2]

  • Fluorinated Bioavailability: The ortho-fluorine substitution increases lipophilicity compared to non-fluorinated analogs, potentially enhancing transdermal absorption.

Operational Directive: Treat this substance as a Severe Eye Irritant and Potential Sensitizer . All handling must occur under engineering controls that prevent dust generation.

Risk Assessment & Hazard Identification

Data derived via Read-Across Toxicology from Pyridine-2-carboxylic acid (CAS 98-98-6) and Fluorinated Pyridine analogs.[1][2]

Hazard Class (GHS)Hazard StatementMechanistic Insight
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[1][2][4]Pyridine carboxylic acids can significantly lower pH on mucosal surfaces, leading to immediate corneal opacity.
Skin Corrosion/Irritation H315: Causes skin irritation.[5][6]Acidic functionality combined with the pyridine nitrogen creates a zwitterionic potential that exacerbates local tissue irritation.
Acute Toxicity (Oral) H302: Harmful if swallowed.[5]Based on picolinic acid LD50 data (~750 mg/kg in rats).
Respiratory Sensitization H335: May cause respiratory irritation.[4][6]Fine crystalline dust is highly irritating to the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system .[1][2] Do not deviate without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular (Critical) Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient due to the risk of airborne dust entering the eye gap.[1][2] The acidic nature requires a sealed environment.[7]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or NeopreneFluorinated organics can permeate thin nitrile. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination.
Respiratory Engineering Control Primary: Fume Hood.Secondary: N95/P100 Respirator (if outside hood).Solid acids pose a high inhalation risk during weighing due to electrostatic dust generation.
Body Tyvek® Lab Coat (or equivalent) Cotton coats can trap dust in fibers. Synthetic, non-woven materials prevent particle entrapment.
PPE Decision Logic Diagram

The following logic flow ensures the correct PPE is selected based on the specific operation being performed.

PPE_Logic Start Operation Type Weighing Weighing / Solid Transfer Start->Weighing Solution Solution Handling (DMSO/DMF) Start->Solution ScaleUp Scale-Up (>10g) Start->ScaleUp Hood REQUIRED: Fume Hood (Sash < 18 inches) Weighing->Hood Gloves_Std PPE: Double Nitrile Gloves Weighing->Gloves_Std Solution->Hood Gloves_Chem PPE: Silver Shield / Laminate (If using DMSO) Solution->Gloves_Chem Solvent Permeation Risk ScaleUp->Hood Goggles PPE: Splash Goggles + N95 (if hood flow <100 fpm) ScaleUp->Goggles High Dust Potential Hood->Goggles

Figure 1: PPE Selection Logic based on operational state.[1][2] Note the escalation of glove material when solvents are introduced.[1]

Operational Protocols

A. Weighing & Transfer (The High-Risk Zone)

Context:[1][2] Static electricity often causes fluorinated aromatic acids to "fly," increasing inhalation risk.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood prior to opening the container.

  • Containment: Use a pre-tared closed vessel (scintillation vial or flask) rather than weighing paper.

  • Transfer: Transfer solid directly into the destination solvent if possible, avoiding intermediate steps.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to solubilize and remove invisible dust.

B. Solubilization

Context: Dissolving this acid in basic buffers or reactive solvents can be exothermic.

  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH > 7).

  • Addition Order: Add the solid to the solvent slowly. Do not add solvent to a large pile of solid to prevent clumping and local exotherms.

  • Venting: Ensure the vessel is vented (needle/septum) if using bicarbonate buffers, as CO2 evolution will occur.

Emergency Response & Spill Management

Self-Validating Response System: Do not attempt to clean a spill without verifying you have the correct neutralizing agent.[2]

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (15ft Radius) Assess 2. Assess State (Solid vs. Solution) Alert->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Clean_Solid Cover with wet paper towel (Prevent Dust) -> Scoop Solid->Clean_Solid Clean_Liquid Absorb with Vermiculite DO NOT use sawdust (Flammability) Liquid->Clean_Liquid Dispose Double Bag -> Label 'Fluorinated Organic Acid' Clean_Solid->Dispose Clean_Liquid->Dispose

Figure 2: Immediate response workflow for solid vs. liquid spills.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is tissue. Use an eyewash station, holding eyelids apart. Rationale: Acidic pKa values (~3-4) cause rapid protein denaturation in the cornea.[1][2]

  • Skin Contact: Wash with soap and water.[4][5][6][8] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).

Disposal & Waste Strategy

Environmental Fate: Fluorinated compounds are persistent. Do not discharge into sewer systems.[6][9]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Solid)High-temperature incineration (>1100°C) with HF scrubbing.[1][2]
Liquid Waste Organic Acid WasteSegregate from oxidizers. Label clearly as "Contains Fluorine" to alert disposal facility of HF generation potential during incineration.
Contaminated PPE Hazardous DebrisDouble-bag in polyethylene (PE) bags.[1][2]

References

  • PubChem. (2023). Compound Summary: 4-(2-Fluorophenoxy)pyridine-2-carboxylic acid analogs (Read-Across).[1][2] National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: Pyridine-2-carboxylic acid (Picolinic Acid).[1][2][5] European Chemicals Agency. [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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